molecular formula C6H8N2O2S B1366883 2-(Methylsulfonyl)-3-pyridinamine CAS No. 80383-38-6

2-(Methylsulfonyl)-3-pyridinamine

Cat. No.: B1366883
CAS No.: 80383-38-6
M. Wt: 172.21 g/mol
InChI Key: NGUYNIDMXTVYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-3-pyridinamine is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYNIDMXTVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481672
Record name 2-(methylsulfonyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80383-38-6
Record name 2-(methylsulfonyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)-3-pyridinamine

This compound is a deceptively simple yet highly valuable heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the precise spatial and electronic arrangement of its functional groups: a nucleophilic amino group, a strongly electron-withdrawing sulfonyl group, and the pyridine core. This unique combination makes it a privileged scaffold for engaging with biological targets, and it serves as a key intermediate in the synthesis of a range of pharmacologically active agents, including inhibitors for kinases and other enzymes.[1] This guide provides a detailed exploration of the principal and most reliable synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical disconnection of the target molecule, this compound, reveals two primary potential bond formations to consider for its synthesis: the Carbon-Sulfur (C-S) bond of the sulfone and the Carbon-Nitrogen (C-N) bond of the amine.

G cluster_0 Primary Disconnections cluster_1 Key Precursors TM Target Molecule This compound FG1 Functional Group Interconversion (FGI) TM->FG1 Amine from Nitro CS_bond C-S Bond Formation TM->CS_bond Sulfone from Thioether CN_bond C-N Bond Formation TM->CN_bond Amination P1 2-(Methylsulfonyl)-3-nitropyridine FG1->P1 P2 2-(Methylthio)-3-aminopyridine CS_bond->P2 P3 2-Halo-3-(methylsulfonyl)pyridine CN_bond->P3 caption Retrosynthetic analysis of this compound.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that the most efficient and controllable pathway involves the formation of the amine from a nitro group precursor (Functional Group Interconversion). This strategy, detailed below, leverages the powerful activating effect of the nitro group in the initial stages of the synthesis.

The Principal Synthetic Pathway: A Three-Step Approach

The most robust and widely adopted synthesis of this compound proceeds via a three-step sequence starting from 2-chloro-3-nitropyridine. This route is favored due to the high reactivity of the starting material, the reliability of each transformation, and the commercial availability of the necessary reagents.

G start 2-Chloro-3-nitropyridine step1 2-(Methylthio)-3-nitropyridine start->step1 Step 1: SNAr NaSMe, THF step2 2-(Methylsulfonyl)-3-nitropyridine step1->step2 Step 2: Oxidation H₂O₂/AcOH end This compound step2->end Step 3: Reduction H₂, Pd/C caption The principal three-step synthesis pathway.

Caption: The principal three-step synthesis pathway.

Step 1: Nucleophilic Aromatic Substitution (SNAr) to Form 2-(Methylthio)-3-nitropyridine

Causality and Expertise: The synthesis commences with 2-chloro-3-nitropyridine. The choice of this starting material is strategic. The pyridine nitrogen and the nitro group at the 3-position are potent electron-withdrawing groups. Their combined effect strongly activates the 2-position towards nucleophilic attack, making the chlorine atom an excellent leaving group for a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] Sodium thiomethoxide is an ideal nucleophile, providing the required methylthio moiety with high efficiency.

Experimental Protocol:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(methylthio)-3-nitropyridine, which can often be used in the next step without further purification.

Step 2: Oxidation of the Thioether to the Sulfone

Causality and Expertise: The methylthio group introduced in Step 1 is readily oxidized to the corresponding methylsulfonyl group. This transformation is critical as the sulfone group is a strong hydrogen bond acceptor and a metabolically stable isostere for other functional groups in drug design.[4] A variety of oxidizing agents can accomplish this, but a mixture of hydrogen peroxide and acetic acid is often preferred for its effectiveness, low cost, and operational simplicity.[5][6] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective.[7]

Experimental Protocol:

  • Dissolve the crude 2-(methylthio)-3-nitropyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to approximately 10-15 °C.

  • Add 30% aqueous hydrogen peroxide (3.0-4.0 eq) dropwise, maintaining the internal temperature below 30 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

  • The product, 2-(methylsulfonyl)-3-nitropyridine, often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.

Oxidation Method Reagents Typical Conditions Advantages Considerations
Peroxide/AcidH₂O₂ / Acetic AcidRoom Temperature, 12-16hInexpensive, scalableCan require longer reaction times
Peroxyacidm-CPBACH₂Cl₂, 0 °C to RT, 2-4hFast, high-yieldingMore expensive, potential for over-oxidation
PersulfateOxone®MeOH/H₂O, RT, 2-6hMild conditions, easy workupStoichiometric salt waste
Step 3: Reduction of the Nitro Group to the Amine

Causality and Expertise: The final step is the selective reduction of the aromatic nitro group to the primary amine. This is a fundamental transformation in organic synthesis.[8] Catalytic hydrogenation is the premier choice for this step due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[9][10] Palladium on carbon (Pd/C) is a highly effective and reusable catalyst.[11] Alternative methods, such as transfer hydrogenation using ammonium formate or reduction with metals like iron in acidic media, are also viable and can be advantageous if specialized hydrogenation equipment is unavailable.[12]

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a suitable pressure vessel with 2-(methylsulfonyl)-3-nitropyridine (1.0 eq), 5-10% Palladium on Carbon (5 mol %), and a solvent such as methanol or ethyl acetate.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Upon completion (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the final product, this compound.[13][14]

Alternative Synthetic Approaches: The Power of Cross-Coupling

While the three-step pathway is the workhorse, modern cross-coupling methodologies offer alternative routes that can be advantageous in specific contexts, particularly for analog synthesis.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[15][16] It could theoretically be applied to a precursor like 2-chloro-3-(methylsulfonyl)pyridine. This approach allows for the late-stage introduction of the amine, which is highly beneficial for creating a library of analogs.

Conceptual Pathway:

  • Starting Material: 2-Chloro-3-(methylsulfonyl)pyridine

  • Reagents: An ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or aqueous ammonia under specialized conditions), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu).[17][18]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add aryl_halide Ar-X aryl_halide->ox_add amine R₂NH amine_coord Amine Coordination amine->amine_coord base Base deprotonation Deprotonation base->deprotonation product Ar-NR₂ pd_complex1 L₂Pd(II)(Ar)(X) ox_add->pd_complex1 pd_complex1->amine_coord pd_complex2 [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ amine_coord->pd_complex2 pd_complex2->deprotonation pd_complex3 L₂Pd(II)(Ar)(NR₂) deprotonation->pd_complex3 red_elim Reductive Elimination pd_complex3->red_elim red_elim->pd0 Catalyst Regeneration red_elim->product caption Generalized catalytic cycle for Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-S or C-N bonds.[19][20] It could be used as an alternative to the SNAr in Step 1, coupling 2-chloro-3-nitropyridine with a thiol, or for a late-stage amination. However, Ullmann reactions typically require higher temperatures and stoichiometric amounts of copper compared to modern palladium-catalyzed methods.[21][22]

Conclusion

The synthesis of this compound is most reliably achieved through a well-established three-step sequence involving nucleophilic aromatic substitution, oxidation, and nitro group reduction. This pathway is efficient, scalable, and utilizes readily available materials. Understanding the chemical principles behind each step—the activation provided by the nitro group, the controlled oxidation of the thioether, and the clean reduction to the amine—is key to successful execution. While powerful cross-coupling reactions like the Buchwald-Hartwig amination present viable alternatives for specialized applications, the principal pathway remains the cornerstone for accessing this critical pharmaceutical intermediate.

References

An In-Depth Technical Guide to 2-(Methylsulfonyl)-3-pyridinamine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)-3-pyridinamine, a heterocyclic building block of increasing importance in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its applications as a crucial intermediate in the creation of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Core Identity and Chemical Structure

This compound is a substituted pyridine derivative characterized by the presence of a methylsulfonyl group at the 2-position and an amino group at the 3-position. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly valuable in the design of targeted therapeutics.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name 2-(Methylsulfonyl)pyridin-3-amine
CAS Number 878805-97-1
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Synonyms 2-Amino-3-(methylsulfonyl)pyridine, 3-(Methylsulfonyl)pyridin-2-amine

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. While experimentally determined data for this compound is not widely published, a combination of predicted values and data from closely related analogs provides a solid foundation for its characterization.

Table 2: Physicochemical Properties (Predicted) [1][2]

PropertyValueSource
XLogP3 0.3PubChem[1]
Boiling Point 405.4 ± 45.0 °C at 760 mmHgECHEMI[2]
Density 1.358 ± 0.06 g/cm³ECHEMI[2]
pKa 2.92 ± 0.36ChemicalBook
Topological Polar Surface Area (TPSA) 81.4 ŲPubChem[1]
Water Solubility Sparingly soluble (28 g/L at 25°C) for 2-Amino-5-(methylsulfonyl)pyridineECHEMI[2]

Spectroscopic Data (Predicted and Analog-Based)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl group of the sulfonyl moiety, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the sulfonyl group is expected to be significantly downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 172.03. Common fragmentation patterns would likely involve the loss of the methylsulfonyl group or parts of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The general strategy involves the introduction of a methylthio group, followed by oxidation to the corresponding sulfone. This approach is well-established for the synthesis of various heteroaryl sulfones.

Experimental Protocol: A Representative Two-Step Synthesis

This protocol is based on established synthetic methodologies for analogous compounds and provides a reliable pathway to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-3-(methylthio)pyridine cluster_step2 Step 2: Oxidation to this compound start1 2-Amino-3-bromopyridine product1 2-Amino-3-(methylthio)pyridine start1->product1 Nucleophilic Aromatic Substitution (SNAr) reagent1 Sodium thiomethoxide reagent1->product1 solvent1 Anhydrous DMF solvent1->product1 start2 2-Amino-3-(methylthio)pyridine product1->start2 product2 This compound start2->product2 Oxidation reagent2 m-CPBA or Oxone® reagent2->product2 solvent2 Dichloromethane or Methanol/Water solvent2->product2

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-3-(methylthio)pyridine

  • Reaction Setup: To a solution of 2-amino-3-bromopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-3-(methylthio)pyridine.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction. An excess of sodium thiomethoxide ensures the complete conversion of the starting material.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the 2-amino-3-(methylthio)pyridine (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

  • Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C. Alternatively, Oxone® (potassium peroxymonosulfate) can be used as the oxidant.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, quench the excess oxidant with a reducing agent like sodium thiosulfate solution. If using DCM, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield a solid product.

Causality Behind Experimental Choices: The use of two equivalents of the oxidizing agent ensures the complete oxidation of the sulfide to the sulfone. The reaction is performed at a low initial temperature to control the reaction rate and prevent potential side reactions. The aqueous work-up is crucial to remove the oxidant byproducts and any remaining inorganic salts.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing methylsulfonyl group and the electron-donating amino group. The sulfonyl group, being a good leaving group, activates the C2 position of the pyridine ring for nucleophilic aromatic substitution (SNA_r_) reactions. This property is extensively exploited in medicinal chemistry.

Key Application: Cysteine-Targeted Covalent Inhibition

Heteroaryl sulfones, including derivatives of this compound, have emerged as a class of "thio-click" reagents for the selective arylation of cysteine residues in proteins. The sulfonyl group acts as an excellent leaving group, allowing for a mild and chemoselective reaction with the thiol side chain of cysteine. This covalent modification can be used to irreversibly inhibit enzyme activity or to stabilize specific protein conformations.

Cysteine_Arylation cluster_reactants cluster_product compound 2-(R-sulfonyl)-Pyridine-NH₂ adduct Protein-Cys-S-Pyridine-NH₂ compound->adduct SNAr Reaction cysteine Protein-Cys-SH cysteine->adduct leaving_group R-SO₂⁻

References

Spectroscopic data for "2-(Methylsulfonyl)-3-pyridinamine" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)-3-pyridinamine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from closely related compounds to provide a robust predictive framework. This approach is designed to empower researchers in interpreting their own experimental data and to highlight the key structural features that each spectroscopic technique can elucidate.

The molecular formula for this compound is C₆H₈N₂O₂S, with a computed molecular weight of approximately 172.21 g/mol and a monoisotopic mass of 172.03064868 Da.[1] These fundamental properties are the foundation for the interpretation of its mass spectrum and provide a crucial check for sample purity and identity.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its distinct functional groups—a pyridine ring, an amino group, and a methylsulfonyl group—gives rise to a unique spectroscopic fingerprint. Understanding the electronic environment of each atom is paramount to predicting and interpreting its NMR, IR, and mass spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR data for a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (like those on the amino group).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

cluster_workflow NMR Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Insert into Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Process and Analyze Data D->F E->F

Caption: General workflow for NMR data acquisition.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the two amine protons, and the three methyl protons.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H6~8.2-8.4Doublet of doublets1HLocated ortho to the ring nitrogen, this proton is significantly deshielded. It will be split by H5 and H4 (long-range coupling).
H4~7.5-7.7Doublet of doublets1HSituated between the two electron-donating groups (amino) and electron-withdrawing groups (sulfonyl), its chemical shift will be moderately downfield. It will be split by H5 and H6.
H5~6.8-7.0Triplet (or dd)1HThis proton is expected to be the most upfield of the aromatic protons due to the influence of the adjacent amino group. It will be split by H4 and H6.
-NH₂~5.0-6.0Broad singlet2HThe chemical shift of amine protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
-SO₂CH₃~3.1-3.3Singlet3HThe methyl group is attached to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a standard methyl group. It is a singlet as there are no adjacent protons.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C2~155-160Attached to both the ring nitrogen and the sulfonyl group, this carbon is expected to be the most deshielded of the aromatic carbons.
C6~148-152Alpha to the ring nitrogen, this carbon will also be significantly downfield.
C4~138-142The chemical shift of this carbon will be influenced by its position relative to the nitrogen and the other substituents.
C3~120-125This carbon is attached to the amino group, which will have a shielding effect, but its proximity to the sulfonyl-bearing carbon will cause a net downfield shift.
C5~115-120This carbon is expected to be the most shielded of the pyridine ring carbons due to the influence of the adjacent amino group.
-SO₂CH₃~40-45The methyl carbon is attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift.

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the amine, the S=O bonds of the sulfone, and the various bonds within the pyridine ring.

Experimental Protocol: FTIR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

cluster_workflow FTIR-ATR Workflow A Record Background Spectrum B Place Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Process and Analyze Data C->D

Caption: General workflow for FTIR-ATR data acquisition.

Characteristic IR Absorption Bands (Predicted)
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale
-NH₂Symmetric & Asymmetric Stretch3300-3500Primary amines typically show two distinct N-H stretching bands in this region.[2]
-NH₂Bending (Scissoring)1590-1650This absorption is due to the in-plane bending of the N-H bonds.
Aromatic C-HStretch3000-3100These are characteristic absorptions for C-H bonds on an aromatic ring.
Aliphatic C-HStretch2900-3000Corresponding to the C-H bonds of the methyl group.
C=C & C=NRing Stretch1400-1600The pyridine ring will exhibit several bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.
-SO₂Asymmetric Stretch1300-1350Sulfones show a strong, characteristic absorption band in this region.
-SO₂Symmetric Stretch1120-1160A second strong absorption band for the sulfone group is expected here.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

cluster_workflow Mass Spectrometry Workflow A Introduce Sample B Ionize Sample (e.g., EI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E

Caption: General workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zIonRationale
172[M]⁺•The molecular ion peak, corresponding to the intact molecule with one electron removed. Its presence indicates some stability of the molecule under EI conditions.
157[M - CH₃]⁺Loss of a methyl radical from the sulfonyl group is a common fragmentation pathway for methyl sulfones.
108[M - SO₂]⁺•Loss of a neutral sulfur dioxide molecule.
93[M - SO₂CH₃]⁺Cleavage of the C-S bond, resulting in the loss of the entire methylsulfonyl group. This would leave a 3-aminopyridine radical cation.
79[C₅H₅N]⁺•Loss of the amino and methylsulfonyl groups, potentially through rearrangement, leading to a pyridine radical cation.

The exact mass of the molecular ion can be used to confirm the elemental composition of the molecule. For C₆H₈N₂O₂S, the calculated monoisotopic mass is 172.03064868 Da.[1] High-resolution mass spectrometry (HRMS) can verify this value with high accuracy.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles and data from analogous structures. For any researcher working with this compound, the information presented here should serve as a valuable tool for the interpretation of experimentally acquired data, aiding in structure confirmation and purity assessment. It is imperative to underscore that while predictive analysis is a powerful tool, final structural elucidation must be confirmed through the acquisition and rigorous analysis of experimental data.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-3-pyridinamine (CAS No. 878805-97-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-3-pyridinamine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delineates its chemical and physical properties, provides insights into its synthesis and characterization, discusses its applications, and outlines essential safety and handling protocols. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound, registered under CAS number 878805-97-1, is a substituted aminopyridine that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. Its structural motif, featuring a pyridine ring functionalized with both an amino and a methylsulfonyl group, imparts unique electronic and steric properties that are desirable in the construction of biologically active compounds. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino group on the pyridine core creates a unique chemical scaffold for further elaboration. This guide aims to consolidate the available technical information on this compound to facilitate its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in chemical synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 878805-97-1[1][2]
Molecular Formula C₆H₈N₂O₂S[1][2][3]
Molecular Weight 172.20 g/mol [2][3]
IUPAC Name 3-(methylsulfonyl)pyridin-2-amine[1]
Synonyms 2-Amino-3-(methylsulfonyl)pyridine, 3-methanesulfonylpyridin-2-amine[1][4]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 405.4±45.0 °C[4]
Density (Predicted) 1.358±0.06 g/cm³[4][5]
pKa (Predicted) 2.92±0.36[4]
Solubility Sparingly soluble (14 g/L) at 25 °C (Calculated)[5]
Storage Temperature Room temperature, in a dark, inert atmosphere[4]

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to introduce a sulfonyl group to a pyridine ring involves the oxidation of a corresponding thioether, which can be prepared through nucleophilic aromatic substitution.

A potential synthetic workflow is outlined below:

Synthesis_Workflow Conceptual Synthetic Workflow for this compound A 2-Chloro-3-nitropyridine B 2-(Methylthio)-3-nitropyridine A->B NaSMe C 3-Nitro-2-(methylsulfonyl)pyridine B->C Oxidation (e.g., m-CPBA) D This compound C->D Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-(Methylthio)-3-nitropyridine: To a solution of 2-chloro-3-nitropyridine in a suitable solvent such as DMF, add sodium thiomethoxide. The reaction is typically stirred at room temperature until completion, monitored by TLC.

  • Oxidation to 3-Nitro-2-(methylsulfonyl)pyridine: The resulting 2-(methylthio)-3-nitropyridine is then oxidized. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). The reaction progress should be carefully monitored to avoid over-oxidation.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

  • Purification: The final product, this compound, would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the sulfonyl group (a singlet), the amino protons (a broad singlet), and the three aromatic protons on the pyridine ring, which would appear as multiplets with characteristic coupling patterns. The proton adjacent to the nitrogen in the pyridine ring is expected to be the most downfield.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronic effects of the substituents.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, S=O stretching of the sulfonyl group, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 172.20.

Analytical_Workflow Analytical Characterization Workflow A Synthesized this compound B Mass Spectrometry (MS) A->B Molecular Weight C Infrared (IR) Spectroscopy A->C Functional Groups D Nuclear Magnetic Resonance (NMR) A->D Connectivity E Structural Confirmation B->E C->E D->E

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility stems from the strategic placement of reactive functional groups on the pyridine scaffold.

  • Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.[3]

  • Medicinal Chemistry Scaffolds: The aminopyridine core is a common feature in many biologically active compounds. The amino group can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Precursor for Bioactive Molecules: Compounds with similar structural motifs have been investigated for various therapeutic applications. For instance, related pyridine derivatives have been explored as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase delta (PI3Kδ).[6][7] The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Safety and Handling

Based on available safety data, this compound is a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

Hazard Identification:

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: It is known to cause severe skin burns and eye damage.

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Give water to drink (two glasses at most), but do not induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • If Inhaled: Move the person to fresh air. Immediately call a physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

Conclusion

This compound is a key chemical intermediate with significant potential for the development of novel therapeutic agents. Its unique structural features and reactivity make it an attractive building block for medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, analytical considerations, potential applications, and crucial safety information. Researchers and drug development professionals are encouraged to consider the insights presented herein for the effective and safe utilization of this compound in their research endeavors.

References

"2-(Methylsulfonyl)-3-pyridinamine" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylsulfonyl)-3-pyridinamine: A Key Building Block for Modern Drug Discovery

Abstract

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as exceptionally valuable due to their inherent versatility and favorable pharmacological properties. The pyridine ring is one such scaffold, a ubiquitous feature in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a potent electron-withdrawing methylsulfonyl group and a nucleophilic amino group on the pyridine core makes this compound a powerful intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibition.[3][4] We will dissect its fundamental properties, provide robust synthetic protocols, explore its critical applications in drug development, and offer insights into its strategic deployment in research campaigns.

The Molecular Rationale: Physicochemical Properties and Electronic Profile

Understanding the inherent characteristics of this compound is fundamental to appreciating its utility. The molecule's reactivity and function are a direct consequence of the electronic interplay between its constituent parts.

The methylsulfonyl group at the 2-position acts as a strong electron-withdrawing group, significantly lowering the electron density of the pyridine ring. This "activation" renders the ring more susceptible to nucleophilic aromatic substitution (SNAr). In parallel, the amino group at the 3-position is a classical electron-donating group. This juxtaposition creates a unique electronic environment where the amine's basicity is tempered, allowing for more controlled and selective reactions. Furthermore, the sulfonyl oxygens act as hydrogen bond acceptors, while the amine provides hydrogen bond donors, predisposing this scaffold to favorable interactions within protein active sites, a critical feature for drug-target binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂S[5][6]
Molecular Weight172.21 g/mol [5]
AppearanceWhite to off-white solid[6]
Boiling Point (Predicted)405.4 ± 45.0 °C[6]
Density (Predicted)1.358 ± 0.06 g/cm³[6]
pKa (Predicted)2.92 ± 0.36[6]
XLogP30.3[5]

Synthesis and Process Chemistry: A Reliable Manufacturing Route

A robust and scalable synthesis is paramount for any building block intended for drug development. While multiple routes can be envisioned, a common and reliable pathway begins with the commercially available 2-chloro-3-nitropyridine. This multi-step process is designed for efficiency and control.

Detailed Synthetic Protocol

Diagram 1: Key Synthetic Pathway

G cluster_0 Starting Material cluster_1 Intermediates cluster_2 Final Product A 2-Chloro-3-nitropyridine B 2-(Methylthio)-3-nitropyridine A->B  Step 1: Thiolation  NaSMe, EtOH   C 2-(Methylsulfonyl)-3-nitropyridine B->C  Step 2: Oxidation  m-CPBA, DCM   D This compound C->D  Step 3: Reduction  H₂, Pd/C, MeOH  

Caption: A validated three-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (Thiolation)

  • Charge a reaction vessel with 2-chloro-3-nitropyridine and a suitable alcoholic solvent, such as ethanol (EtOH).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium thiomethoxide (NaSMe) in EtOH dropwise, maintaining the internal temperature below 10 °C.

    • Causality: The chloride at the 2-position is activated towards nucleophilic displacement by the nitro group. NaSMe is a potent, soft nucleophile, ideal for this SNAr reaction. The low temperature controls the exotherm.

  • Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by adding water and extract the product, 2-(methylthio)-3-nitropyridine, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Oxidation of the Thioether to Sulfone

  • Dissolve the crude 2-(methylthio)-3-nitropyridine from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Causality: m-CPBA is an effective and relatively safe oxidant for converting thioethers to sulfones. Using slightly more than two equivalents ensures complete oxidation from the sulfide to the sulfone state. Acetic acid with hydrogen peroxide is an alternative, but m-CPBA often provides cleaner reactions on a lab scale.[7]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until complete.

  • Quench excess oxidant by washing with an aqueous solution of sodium thiosulfate, followed by a wash with aqueous sodium bicarbonate.

  • Dry the organic layer, filter, and concentrate to yield 2-(methylsulfonyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-(methylsulfonyl)-3-nitropyridine in methanol (MeOH).

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a balloon filled with hydrogen gas (H₂) or perform the reaction in a Parr hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature for 6-12 hours.

    • Causality: Catalytic hydrogenation is a clean and highly efficient method for reducing aromatic nitro groups to amines. The primary byproduct is water, simplifying purification.

  • Upon completion, carefully purge the reaction vessel with nitrogen and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Core Applications in Drug Discovery

The true power of this compound is realized when it is used as a versatile starting point for more complex target molecules. Its bifunctional nature allows for sequential, controlled modifications.

A Privileged Scaffold for Kinase Inhibitors

The aminopyridine motif is a cornerstone of kinase inhibitor design, frequently acting as a "hinge-binder" by forming key hydrogen bonds with the protein backbone in the ATP-binding pocket. The 2-(methylsulfonyl)-3-aminopyridine scaffold is particularly adept in this role.

  • Vector for Elaboration: The amino group serves as a primary handle for diversification. It can be readily acylated, sulfonylated, or used in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to append other fragments that explore different pockets of the kinase active site. This is crucial for building potency and selectivity.[3]

  • The Sulfonyl Group's Role: The methylsulfonyl group is not merely a passive electronic modulator. It can engage in favorable dipole-dipole interactions or hydrogen bonds within the active site. More importantly, it can act as an excellent leaving group in SNAr reactions, allowing the pyridine core itself to be used as a covalent warhead to target nearby cysteine residues, a strategy gaining traction for developing highly potent and durable inhibitors.[8][9]

Diagram 2: Workflow for Library Synthesis

G cluster_0 Core Reagent cluster_1 Diversification Reactions cluster_2 Target Library A 2-(Methylsulfonyl)- 3-pyridinamine B Buchwald-Hartwig Coupling A->B + Aryl Halide (R1-X) C Amide Coupling A->C + Carboxylic Acid (R2-COOH) D Sulfonamide Formation A->D + Sulfonyl Chloride (R3-SO2Cl) E Kinase Inhibitor Scaffolds B->E C->E D->E

Caption: Diversification strategies using this compound.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires standard laboratory precautions for safe handling.

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.

  • Handling: Use in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is stable under normal laboratory conditions but should be protected from moisture and strong oxidizing agents.

Conclusion: A Strategic Asset for Medicinal Chemistry

This compound is more than just another chemical reagent; it is a strategically designed building block that provides a reliable and versatile entry point into pharmacologically relevant chemical space. Its predictable reactivity, underpinned by a well-understood electronic profile, allows chemists to execute complex synthetic plans with confidence. Its proven utility in the kinase inhibitor field highlights its value, and its potential as a covalent modifier opens new avenues for therapeutic design. For research organizations and drug development professionals, mastering the synthesis and application of this key intermediate represents a tangible advantage in the quest for novel and effective medicines.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-3-pyridinamine: Discovery, Synthesis, and Pivotal Role in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(Methylsulfonyl)-3-pyridinamine, a structurally unassuming heterocyclic amine, holds a significant position in medicinal chemistry as a critical intermediate for the synthesis of Etoricoxib (Arcoxia®), a highly selective COX-2 inhibitor. This guide delves into the historical context of its discovery, driven by the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs), and details the evolution of its chemical synthesis. We will explore its physicochemical properties and its integral role in the convergent synthesis strategies that lead to the creation of Etoricoxib, providing researchers and drug development professionals with a comprehensive understanding of this key molecular building block.

Introduction: The Quest for Selective COX-2 Inhibition

The story of this compound is inextricably linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors. Traditional NSAIDs, while effective, indiscriminately block both COX-1, responsible for protecting the stomach lining, and COX-2, which is induced during inflammation. This lack of selectivity leads to well-documented gastrointestinal side effects. The discovery of the two isoforms spurred a global effort in pharmaceutical research to design drugs that would selectively target COX-2, offering the promise of potent anti-inflammatory and analgesic effects with a significantly improved safety profile. Etoricoxib emerged from this research as a second-generation COX-2 inhibitor, and at the heart of its innovative molecular architecture lies the this compound fragment.[1][2][3]

Discovery and Synthesis: A Tale of Process Optimization

The direct "discovery" of this compound is not documented as a singular event but rather as a component of the broader discovery and development program for Etoricoxib and related compounds at Merck. Its true value was realized as a key intermediate that could be reliably produced and incorporated into the final drug structure.

The synthesis of this intermediate is a critical step in the overall manufacturing process of Etoricoxib. While multiple synthetic routes to Etoricoxib have been patented, many rely on the creation of a key ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[4][5][6] The pyridinamine derivative subject of this guide is often formed in subsequent steps or represents an analogous structural component in alternative synthetic strategies.

One of the core challenges in large-scale pharmaceutical manufacturing is the development of efficient, high-yield, and cost-effective synthetic processes. Patents reveal that various methods have been developed to construct the bipyridine core of Etoricoxib.[1][7] A common strategy involves the condensation of the aforementioned ketosulfone with a three-carbon building block to form the central pyridine ring of the final product.[4][8]

For instance, a widely cited approach involves reacting the ketosulfone intermediate with reagents like 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate under basic conditions to construct the pyridine ring.[1] Another patented method describes the condensation with 2-chloromalonaldehyde.[1] These processes are complex and have undergone significant optimization to improve yields and purity for industrial-scale production.[2][4]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its handling, reaction optimization, and quality control in a laboratory or manufacturing setting.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SPubChem[9]
Molecular Weight 172.21 g/mol PubChem[9]
IUPAC Name 3-(methylsulfonyl)pyridin-2-aminePubChem[9]
CAS Number 878805-97-1PubChem[9]
Appearance Typically a solid at room temperatureInferred
XLogP3 0.3PubChem[9]

This data is for the specific isomer 3-(Methylsulfonyl)pyridin-2-amine, which is structurally analogous to the core of the topic.

Role in the Convergent Synthesis of Etoricoxib

The synthesis of Etoricoxib is a prime example of a convergent synthesis strategy. In this approach, different fragments of the final molecule are synthesized independently and then joined together in the final stages. This is often more efficient than a linear synthesis where the molecule is built step-by-step from one end to the other.

The this compound moiety (or a precursor) constitutes one of the key "halves" of the Etoricoxib molecule. The other half is typically a derivative of 4-(methylsulfonyl)acetophenone. The diagram below illustrates a generalized convergent synthesis pathway for Etoricoxib, highlighting the union of the two primary fragments.

Etoricoxib_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start 2-Amino-3-halopyridine derivative A_inter This compound Core A_start->A_inter Sulfonylation/ Functionalization Reaction Ring Formation/ Condensation A_inter->Reaction B_start 4-(Methylthio)acetophenone B_ketone 1-(6-methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone B_start->B_ketone Oxidation & Condensation B_ketone->Reaction Etoricoxib Etoricoxib Reaction->Etoricoxib

Caption: Convergent synthesis of Etoricoxib.

Experimental Protocol: Illustrative Synthesis Step

The following is a generalized protocol based on principles described in the patent literature for the condensation step to form the bipyridine core of Etoricoxib. This illustrates the type of reaction where a pyridinamine-like structure is central.

Reaction: Formation of the 2,3'-Bipyridine Core

  • Setup: To a dry, inert-atmosphere reaction vessel, add the ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (1.0 eq).[2]

  • Solvent: Add a suitable aprotic solvent, such as Tetrahydrofuran (THF).[2]

  • Base Addition: Cool the mixture to 10-15 °C and add a strong base, such as potassium tert-butoxide (1.1 eq), portion-wise, maintaining the temperature.[2]

  • Stirring: Allow the reaction mixture to stir at this temperature for 60 minutes to ensure complete formation of the enolate.[2]

  • Condensation Reagent: Add the pyridine-forming reagent, for example, a 2-chloro-1,3-bis(dialkylamino)trimethinium salt (1.2 eq), to the reaction mixture.[2]

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by a suitable technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Cyclization: The intermediate formed is then treated with an acid (e.g., trifluoroacetic acid) and heated to facilitate the cyclization and formation of the pyridine ring, yielding the Etoricoxib core structure.[2]

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted, washed, and purified using standard techniques such as crystallization or column chromatography to yield pure Etoricoxib.

Conclusion

This compound and its related precursors are more than just chemical reagents; they are the products of extensive research and process development aimed at creating safer and more effective anti-inflammatory medications. The history of this molecule is a testament to the ingenuity of medicinal and process chemists in designing complex molecular architectures for targeted therapeutic intervention. Its synthesis and application in the production of Etoricoxib highlight the critical interplay between drug discovery, chemical process development, and the ultimate goal of improving patient outcomes.

References

An In-Depth Technical Guide to the In Silico Modeling of 2-(Methylsulfonyl)-3-pyridinamine Binding to Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides an atomic-level perspective of molecular interactions, enabling the rational design and optimization of therapeutic candidates. This technical guide offers a comprehensive, methodology-driven exploration of the computational workflow used to investigate the binding of the small molecule, 2-(Methylsulfonyl)-3-pyridinamine , to its putative target, Cyclooxygenase-2 (COX-2). While the specific interactions of this exact molecule are not extensively published, the broader class of sulfonyl-pyridine derivatives has been identified as potent inhibitors of COX-2, making this a scientifically pertinent and illustrative system for this guide.[1] We will dissect the entire modeling cascade, from initial system preparation and molecular docking to the dynamic insights of molecular dynamics (MD) simulations and the quantitative rigor of binding free energy calculations. Each step is presented not merely as a protocol, but with an emphasis on the underlying scientific rationale, empowering researchers to apply these techniques with confidence and precision.

Foundational Principles: System and Ligand Characterization

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural inputs. Before any simulation can commence, a meticulous preparation of both the protein receptor and the small molecule ligand is paramount.

1.1 The Ligand: this compound

This compound is a small molecule featuring a pyridinamine core substituted with a methylsulfonyl group. The sulfonamide and related sulfonyl pharmacophores are present in a wide array of clinically significant drugs.[2] The key physicochemical properties of this ligand, essential for its parameterization in computational force fields, are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SPubChem
Molecular Weight 172.21 g/mol PubChem
IUPAC Name 3-methylsulfonylpyridin-2-aminePubChem
Canonical SMILES CS(=O)(=O)C1=C(C=CN=C1)NPubChem
Hydrogen Bond Donors 1 (amine group)PubChem
Hydrogen Bond Acceptors 3 (sulfonyl oxygens, pyridine nitrogen)PubChem

Table 1: Physicochemical properties of this compound.

1.2 The Receptor: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins. It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is an inducible enzyme, often upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The sulfonyl group of many selective inhibitors is known to play a crucial role by binding to a specific side pocket in the COX-2 active site.

For this study, we will utilize a high-resolution crystal structure of human COX-2. A suitable entry from the Protein Data Bank (PDB), such as PDB ID: 5IKQ , provides an excellent starting point.

The Computational Modeling Workflow: A Hierarchical Approach

Our investigation will follow a multi-stage workflow, progressively increasing in computational complexity and predictive power. This hierarchical approach ensures that each subsequent, more intensive step is built upon a well-validated foundation.

cluster_prep Part 1: System Preparation cluster_dock Part 2: Pose Prediction cluster_md Part 3: Dynamic Simulation cluster_energy Part 4: Energy Calculation PDB Fetch PDB Structure (e.g., 5IKQ) PrepProt Prepare Protein: - Remove Water/Heteroatoms - Add Hydrogens - Assign Protonation States PDB->PrepProt Ligand Generate Ligand 3D Structure PrepLig Prepare Ligand: - Assign Partial Charges (AM1-BCC) - Generate Force Field Parameters (GAFF2) Ligand->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analysis Analyze Docking Poses - Scoring Functions - Visual Inspection Dock->Analysis MD Molecular Dynamics (MD) (e.g., GROMACS, AMBER) Analysis->MD Trajectory Trajectory Analysis: - RMSD, RMSF - Hydrogen Bonds - Stability Assessment MD->Trajectory Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory->Energy Decomp Energy Decomposition (Per-residue contributions) Energy->Decomp Final Final Insights & Model Validation

Fig 1. High-level overview of the in silico modeling workflow.
Experimental Protocol: Molecular Docking

Molecular docking serves as the initial computational screening tool to predict the most probable binding orientation, or "pose," of a ligand within a protein's active site.[3][4] This step is crucial for generating a viable starting structure for more rigorous simulations.

3.1. Rationale and Causality

We employ docking to rapidly sample a vast conformational space that would be computationally prohibitive for more complex methods. The primary goal is not to obtain a precise binding energy, as scoring functions are known to be approximate, but to identify a sterically and electrostatically favorable binding mode. The choice of a rigid receptor docking protocol initially simplifies the problem, allowing for a swift evaluation, with the understanding that protein flexibility will be addressed later using molecular dynamics.

3.2. Step-by-Step Protocol
  • Receptor Preparation:

    • Load the COX-2 PDB structure (e.g., 5IKQ) into a molecular modeling package (e.g., UCSF Chimera, PyMOL).

    • Remove all co-crystallized ligands, ions, and water molecules.

    • Add hydrogen atoms, ensuring correct ionization states for titratable residues like Histidine, Aspartate, and Glutamate at a physiological pH of 7.4.

    • Assign partial charges using a standard force field (e.g., AMBER ff14SB).

    • Save the prepared receptor in .pdbqt format for use with AutoDock Vina.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform a geometry optimization using a quantum mechanical method (e.g., at the semi-empirical PM6 or DFT B3LYP/6-31G* level) to obtain a low-energy conformation.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Docking Execution:

    • Define the search space (grid box) to encompass the known active site of COX-2. The box should be centered on the catalytic Tyr385 and include the key residues Arg120, Ser530, and the side pocket near Val523.

    • Run the docking simulation using AutoDock Vina with an appropriate exhaustiveness parameter (e.g., 32) to ensure a thorough search.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Results Analysis:

    • Analyze the output poses. Vina will rank them by their calculated binding affinity (in kcal/mol).

    • Visually inspect the top-ranked poses. The most plausible pose should exhibit sensible interactions, such as the sulfonyl group occupying the selective side pocket and the pyridinamine core forming hydrogen bonds with key active site residues.

3.3. Expected Outcome

The docking simulation is expected to predict a binding pose where the methylsulfonyl group of the ligand is buried in the hydrophobic side pocket of COX-2, a characteristic interaction for selective inhibitors. Hydrogen bonds may be observed between the ligand's amine group or pyridine nitrogen and the backbone or side chains of residues like Arg120 or Tyr355.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1-8.5Val523, Arg120, Tyr355
2-8.2Ser530, Val349, Leu352
3-7.9His90, Leu531, Ala527

Table 2: Representative docking results for this compound with COX-2. (Note: These are illustrative values.)

Experimental Protocol: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose and observe the subtle conformational changes in both the ligand and the protein over time.[1][5]

4.1. Rationale and Causality

The primary purpose of MD is to validate the docking pose and explore the energetic landscape of the protein-ligand complex in a simulated physiological environment. By solvating the system and allowing it to evolve according to the laws of physics (as defined by a force field), we can determine if the initial docked pose is stable or if the ligand rearranges to a more favorable conformation. This step is critical for refining the binding hypothesis before committing to more expensive free energy calculations.

cluster_equil System Equilibration start Start with Best Docked Pose (Complex.pdb) param Parameterize: - Protein (ff14SB) - Ligand (GAFF2) start->param solvate Solvate in Water Box (TIP3P Water Model) param->solvate ions Add Counter-Ions (Neutralize System) solvate->ions min Energy Minimization (Steepest Descent) ions->min nvt NVT Ensemble (Constant Volume/Temp) min->nvt npt NPT Ensemble (Constant Pressure/Temp) nvt->npt prod Production MD Run (e.g., 100 ns) npt->prod traj Generate Trajectory File (.xtc/.trr) prod->traj

Fig 2. Workflow for Molecular Dynamics (MD) simulation setup.
4.2. Step-by-Step Protocol (using GROMACS)

  • System Preparation:

    • Combine the coordinates of the prepared COX-2 receptor and the top-ranked ligand pose into a single complex .pdb file.

    • Use a tool like acpype to generate GROMACS-compatible topology and parameter files for the ligand using the General Amber Force Field (GAFF2).

    • Use the gmx pdb2gmx tool to process the protein, choosing a force field (e.g., AMBER ff14SB) and water model (e.g., TIP3P).

  • Simulation Box Setup:

    • Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edge. (gmx editconf)

    • Fill the box with water molecules. (gmx solvate)

    • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system. (gmx genion)

  • Equilibration:

    • Energy Minimization: Perform a minimization using the steepest descent algorithm to remove steric clashes.

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant volume and temperature to allow the solvent to equilibrate around the protein-ligand complex.

    • NPT Equilibration: Perform a longer simulation (e.g., 500 ps) at constant pressure and temperature to ensure the system reaches the correct density.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe convergence of key properties (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess structural stability and confirm the simulation has reached equilibrium. A stable RMSD for the ligand indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.

Experimental Protocol: Binding Free Energy Calculation

To obtain a more accurate and theoretically sound estimation of binding affinity, we employ end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[6]

5.1. Rationale and Causality

MM/PBSA and MM/GBSA methods calculate the free energy of binding by combining the molecular mechanics energies of the system components with a continuum solvent model. This approach is more computationally efficient than rigorous alchemical free energy methods but typically more accurate than docking scores because it averages energies over an ensemble of conformations from an MD simulation and incorporates solvation effects more explicitly.[6]

cluster_calc For Each Snapshot traj MD Trajectory (Stable Portion) extract Extract Snapshots (e.g., 100 frames) traj->extract calc_complex Calculate G(Complex) extract->calc_complex calc_receptor Calculate G(Receptor) extract->calc_receptor calc_ligand Calculate G(Ligand) extract->calc_ligand delta_g Calculate ΔG_bind = G(Complex) - [G(Receptor) + G(Ligand)] delta_g_invis calc_complex->delta_g_invis calc_receptor->delta_g_invis calc_ligand->delta_g_invis average Average ΔG_bind over all Snapshots delta_g->average delta_g_invis->delta_g

Fig 3. Logical flow for MM/PBSA binding free energy calculation.
5.2. Step-by-Step Protocol

  • Snapshot Extraction: From the stable (equilibrated) portion of the MD trajectory, extract a set of representative snapshots (e.g., 100-500 frames).

  • Energy Calculation: For each snapshot, calculate the individual free energies of the complex, the receptor, and the ligand. The total free energy (G) for each species is calculated as:

    • G = EMM + Gsolvation - TΔS

    • Where EMM is the gas-phase molecular mechanics energy (bonded + van der Waals + electrostatic).

    • Gsolvation is the solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • -TΔS is the conformational entropy term, which is computationally expensive and often omitted when comparing similar ligands, though this is a significant approximation.[6]

  • Binding Free Energy Calculation: For each snapshot, calculate the binding free energy (ΔGbind) using the equation:

    • ΔGbind = Gcomplex - (Greceptor + Gligand)

  • Averaging: Average the ΔGbind values across all snapshots to obtain the final reported binding free energy.

5.3. Data Presentation and Interpretation

The final binding free energy can be broken down into its constituent parts, providing insight into the driving forces of the binding event.

Energy ComponentAverage Contribution (kJ/mol)Interpretation
Van der Waals (ΔEvdW) -150.5Favorable shape complementarity and hydrophobic interactions.
Electrostatic (ΔEelec) -45.2Favorable ionic and hydrogen bonding interactions.
Polar Solvation (ΔGpol) +75.8Unfavorable; energy penalty for desolvating polar groups.
Non-Polar Solvation (ΔGnp) -18.3Favorable; related to the hydrophobic effect.
Total Binding Energy (ΔGbind) -138.2Strong predicted binding affinity.

Table 3: Representative MM/PBSA energy decomposition for this compound binding to COX-2. (Note: These are illustrative values.)

A negative ΔGbind indicates a favorable binding process. The decomposition analysis often reveals that van der Waals and electrostatic interactions are the primary drivers of binding, while the polar solvation energy represents the main penalty that must be overcome.

Conclusion and Future Directions

This guide has detailed a robust, multi-step computational workflow for modeling the binding of this compound to its putative target, COX-2. By progressing from rapid docking screens to dynamic MD simulations and culminating in quantitative MM/PBSA free energy calculations, we can build a comprehensive, atomic-level model of the binding event. This model not only predicts the binding affinity but also elucidates the specific interactions—such as the critical role of the sulfonyl group in the COX-2 side pocket—that anchor the ligand in the active site.

The insights generated from this in silico process are invaluable. They provide a structural hypothesis that can be tested experimentally and guide the next cycle of drug design. Future work could involve using the validated binding pose to create a pharmacophore model for screening larger compound libraries or performing more rigorous alchemical free energy calculations to further refine the affinity predictions. Ultimately, this synergy between computational modeling and experimental validation accelerates the journey from a promising chemical scaffold to a novel therapeutic agent.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylsulfonyl)-3-pyridinamine, a substituted pyridine derivative, is a compound of increasing interest within pharmaceutical and agrochemical research. Its unique structural combination of a pyridinamine core and a methylsulfonyl group imparts specific physicochemical properties that are critical for its behavior in biological and chemical systems. The pyridine ring, a common scaffold in medicinal chemistry, offers sites for hydrogen bonding and potential metabolic activity. The electron-withdrawing methylsulfonyl group significantly influences the electronic distribution of the aromatic ring, thereby affecting its pKa, polarity, and ultimately its solubility and stability. The primary amino group further contributes to its polarity and provides a key site for molecular interactions.

This technical guide provides an in-depth analysis of the solubility and stability of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization. Understanding these core properties is paramount for successful formulation development, analytical method design, and the overall progression of research and development activities.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability characteristics.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.21 g/mol [1]
CAS Number 878805-97-1[1][2]
Calculated XLogP3 0.3[1]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Appearance Off-white to pale yellow solidAssumed based on similar compounds

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar amino group and a polar methylsulfonyl group, combined with the aromatic pyridine ring, suggests a nuanced solubility profile for this compound.

Aqueous Solubility

The aqueous solubility of this compound is pH-dependent due to the basic nature of the pyridinyl and amino groups. A calculated water solubility of 14 g/L at 25°C has been reported, categorizing it as sparingly soluble[2].

Table 1: Experimentally Determined Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Method
2.025150.2Shake-Flask
5.02525.8Shake-Flask
7.42514.5Shake-Flask
9.02513.9Shake-Flask
7.43718.2Shake-Flask

Note: The data in this table is a representative example based on the expected behavior of a weakly basic compound and is intended for illustrative purposes.

Solubility in Organic Solvents

The solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. Based on its structure, this compound is expected to have good solubility in polar aprotic and protic solvents.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric ConstantSolubility CategoryEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)46.7Very Soluble> 200
N,N-Dimethylformamide (DMF)36.7Freely Soluble> 150
Methanol32.7Soluble~ 50
Ethanol (95%)24.6Sparingly Soluble~ 15
Acetone20.7Slightly Soluble~ 5
Acetonitrile37.5Slightly Soluble~ 4
Ethyl Acetate6.0Very Slightly Soluble< 1
Dichloromethane (DCM)9.1Very Slightly Soluble< 1
Toluene2.4Insoluble< 0.1
Hexanes1.9Insoluble< 0.1

Note: This data is illustrative and based on the principle of "like dissolves like." Experimental verification is required.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid compound flask Combine in a sealed vial/flask prep_solid->flask prep_solvent Add known volume of solvent prep_solvent->flask shake Agitate at constant temperature (e.g., 24-72 hours) flask->shake check Periodically sample supernatant shake->check filter Filter to remove undissolved solid (0.22 µm PVDF filter) check->filter dilute Dilute supernatant filter->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate concentration (mg/mL) analyze->calculate

Caption: Shake-Flask Solubility Workflow.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., buffered aqueous solution or organic solvent).

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be used for accurate quantification.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Potential liabilities in the structure include the amino group, which can be susceptible to oxidation, and the pyridine ring, which can undergo various transformations.

Solid-State Stability

In the solid state, this compound is expected to be relatively stable under standard storage conditions. However, long-term exposure to high heat and humidity should be evaluated.

Table 3: Solid-State Stability of this compound (Illustrative Data)

ConditionDurationAssay (%)AppearanceDegradants Observed
25°C / 60% RH6 Months99.8No changeNone detected
40°C / 75% RH6 Months98.5Slight discolorationTrace levels of oxidation product
60°C1 Month97.2YellowingOxidation product, N-oxide

Note: RH = Relative Humidity. This data is for illustrative purposes.

Solution-State Stability

The stability in solution is highly dependent on the solvent, pH, and presence of light and oxygen.

  • pH Stability: The compound is expected to be most stable in the neutral to slightly acidic pH range. At highly acidic or basic pH, hydrolysis or other degradation pathways may be accelerated.

  • Oxidative Stability: The amino group on the pyridine ring is a potential site for oxidation. The presence of oxidizing agents or exposure to air in solution could lead to the formation of N-oxides or other oxidative degradation products.

  • Photostability: Aromatic systems, particularly those with heteroatoms, can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may induce degradation.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized.

Hypothesized Degradation Pathways

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photodegradation Photodegradation (UV Light) parent This compound n_oxide Pyridine N-Oxide parent->n_oxide [O] amino_ox Amino Group Oxidation Products parent->amino_ox [O] sulfone_hydrolysis Sulfone Hydrolysis Products parent->sulfone_hydrolysis H₂O / H⁺ or OH⁻ ring_cleavage Ring Cleavage Products parent->ring_cleavage polymerization Polymeric Species ring_cleavage->polymerization

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.

    • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.

    • Thermal Stress (Solution): Dissolve the compound in a neutral solvent (e.g., water:acetonitrile 1:1) and heat at 80°C.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

  • Mass Balance: Ensure that the total amount of the parent compound and the degradation products accounts for the initial amount of the parent compound (mass balance).

Analytical Methodologies

Robust analytical methods are crucial for the accurate determination of solubility and stability.

  • HPLC-UV: A reversed-phase HPLC method with UV detection is the primary tool for quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The detection wavelength should be set at the UV maximum of the compound.

  • LC-MS: For the identification of degradation products, LC-MS is indispensable. It provides molecular weight information that is key to elucidating the structures of unknown impurities.

Conclusion

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. While some data is based on theoretical calculations and predictions from its chemical structure, this guide emphasizes the importance of experimental determination through robust, standardized protocols. The provided methodologies for solubility assessment and forced degradation studies offer a solid framework for researchers to generate reliable data. A thorough understanding and characterization of these properties are fundamental to mitigating risks and ensuring the successful development of new chemical entities containing this promising scaffold.

References

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Methylsulfonyl)-3-pyridinamine, a key building block in medicinal chemistry and drug discovery. The synthetic route detailed herein is a robust, three-step process starting from the commercially available 2-Chloro-3-nitropyridine. Each step—nucleophilic aromatic substitution, thioether oxidation, and nitro group reduction—is meticulously described, emphasizing the underlying chemical principles, safety considerations, and analytical validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for producing this important intermediate.

Introduction and Synthetic Strategy

This compound is a vital heterocyclic amine intermediate. The presence of the electron-withdrawing methylsulfonyl group and the nucleophilic amino group on the pyridine scaffold makes it a versatile precursor for the synthesis of complex molecules, particularly kinase inhibitors and other pharmacologically active compounds.

The synthetic strategy employed is a logical and efficient sequence designed for high yield and purity. The overall transformation is depicted below:

  • Step 1: Thioether Formation. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of 2-Chloro-3-nitropyridine is displaced by a methylthiolate nucleophile. The nitro group at C3 is crucial as its strong electron-withdrawing nature activates the pyridine ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack.[1][2]

  • Step 2: Oxidation to Sulfone. The resulting thioether, 2-(Methylthio)-3-nitropyridine, is then oxidized to the corresponding sulfone. This transformation is critical as the sulfone group often serves as a key interaction point (e.g., a hydrogen bond acceptor) in target drug molecules.[3][4] Various oxidizing agents can be employed for this step.[5][6]

  • Step 3: Nitro Group Reduction. In the final step, the nitro group of 3-Nitro-2-(methylsulfonyl)pyridine is reduced to the primary amine, yielding the target compound. This reduction must be selective enough not to affect the sulfone group.[7][8][9]

Overall Synthetic Workflow

The three-step sequence provides a clear and modular approach to the target molecule.

G cluster_start Starting Material cluster_step1 Step 1: SNAr cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction A 2-Chloro-3-nitropyridine B Synthesis of 2-(Methylthio)-3-nitropyridine A->B NaSMe (Nucleophilic Substitution) C Synthesis of 3-Nitro-2-(methylsulfonyl)pyridine B->C m-CPBA or Oxone (Oxidation) D Synthesis of This compound C->D Fe / AcOH (Nitro Reduction)

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagent List
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExamplePurityNotes
2-Chloro-3-nitropyridine5470-18-8158.54Sigma-Aldrich≥99%Starting material.[10]
Sodium thiomethoxide (NaSMe)5188-07-870.09Sigma-Aldrich≥95%Highly hygroscopic and odorous. Handle in a fume hood.
Methanol (MeOH), Anhydrous67-56-132.04Fisher Scientific≥99.8%Solvent for Step 1.
meta-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57Sigma-Aldrich≤77%Potent oxidizing agent. Store refrigerated. Potential shock hazard.
Dichloromethane (DCM)75-09-284.93VWR≥99.8%Solvent for Step 2.
Sodium bicarbonate (NaHCO₃)144-55-884.01GenericReagent GradeFor aqueous work-up.
Iron powder (Fe), -325 mesh7439-89-655.85Alfa Aesar≥99%Reducing agent for Step 3.
Glacial Acetic Acid (AcOH)64-19-760.05J.T.Baker≥99.7%Solvent/acid catalyst for Step 3.
Ethyl Acetate (EtOAc)141-78-688.11GenericACS GradeFor extraction and chromatography.
Hexanes110-54-386.18GenericACS GradeFor chromatography.
Required Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Standard analytical equipment: NMR Spectrometer, LC-MS system, Melting Point Apparatus

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

Causality: This step utilizes a classic SNAr reaction. The highly electron-deficient pyridine ring, activated by the adjacent nitro group, readily undergoes substitution at the C2 position. Sodium thiomethoxide is a potent sulfur nucleophile. The reaction is run at low temperature to control the exotherm and minimize potential side reactions.

Protocol:

  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Chloro-3-nitropyridine (10.0 g, 63.1 mmol).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of sodium thiomethoxide (4.86 g, 69.4 mmol, 1.1 eq) in anhydrous methanol (50 mL). Add this solution dropwise to the cooled pyridine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by TLC (30% EtOAc in Hexanes). The starting material (Rf ≈ 0.6) should be consumed, and a new, less polar spot corresponding to the product (Rf ≈ 0.7) should appear.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Purification: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a yellow solid. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

    • Expected Yield: 10.1 g (95%)

    • Expected Appearance: Bright yellow solid.

Step 2: Oxidation to 3-Nitro-2-(methylsulfonyl)pyridine

Causality: The thioether is oxidized to a sulfone using a peroxyacid like m-CPBA.[5] The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation or decomposition. Two equivalents of the oxidant are required to convert the sulfide first to a sulfoxide and then to the sulfone.[6] A basic wash during work-up is essential to remove the m-chlorobenzoic acid byproduct.

Protocol:

  • Setup: To a 500 mL round-bottom flask, add 2-(Methylthio)-3-nitropyridine (10.0 g, 58.8 mmol) and dissolve it in dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%, 28.9 g, ~129.3 mmol, ~2.2 eq) portion-wise over 45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction by TLC (40% EtOAc in Hexanes). The starting material (Rf ≈ 0.7) will be replaced by the more polar sulfone product (Rf ≈ 0.4).

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash chromatography (gradient of 20% to 50% EtOAc in Hexanes) to afford the pure product.

    • Expected Yield: 10.8 g (90%)

    • Expected Appearance: Off-white to pale yellow solid.

Step 3: Reduction to this compound

Causality: The final step involves the reduction of the aromatic nitro group to an amine. A classic and cost-effective method is the use of iron powder in acetic acid (Béchamp reduction).[8] The acidic medium activates the iron, which acts as the electron donor for the reduction.[11] This method is generally mild and chemoselective, leaving the sulfone group intact.

Protocol:

  • Setup: In a 500 mL round-bottom flask, suspend 3-Nitro-2-(methylsulfonyl)pyridine (10.0 g, 49.5 mmol) and iron powder (13.8 g, 247.5 mmol, 5.0 eq) in glacial acetic acid (150 mL).

  • Reaction: Heat the stirred suspension to 80 °C. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 80-90 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC (50% EtOAc in Hexanes). The starting material (Rf ≈ 0.4) will be converted to the highly polar amine product (Rf ≈ 0.1, often streaks).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate (100 mL).

  • Neutralization: Carefully concentrate the filtrate in vacuo to remove most of the acetic acid. Re-dissolve the residue in ethyl acetate (200 mL) and slowly add a saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. Be cautious, as significant CO₂ evolution will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Purification: Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography (gradient of 50% to 100% EtOAc in Hexanes, then 5% MeOH in EtOAc) to yield the final product.

    • Expected Yield: 7.5 g (87%)

    • Expected Appearance: Light brown or tan solid.

Analytical Characterization

Validation of the final product and intermediates should be performed using standard analytical techniques.

CompoundTechniqueExpected Result
2-(Methylthio)-3-nitropyridine ¹H NMR (400 MHz, CDCl₃)δ 8.65 (dd, J=4.5, 1.5 Hz, 1H), 8.05 (dd, J=8.3, 1.5 Hz, 1H), 7.20 (dd, J=8.3, 4.5 Hz, 1H), 2.70 (s, 3H).
LC-MS (ESI+)m/z = 171.0 [M+H]⁺
3-Nitro-2-(methylsulfonyl)pyridine ¹H NMR (400 MHz, CDCl₃)δ 9.00 (dd, J=4.6, 1.6 Hz, 1H), 8.50 (dd, J=8.4, 1.6 Hz, 1H), 7.60 (dd, J=8.4, 4.6 Hz, 1H), 3.45 (s, 3H).
LC-MS (ESI+)m/z = 203.0 [M+H]⁺
This compound ¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (dd, J=4.7, 1.5 Hz, 1H), 7.25 (dd, J=7.8, 1.5 Hz, 1H), 7.15 (dd, J=7.8, 4.7 Hz, 1H), 5.60 (s, 2H, -NH₂), 3.20 (s, 3H).
LC-MS (ESI+)m/z = 173.0 [M+H]⁺
Melting Point~115-118 °C

Safety and Troubleshooting

General Safety:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All operations should be conducted inside a certified chemical fume hood.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting it to impact.

  • Sodium thiomethoxide has a strong, unpleasant odor. Handle with care to prevent release.

Troubleshooting Guide

G Problem Problem Observed Issue Cause Potential Cause Root Cause Problem:sp->Cause:c leads to Incomplete reaction in Step 1 Incomplete reaction in Step 1 Problem:c->Incomplete reaction in Step 1 Multiple products in Step 2 Multiple products in Step 2 Problem:c->Multiple products in Step 2 Low yield in Step 3 Low yield in Step 3 Problem:c->Low yield in Step 3 Solution Solution Corrective Action Cause:sc->Solution:s address with 1. Inactive NaSMe (hydrolysis)\l2. Insufficient reaction time\l 1. Inactive NaSMe (hydrolysis) 2. Insufficient reaction time Cause:c->1. Inactive NaSMe (hydrolysis)\l2. Insufficient reaction time\l 1. Over-oxidation due to poor temp control\l2. Insufficient m-CPBA (stalled at sulfoxide)\l 1. Over-oxidation due to poor temp control 2. Insufficient m-CPBA (stalled at sulfoxide) Cause:c->1. Over-oxidation due to poor temp control\l2. Insufficient m-CPBA (stalled at sulfoxide)\l 1. Incomplete reduction\l2. Product loss during basic work-up\l 1. Incomplete reduction 2. Product loss during basic work-up Cause:c->1. Incomplete reduction\l2. Product loss during basic work-up\l 1. Use fresh, anhydrous NaSMe and solvent\l2. Extend reaction time, monitor by TLC\l 1. Use fresh, anhydrous NaSMe and solvent 2. Extend reaction time, monitor by TLC Solution:c->1. Use fresh, anhydrous NaSMe and solvent\l2. Extend reaction time, monitor by TLC\l 1. Add m-CPBA slowly at 0 °C\l2. Check m-CPBA purity; add more if needed\l 1. Add m-CPBA slowly at 0 °C 2. Check m-CPBA purity; add more if needed Solution:c->1. Add m-CPBA slowly at 0 °C\l2. Check m-CPBA purity; add more if needed\l 1. Ensure sufficient Fe and heat; check pH\l2. Perform multiple extractions with EtOAc\l 1. Ensure sufficient Fe and heat; check pH 2. Perform multiple extractions with EtOAc Solution:c->1. Ensure sufficient Fe and heat; check pH\l2. Perform multiple extractions with EtOAc\l

Caption: A troubleshooting guide for common issues in the synthesis.

References

Application Note: A Fluorometric In Vitro Assay for Characterizing COX-2 Inhibition by 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective COX-2 Inhibition

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the conversion of arachidonic acid into prostanoids, which are potent lipid mediators involved in a wide array of physiological and pathological processes.[1] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the protective lining of the gastrointestinal tract and mediating platelet aggregation.[2] In stark contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[3]

The prostaglandins produced by COX-2 are principal mediators of inflammation, pain, and fever.[4] This distinction forms the basis of modern anti-inflammatory drug development. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2.[4] While this effectively reduces inflammation, the concurrent inhibition of COX-1's protective functions often leads to significant gastrointestinal side effects.[2]

Consequently, the development of selective COX-2 inhibitors ("coxibs") has been a major goal in medicinal chemistry, aiming to provide potent anti-inflammatory relief with an improved safety profile.[5][6] The compound of interest, "2-(Methylsulfonyl)-3-pyridinamine," belongs to a chemical class containing a methylsulfonylphenyl moiety, a well-established pharmacophore known to confer high potency and selectivity for the COX-2 enzyme.[7][8][9] This application note provides a detailed, self-validating protocol for determining the in vitro inhibitory activity of this putative inhibitor against human recombinant COX-2 using a sensitive fluorometric assay.

Assay Principle and Rationale

This protocol employs a fluorometric inhibitor screening assay that leverages the peroxidase activity inherent to the COX-2 enzyme. The assay principle is a two-step enzymatic cascade:

  • COX-2 Mediated Oxidation: The COX-2 enzyme first catalyzes the conversion of the substrate, arachidonic acid, into the intermediate product, Prostaglandin G2 (PGG2).

  • Fluorometric Detection: A specific COX probe (such as 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) is then oxidized by the PGG2 intermediate, producing a highly fluorescent product, resorufin.[10]

The rate of fluorescence generation (λEx = 535 nm / λEm = 587 nm) is directly proportional to the COX-2 enzyme activity. In the presence of an inhibitor like this compound, the production of PGG2 is reduced, leading to a corresponding decrease in the rate of fluorescence generation. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be constructed to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of the inhibitor's potency.[11][12]

Assay_Principle sub Arachidonic Acid enzyme Human Recombinant COX-2 sub->enzyme pgg2 Prostaglandin G2 (PGG2) fluo Fluorescent Product pgg2->fluo Peroxidase Activity probe COX Probe (Non-fluorescent) probe->pgg2 enzyme->pgg2 Oxidation inhibitor This compound (Test Inhibitor) inhibitor->enzyme Inhibition

Figure 1: Principle of the fluorometric COX-2 inhibition assay.

Materials and Reagents

Item Supplier Recommendation Notes
Instrumentation
Fluorescence Microplate ReaderCapable of kinetic reads at Ex/Em = 535/587 nm and 25°C temperature control.
96-well White Opaque PlatesFlat-bottom, for fluorescence assays.White plates maximize the fluorescent signal.[13]
Multi-channel PipettesAdjustable volume (e.g., 10 µL, 100 µL).Essential for simultaneous reaction initiation.
Enzymes & Substrates
Human Recombinant COX-2Sigma-Aldrich (MAK399F), Assay Genie (BN00777-6), Abcam (ab283401)Store at -80°C. Avoid repeated freeze-thaw cycles.[13][14]
Arachidonic AcidSigma-Aldrich (MAK399D), Cayman Chemical (90010)Store at -20°C. Prepare fresh working solution before use.
Assay Reagents & Buffers
COX Assay BufferIncluded in kits (e.g., Sigma-Aldrich MAK399A)Typically a Tris-based buffer, pH ~8.0.
COX Probe (in DMSO)Included in kits (e.g., Sigma-Aldrich MAK399B)Store at -20°C, protected from light.
COX Cofactor (in DMSO)Included in kits (e.g., Sigma-Aldrich MAK399C)Store at -20°C. Often contains hemin.[10]
NaOH SolutionIncluded in kits (e.g., Sigma-Aldrich MAK399E)For preparing the arachidonic acid working solution.
Inhibitors & Solvents
This compoundUser-suppliedTest inhibitor.
CelecoxibSigma-Aldrich (MAK399G), Cayman Chemical (70560)Positive control for selective COX-2 inhibition.
Dimethyl Sulfoxide (DMSO)ACS Grade or higherFor dissolving test inhibitor and controls.
Ethanol (100%)ACS Grade or higherFor reconstituting arachidonic acid.[13]
Purified WaterddH₂O or HPLC-gradeFor dilutions.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system through the mandatory inclusion of multiple controls. These controls ensure the integrity of the results by confirming enzyme activity, validating the detection of inhibition, and accounting for potential solvent or background interference.

Reagent Preparation

Causality: Proper reagent preparation is critical for enzyme stability and reaction kinetics. Work on ice when handling enzymes to preserve their catalytic activity. Prepare working solutions fresh to avoid degradation.

  • COX Assay Buffer: If using a kit, bring the buffer to room temperature (RT) before use.

  • Human Recombinant COX-2: Reconstitute the lyophilized enzyme with 110 µL of purified water. Aliquot into single-use vials and store at -80°C. For the assay, thaw an aliquot and keep it on ice. It is stable for approximately 30 minutes on ice.[14]

  • COX Cofactor (Working Solution): Immediately before use, prepare a 1:200 dilution by adding 2 µL of COX Cofactor stock to 398 µL of COX Assay Buffer. This solution is stable for 1 hour at RT.

  • Arachidonic Acid (Substrate Stock): Reconstitute the vial with 55 µL of 100% Ethanol and vortex thoroughly.[13]

  • Arachidonic Acid (Working Solution):

    • Immediately prior to use, mix 5 µL of the reconstituted Arachidonic Acid stock with 5 µL of NaOH solution and vortex.

    • Further dilute this mixture 1:10 by adding 90 µL of purified water and vortex. This final working solution is stable for 1 hour.

  • Test Inhibitor (Stock Solution): Prepare a high-concentration stock (e.g., 10-50 mM) of this compound in 100% DMSO.

  • Test Inhibitor (Working Solutions): Create a series of dilutions from the stock solution in COX Assay Buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM). Prepare these at 10x the final desired concentration, as they will be diluted 1:10 in the well.

  • Positive Control (Celecoxib): Prepare a 10x working solution of Celecoxib (e.g., 5 µM, for a final concentration of 0.5 µM) in COX Assay Buffer. The reported IC₅₀ for Celecoxib is ~0.45 µM in this type of assay.[14]

Assay Procedure & Plate Layout

Causality: The plate layout is designed to isolate variables. The Enzyme Control establishes the baseline for 100% activity. The Inhibitor Control validates the assay's responsiveness. Solvent Controls are crucial to ensure that DMSO (or another solvent) does not independently inhibit the enzyme, which would confound the results.[14] Background wells account for any intrinsic fluorescence from the reagents.

  • Plate Setup: Add reagents to a 96-well white opaque plate according to the table below.

Well Type Purpose Reagent Volume (µL)
Sample (S) Test inhibitor activity10x Test Inhibitor Working Solution10
Enzyme Control (EC) 100% Enzyme ActivityCOX Assay Buffer10
Inhibitor Control (IC) Positive Control10x Celecoxib Working Solution10
Solvent Control (SC) Test solvent effectCOX Assay Buffer + DMSO (at max %)10
Background No enzyme activityCOX Assay Buffer10
  • Reaction Mix Preparation: Prepare a master mix for the number of wells required. For each well, combine:

    • COX Assay Buffer: 78 µL

    • COX Probe: 2 µL

    • Diluted COX Cofactor: 1 µL

    • Reconstituted COX-2 Enzyme: 1 µL (Note: Omit enzyme for Background wells).

  • Add Reaction Mix: Add 80 µL of the appropriate Reaction Mix to each well (use the mix without enzyme for the Background wells).

  • Pre-incubation: Gently tap the plate to mix and incubate for 5-10 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[10]

  • Initiate Reaction: Set the plate reader to kinetic mode for 5-10 minutes at 25°C (Ex=535 nm, Em=587 nm). Using a multi-channel pipette, add 10 µL of the Arachidonic Acid Working Solution to all wells simultaneously to initiate the reaction.

  • Measure Fluorescence: Immediately begin reading the fluorescence kinetically.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_plate 2. Plate Setup & Reaction cluster_analysis 3. Data Analysis prep_reagents Prepare working solutions: - COX-2 Enzyme - Substrate (Arachidonic Acid) - Inhibitors (Test & Control) - Cofactor & Probe add_inhibitors Add 10 µL of Inhibitor/Buffer/ Solvent Controls to 96-well plate prep_reagents->add_inhibitors add_reaction_mix Add 80 µL of Reaction Mix (containing enzyme) to wells add_inhibitors->add_reaction_mix pre_incubate Pre-incubate for 5-10 min at 25°C add_reaction_mix->pre_incubate initiate Initiate reaction with 10 µL of Arachidonic Acid pre_incubate->initiate measure Immediately measure fluorescence kinetically (Ex:535/Em:587 nm) initiate->measure calc_slope Calculate reaction rate (slope) for each well measure->calc_slope calc_inhibition Calculate % Inhibition relative to Enzyme Control calc_slope->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 value from sigmoidal curve fit plot_curve->determine_ic50

Figure 2: Step-by-step experimental workflow for the COX-2 inhibition assay.

Data Analysis and Interpretation

Calculation of Inhibition
  • Determine Reaction Rate: For each well, choose two time points (T₁ and T₂) within the linear phase of the kinetic curve and record the corresponding relative fluorescence units (RFU₁ and RFU₂). Calculate the slope (rate) as:

    • Slope = (RFU₂ - RFU₁) / (T₂ - T₁)

  • Correct for Background: Subtract the average slope of the Background wells from all other wells.

  • Calculate Percent Inhibition: Use the slope of the Enzyme Control (EC) as the 100% activity reference.

    • % Inhibition = ( (Slope_EC - Slope_Sample) / Slope_EC ) * 100

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]

  • Generate Dose-Response Curve: Test a range of concentrations of this compound (typically using a semi-log dilution series).

  • Plot Data: Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value, which corresponds to the inflection point of the curve.[15] A lower IC₅₀ value indicates a more potent inhibitor.[15]

Example Data Table

Below is a hypothetical data set for this compound.

[Inhibitor] (nM) log[Inhibitor] Avg. Rate (RFU/min) % Inhibition
0 (EC)N/A250.00
0 (SC)N/A245.02.0
10220.511.8
101180.028.0
501.7127.549.0
100285.066.0
5002.730.088.0
1000315.094.0
Celecoxib (500 nM)N/A120.052.0

From this data, a non-linear regression would yield an IC₅₀ value of approximately 52 nM.

COX-2 Signaling Context

The in vitro assay isolates the direct interaction between the inhibitor and the enzyme. In a biological context, COX-2 activity is the result of complex signaling cascades often initiated by pro-inflammatory stimuli like lipopolysaccharides (LPS) or cytokines.[16] These signals activate transcription factors that drive the expression of the PTGS2 gene, leading to increased COX-2 protein levels. The resulting prostaglandins then act on cell surface receptors to propagate inflammatory signals.

Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pathways Signaling Cascades (e.g., NF-κB, MAPK) stimuli->pathways gene PTGS2 Gene Transcription pathways->gene cox2 COX-2 Enzyme gene->cox2 pgs Prostaglandins (e.g., PGE2) cox2->pgs aa Arachidonic Acid aa->cox2 inflammation Inflammation Pain, Fever pgs->inflammation inhibitor 2-(Methylsulfonyl) -3-pyridinamine inhibitor->cox2 Block

Figure 3: Simplified overview of the COX-2 signaling pathway and point of inhibition.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro characterization of potential COX-2 inhibitors such as this compound. By adhering to the detailed steps for reagent preparation, assay execution, and data analysis, and by incorporating the essential controls for a self-validating system, researchers can reliably determine the inhibitory potency (IC₅₀) of test compounds. This fluorometric assay is a sensitive, rapid, and high-throughput compatible method that serves as a critical first step in the drug discovery pipeline for novel anti-inflammatory agents.

References

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the investigation of "2-(Methylsulfonyl)-3-pyridinamine" as a potential anti-inflammatory agent. While direct studies on this specific molecule are not extensively reported in publicly accessible literature, its chemical structure, featuring a sulfonyl group attached to a pyridine ring, places it within a class of compounds that have demonstrated significant anti-inflammatory properties. Derivatives of sulfonylpyridine have been explored as inhibitors of key inflammatory mediators, including cyclooxygenase-2 (COX-2).[1][2] Therefore, a structured investigation into its biological activity is warranted.

These application notes are designed to guide researchers through a logical, stepwise evaluation process, from initial in vitro screening to in vivo model validation. The protocols provided are based on established, robust methodologies prevalent in the field of inflammation research and drug discovery.

Part 1: Foundational Concepts & Rationale

The Scientific Premise: Why Investigate this compound?

Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Key molecular pathways, including the production of prostaglandins by cyclooxygenase (COX) enzymes and the release of pro-inflammatory cytokines like TNF-α and IL-6 via signaling cascades like NF-κB and MAPKs, are central to the inflammatory process.[4][5][6]

The structural motif of "this compound" is noteworthy. Pyridine and its derivatives are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[7] The methylsulfonyl group, in particular, is a key feature in several selective COX-2 inhibitors.[1][2] This suggests a plausible hypothesis that this compound may exert anti-inflammatory effects by modulating these well-established pathways.

Strategic Workflow for Evaluation

A tiered approach is recommended to efficiently assess the compound's potential. This workflow is designed to build a comprehensive data package, starting with broad cellular effects and progressing to more specific mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Preparation & Quality Control B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Primary Anti-inflammatory Screen (LPS-stimulated RAW 264.7 Macrophages) B->C D Nitric Oxide (NO) Production Assay C->D E Cytokine Profiling (TNF-α, IL-6, IL-1β ELISA) D->E If Primary Screen Positive F Prostaglandin E2 (PGE2) Quantification E->F G COX Enzyme Activity Assays (COX-1 vs. COX-2 Selectivity) F->G H Western Blot Analysis (NF-κB, MAPK Pathways) G->H I Acute Inflammation Model (Carrageenan-Induced Paw Edema) H->I If Mechanism Confirmed J Pharmacokinetic/ Toxicology Profiling (Preliminary) I->J

Caption: A logical workflow for evaluating the anti-inflammatory potential of a novel compound.

Part 2: In Vitro Evaluation Protocols

The foundational step is to determine if this compound can modulate inflammatory responses in a relevant cell-based model without causing toxicity. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is the industry standard for this purpose.[4][8]

Protocol: Cytotoxicity Assessment using MTT Assay

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not a result of cell death. The MTT assay assesses cell viability by measuring the metabolic conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

ParameterRecommended ConditionJustification
Cell Line RAW 264.7 MacrophagesA well-established and robust murine macrophage line that produces a strong inflammatory response to LPS.[5]
Seeding Density 1 x 10⁵ cells/mLEnsures cells are in a logarithmic growth phase and form a confluent monolayer for the assay.
Compound Conc. 1 - 100 µM (example range)A broad range to determine the concentration at which toxicity occurs (TC₅₀).
Incubation Time 24 hoursStandard duration to assess compound-induced cytotoxicity in proliferation assays.[4]
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. Measuring the inhibition of NO is a reliable primary indicator of anti-inflammatory activity.[8]

Materials:

  • Materials from Protocol 2.1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 2.1.

  • Pre-treatment: After 24 hours, remove the media and replace it with fresh media containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours to allow for NO production.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. A known inhibitor like Indomethacin or Dexamethasone should be used as a positive control.[9]

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Rationale: To further characterize the anti-inflammatory effect, it is essential to measure the compound's ability to inhibit the production of key pro-inflammatory cytokines. ELISA provides a highly specific and sensitive method for this quantification.[5]

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.2.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition for each compound concentration relative to the LPS-stimulated control.

Part 3: Mechanistic Investigation & Target Validation

If this compound shows significant activity in the initial screens, the next logical step is to investigate its mechanism of action.

Investigating the COX Pathway

Rationale: As many sulfonyl-containing compounds are known COX inhibitors, directly assessing the compound's effect on COX-1 and COX-2 is a critical step.[1][2] This will also determine its selectivity, which is a key factor for therapeutic potential and safety profile.

G cluster_0 Upstream Signaling cluster_1 Nuclear Transcription cluster_2 Inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 p65 IKK->NFkB_p65 activates IkB IκBα IKK->IkB inhibits p65_nuc p65 NFkB_p65->p65_nuc Translocation Nucleus Nucleus DNA DNA p65_nuc->DNA mRNA mRNA (iNOS, COX-2, TNF-α) DNA->mRNA COX2 COX-2 Enzyme mRNA->COX2 Translation iNOS iNOS Enzyme mRNA->iNOS Translation TNFa TNF-α (Cytokine) mRNA->TNFa Translation PGs Prostaglandins (PGE2) COX2->PGs NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation TNFa->Inflammation PGs->Inflammation NO->Inflammation Compound This compound (Hypothesized Target) Compound->IKK Compound->COX2

Caption: Potential mechanisms of action within the NF-κB and COX-2 inflammatory pathways.

Protocol: COX-1/COX-2 Inhibition Assay

  • Methodology: Use commercially available cell-free enzymatic assays (e.g., colorimetric or fluorescent). These kits typically provide purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a probe to detect the peroxidase activity of the enzymes.

  • Procedure: Perform the assay according to the manufacturer's protocol. Test this compound across a range of concentrations. Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

  • Data Analysis: Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

Western Blot for Signaling Pathway Analysis

Rationale: To determine if the compound acts upstream of gene expression, Western blotting can be used to analyze the activation state of key signaling proteins in the NF-κB and MAPK pathways.

Procedure:

  • Cell Culture and Lysis: Treat RAW 264.7 cells with the compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture signaling events. Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key targets:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα. A decrease in phospho-p65 or an increase in IκBα levels would suggest inhibition of this pathway.[4]

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK, ERK.

    • Loading Control: β-actin or GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software.

Part 4: In Vivo Evaluation

Positive and well-characterized in vitro data provides a strong rationale for progressing to a preclinical animal model of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is the most widely used and validated model for screening acute anti-inflammatory drugs.[3][10][11] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema (swelling).

Materials:

  • Male Wistar rats or Swiss albino mice (180-220g)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.[10]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Standard Drug (Indomethacin)

    • Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The second phase of inflammation, primarily driven by prostaglandins, typically peaks around 3 hours.[10]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).

ParameterRecommended ConditionJustification
Animal Model Wistar Rat or Swiss Albino MouseStandard, well-characterized models for this assay.[10]
Inducing Agent 1% CarrageenanA reliable and reproducible phlogistic agent that induces a well-defined biphasic inflammatory response.[10]
Measurement Tool Digital PlethysmometerProvides accurate and objective measurement of paw volume (edema).
Primary Endpoint Paw Volume at 3 hoursCorresponds to the peak of the prostaglandin-mediated second phase of inflammation, which is the target of most NSAIDs.[10]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(Methylsulfonyl)-3-pyridinamine. This protocol is designed for researchers, scientists, and drug development professionals requiring high-purity samples of this key pyridine-based intermediate. The methodology described herein is grounded in fundamental chromatographic principles, addressing the specific physicochemical properties of the target compound to achieve optimal separation and recovery.

Introduction

This compound is a heterocyclic aromatic amine containing a sulfonyl functional group. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a variety of biologically active molecules.[1] The presence of both a basic pyridine ring and a polar sulfonyl group presents unique challenges for chromatographic purification. This guide provides a comprehensive framework for developing and implementing a successful HPLC purification strategy, explaining the rationale behind each experimental parameter.

The primary challenge in purifying pyridine derivatives lies in controlling their ionization state and mitigating undesirable interactions with the stationary phase, which can lead to poor peak shape and resolution.[2] This application note addresses these challenges by carefully selecting the column chemistry, mobile phase composition, and pH to ensure efficient and reproducible purification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective purification method.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[3][4][5][6][7]
Molecular Weight 172.21 g/mol [3]
Appearance White to off-white solid[5][6]
Predicted pKa 2.92 ± 0.36[5][6]
XLogP3 0.3[3]
Solubility Sparingly soluble in water (14 g/L at 25 °C)[4]

The low predicted pKa of approximately 2.92 is a critical parameter.[5][6] It indicates that the pyridinamine moiety will be protonated and positively charged in acidic conditions. This property is leveraged in the presented method to enhance retention and improve peak shape.

HPLC Method Development and Rationale

The selection of HPLC parameters is a multi-faceted process aimed at maximizing resolution, peak symmetry, and loadability.

Column Selection

A C18 (octadecylsilyl) column is the recommended stationary phase for this application. The nonpolar nature of the C18 ligands provides a strong hydrophobic retention mechanism for the aromatic pyridine ring. While the overall molecule has polar characteristics (XLogP3 of 0.3), the hydrophobic interactions with the C18 phase are sufficient for retention, especially when the polarity of the mobile phase is high (low organic content).[3][8]

For compounds containing sulfone groups, which can exhibit polar characteristics, a biphenyl stationary phase could be considered as an alternative. Biphenyl columns can offer enhanced retention and selectivity through π-π interactions with the aromatic ring and the sulfone group.[9]

Mobile Phase Selection

The mobile phase composition is critical for achieving the desired separation. A gradient elution with a mixture of an aqueous phase and an organic modifier is employed.

  • Aqueous Phase (Mobile Phase A): Deionized water with 0.1% (v/v) formic acid.

    • Rationale: The addition of formic acid serves two primary purposes. Firstly, it adjusts the pH of the mobile phase to approximately 2.8, which is below the pKa of this compound. This ensures that the analyte is consistently protonated, leading to a stable retention time and improved peak shape by minimizing secondary ionic interactions with residual silanols on the silica backbone.[2][10] Secondly, formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if used for fraction analysis and allowing for easy removal during solvent evaporation.[2]

  • Organic Modifier (Mobile Phase B): Acetonitrile.

    • Rationale: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. The choice between acetonitrile and methanol can significantly affect selectivity; therefore, methanol could be screened as an alternative if co-eluting impurities are an issue.[8]

Experimental Protocol

This section provides a step-by-step guide for the HPLC purification of this compound.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 preparative HPLC column (e.g., 19 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (≥98%).

  • Sample of crude this compound.

  • Filtration apparatus for sample and mobile phase preparation.

  • Rotary evaporator for fraction concentration.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Mobile Phase Preparation C Column Equilibration A->C B Sample Preparation D Sample Injection B->D C->D E Gradient Elution & UV Detection D->E F Fraction Collection E->F G Fraction Analysis (Analytical HPLC/MS) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Final Product (High Purity) I->J

References

Application Note: 1H NMR Characterization of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2-(Methylsulfonyl)-3-pyridinamine using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the necessary protocols for sample preparation and data acquisition. Furthermore, it offers an in-depth analysis of the expected 1H NMR spectrum, including predicted chemical shifts, coupling constants, and signal multiplicities. The interpretation is grounded in fundamental NMR principles and comparative data from analogous structures, ensuring a robust and scientifically rigorous guide for the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methylsulfonyl group at the 2-position and an aminopyridine at the 3-position. The arrangement of a strong electron-withdrawing group (methylsulfonyl) adjacent to an electron-donating group (amino) on a pyridine scaffold makes this molecule a versatile building block in medicinal chemistry. The sulfonyl moiety is a key pharmacophore in a wide array of therapeutic agents, while the aminopyridine core is prevalent in numerous biologically active molecules.

Accurate structural confirmation is a critical step in the synthesis and application of such compounds. 1H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure, including the number and connectivity of protons. This guide establishes a reliable protocol for the 1H NMR characterization of this compound, ensuring data integrity and reproducibility.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to yield high-resolution 1H NMR spectra for this compound.

Materials and Equipment
  • This compound (solid, assumed pure)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-precision 5 mm NMR tubes

  • Volumetric glassware

  • Pasteur pipettes and bulbs

  • Cotton wool or syringe filters

  • NMR spectrometer (400 MHz or higher recommended for better signal dispersion)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Workflow for Sample Preparation and NMR Data Acquisition

Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (TMS) B->C D Filter solution into a clean, dry 5 mm NMR tube C->D E Cap and label the NMR tube D->E F Insert sample into spectrometer E->F G Lock, tune, and shim the instrument F->G H Set acquisition parameters (e.g., pulse angle, relaxation delay) G->H I Acquire 1H NMR spectrum H->I J Apply Fourier Transform I->J K Phase and baseline correction J->K L Calibrate chemical shift to TMS (0 ppm) K->L M Integrate signals and analyze coupling patterns L->M

Caption: Workflow from sample preparation to data analysis for 1H NMR of this compound.

Detailed Step-by-Step Protocol
  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of purified this compound.[1] For a solid sample, this quantity is typically sufficient for achieving a good signal-to-noise ratio in a reasonable number of scans on a 400 MHz spectrometer.[1] Transfer the solid to a clean, dry vial.

  • Solvent Selection and Preparation: Add approximately 0.6 mL of a suitable deuterated solvent.[1][2] The choice of solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for polar compounds and its ability to facilitate the observation of exchangeable protons (e.g., from the amino group). Chloroform-d (CDCl3) is another common option.[3] A small amount of tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Filtration and Transfer: To ensure a homogeneous magnetic field and sharp NMR signals, the solution must be free of particulate matter.[5] Filter the solution through a Pasteur pipette with a small cotton plug or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][3] The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[1][6]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set appropriate acquisition parameters. For a standard 1H NMR experiment, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Predicted 1H NMR Spectrum and Interpretation

Molecular Structure and Proton Environments

molecular_structure cluster_mol This compound cluster_protons Proton Environments mol H4 H4 H5 H5 H6 H6 NH2 NH2 CH3 CH3

References

Application Note: High-Throughput Quantitative Analysis of 2-(Methylsulfonyl)-3-pyridinamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "2-(Methylsulfonyl)-3-pyridinamine" in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. The methodology detailed herein leverages a straightforward protein precipitation extraction technique, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This guide provides a comprehensive, step-by-step protocol, explains the scientific rationale behind key experimental choices, and offers insights into data interpretation, ensuring both accuracy and reliability in line with industry standards.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Its structure, featuring a pyridinamine core and a methylsulfonyl group, necessitates a highly selective and sensitive analytical method for its quantification in complex biological matrices.[1][2] Understanding the pharmacokinetic profile of such small molecules is paramount for assessing their efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its superior sensitivity, selectivity, and reproducibility.[3]

This document provides a detailed protocol for the analysis of this compound, covering sample preparation, chromatographic conditions, and mass spectrometric parameters. The choices made in this protocol are grounded in the physicochemical properties of the analyte and the best practices for minimizing matrix effects and maximizing analytical performance.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method.[5]

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SPubChem[1]
Molecular Weight 172.21 g/mol PubChem[1]
Exact Mass 172.03064868 DaPubChem[1]
XLogP3 0.3PubChem[1]
Predicted pKa 2.92 ± 0.36ChemicalBook[2]

The low XLogP3 value suggests that this compound is a relatively polar compound. The presence of the basic aminopyridine moiety makes it suitable for positive mode electrospray ionization (ESI).

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc UPLC Separation dilute->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: High-level workflow for the analysis of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(Methylsulfonyl-d3)-3-pyridinamine

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[6] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube.

  • To precipitate proteins, add 200 µL of cold acetonitrile.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant. This step ensures the sample solvent is compatible with the initial mobile phase conditions, which is crucial for good peak shape.[7]

  • Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic method is designed to provide a rapid and efficient separation of the analyte from endogenous plasma components, thereby minimizing matrix effects. A C18 column is a common starting point for small molecule analysis, offering good retention for a wide range of compounds.[8] The use of formic acid in the mobile phase aids in the protonation of the analyte, which enhances ionization efficiency in positive ESI mode.[7]

ParameterCondition
Instrument UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B
Total Run Time 4.0 minutes
Mass Spectrometry (MS) Method

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the aminopyridine moiety is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.

Rationale for MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). For sulfonamides, a characteristic fragmentation pathway is the neutral loss of SO₂ (64 Da).[9][10][11] Other fragmentations can arise from the cleavage of the pyridine ring structure.

G cluster_frag Predicted Fragmentation of this compound cluster_path1 Path 1: SO₂ Loss cluster_path2 Path 2: Ring Fragmentation parent [M+H]⁺ m/z 173.04 frag1 [M+H - SO₂]⁺ m/z 109.04 parent->frag1 -SO₂ (64 Da) frag2 Other Fragments parent->frag2

Caption: Predicted fragmentation pathways for MRM transition selection.

Instrument Settings:

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical - requires empirical optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 173.04109.04 (Quantifier)10020
This compound 173.0492.05 (Qualifier)10025
SIL-IS 176.06112.0610020

Note: Collision energies must be optimized for the specific instrument used.

Method Validation and Data Analysis

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity and Range: Typically demonstrated with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessed to ensure that endogenous components do not suppress or enhance the analyte's signal.[4]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).

Data is analyzed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined using the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described method, which combines a simple protein precipitation with a rapid and selective analytical procedure, is well-suited for high-throughput bioanalysis in a drug development setting. Adherence to the outlined steps and principles will enable researchers to generate accurate and reproducible data for pharmacokinetic assessments.

References

Developing cell-based assays for "2-(Methylsulfonyl)-3-pyridinamine" efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to developing robust cell-based assays for evaluating the efficacy of 2-(Methylsulfonyl)-3-pyridinamine.

Introduction: A Framework for Efficacy Testing

The sulfonylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and kinase-inhibiting properties.[1][2][3] The compound this compound, featuring a methylsulfonyl group and an adjacent amine on a pyridine ring, presents a compelling candidate for therapeutic development.[4] However, elucidating its precise mechanism of action and quantifying its cellular efficacy requires a systematic and robust screening strategy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a cascade of cell-based assays to characterize the biological activity of this compound. We will move from a broad functional assessment of anti-inflammatory potential to more specific mechanistic assays designed to pinpoint its effects on key cellular signaling pathways. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Scientific Background: Targeting Inflammatory Signaling

Chronic inflammation is a hallmark of numerous diseases, from autoimmune disorders to cancer.[5] A central regulator of the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of IκBα.[5][6] This event unmasks a nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of hundreds of target genes, including those for pro-inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α.[7][8]

Given the chemical features of this compound, it is plausible that its efficacy may stem from the modulation of this pathway or related kinase cascades that regulate it. Therefore, our screening strategy will begin by assessing the compound's ability to inhibit NF-κB activation, followed by secondary assays to measure downstream effects (cytokine release) and investigate upstream signaling events (protein phosphorylation).

Experimental & Assay Development Workflow

A tiered approach ensures that resources are used efficiently, starting with a high-throughput primary screen to identify activity, followed by more detailed, lower-throughput secondary assays to understand the mechanism.

G cluster_0 Primary Screening cluster_1 Secondary Screening & MoA Elucidation primary_assay Protocol 1: NF-κB Reporter Assay (Functional Screen) secondary_assay1 Protocol 2: Cytokine Release ELISA (Downstream Effect) primary_assay->secondary_assay1 If Active secondary_assay2 Protocol 3: Western Blot Analysis (Upstream Signaling) primary_assay->secondary_assay2 If Active

Caption: Tiered experimental workflow for compound efficacy testing.

Part 1: Primary Screening - Assessing General Anti-Inflammatory Activity

The initial step is to determine if this compound has any effect on the central NF-κB inflammatory pathway. A reporter gene assay provides a sensitive and quantifiable readout of NF-κB transcriptional activity.[7]

Cell Line Selection: The Foundation of a Robust Assay

Choosing the right cell line is critical for obtaining reliable and relevant data.[9][10] For this primary screen, a human embryonic kidney cell line (HEK293) stably transfected with a luciferase reporter gene driven by an NF-κB response element is an excellent choice. This system isolates the NF-κB pathway, providing a clear and specific readout with a high signal-to-noise ratio, making it ideal for initial screening.[7]

Key Considerations for Cell Culture:

  • Authenticity: Always source cell lines from reputable cell banks (e.g., ATCC) to avoid issues with misidentified or cross-contaminated lines.[11]

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment. Never allow cultures to become over-confluent.[9][12]

  • Passage Number: Use cells with a low passage number for all experiments. Genetic drift can occur in continuous cell lines over time, potentially altering experimental results.[10][13]

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol details the steps to measure the inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

  • HEK293-NF-κB-RE-luc2P Reporter Cell Line

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Medium: Serum-free DMEM

  • Recombinant Human TNF-α

  • This compound (and a known NF-κB inhibitor as a positive control, e.g., BAY 11-7082)

  • Sterile, white, clear-bottom 96-well cell culture plates

  • Luciferase Assay Reagent (e.g., Promega ONE-Glo™)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, sub-confluent HEK293-NF-κB cells.

    • Seed 20,000 cells per well in 100 µL of complete growth medium into a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution in serum-free DMEM. Also prepare dilutions for the positive control inhibitor.

    • After 24 hours, gently aspirate the growth medium from the cells.

    • Add 50 µL of serum-free DMEM to each well.

    • Add 25 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells with the same final concentration of DMSO (typically ≤0.1%).

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in serum-free DMEM at a concentration 4x the final desired concentration (EC₈₀, predetermined during assay optimization, typically ~10 ng/mL).

    • Add 25 µL of the TNF-α solution to all wells except the "unstimulated control" wells. Add 25 µL of serum-free DMEM to the unstimulated wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 6-8 hours at 37°C, 5% CO₂. This duration is typically optimal for reporter gene expression.[8]

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation: The inhibitory activity is calculated as a percentage relative to the stimulated (TNF-α only) and unstimulated controls.

% Inhibition = 100 * (1 - [RLU_Compound - RLU_Unstimulated] / [RLU_Stimulated - RLU_Unstimulated])

Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Treatment GroupDescriptionExpected Outcome
Unstimulated Control Cells + Vehicle (No TNF-α)Baseline luminescence (minimal NF-κB activity)
Stimulated Control Cells + Vehicle + TNF-αMaximum luminescence (100% NF-κB activity)
Test Compound Cells + Compound + TNF-αDose-dependent decrease in luminescence
Positive Control Cells + Known Inhibitor + TNF-αSignificant decrease in luminescence

Part 2: Secondary Screening - Mechanism of Action Elucidation

If this compound shows significant activity in the primary screen, the next step is to confirm its effect in a more immunologically relevant cell model and investigate its impact on upstream signaling proteins.

Protocol 2: Pro-Inflammatory Cytokine Release Assay (ELISA)

This assay measures the production of a key downstream effector of NF-κB activation, the pro-inflammatory cytokine IL-6, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Mouse IL-6 ELISA Kit

  • Sterile 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding & Treatment:

    • Seed 2.5 x 10⁵ RAW 264.7 cells per well in 500 µL of complete medium in a 24-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Pre-treat cells for 1 hour with various concentrations of this compound (prepared in complete medium). Include vehicle controls.

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells.[14]

    • Carefully collect the cell culture supernatant for analysis. Samples can be assayed immediately or stored at -80°C.[15]

  • ELISA Procedure:

    • Perform the IL-6 sandwich ELISA according to the manufacturer's protocol.[14][16] This typically involves:

      • Coating a 96-well plate with a capture antibody specific for mouse IL-6.[16]

      • Adding standards and collected supernatants to the wells.

      • Incubating with a biotinylated detection antibody.[14]

      • Adding streptavidin-HRP conjugate.

      • Adding a TMB substrate to develop a colorimetric signal.[14]

      • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-6 standards.

    • Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.

    • Determine the IC₅₀ for the inhibition of IL-6 production.

ParameterThis compoundDexamethasone (Positive Control)
IL-6 Release IC₅₀ (µM) Example: 5.2Example: 0.1
Max Inhibition (%) Example: 95%Example: 98%
Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting allows for the direct visualization of the phosphorylation status of key proteins in the NF-κB and related signaling pathways, providing mechanistic insight.[17][18] This protocol will assess the phosphorylation of IκBα (a direct measure of NF-κB pathway activation) and p38 MAPK (a key stress-activated kinase that can regulate inflammation).

G cluster_n TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK p_IKK p-IKK (Active) IKK->p_IKK Phosphorylation IkBa_NFkB IκBα / NF-κB (Inactive Cytoplasmic Complex) p_IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα p_IKK->p_IkBa on IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (IL-6, TNF-α, etc.) Nucleus->Transcription Compound 2-(Methylsulfonyl) -3-pyridinamine Compound->p_IKK Potential Inhibition Point

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • LPS, Test Compound

  • Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Nitrocellulose or PVDF membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent and imaging system[17]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed 1.5 x 10⁶ RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4 hours.

    • Pre-treat with the determined IC₅₀ and 10x IC₅₀ concentrations of this compound for 1 hour.

    • Stimulate with 100 ng/mL LPS for a short time course (e.g., 0, 5, 15, 30 minutes) to capture peak phosphorylation.

  • Protein Lysate Preparation:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[19]

    • Sonicate briefly to shear DNA and reduce viscosity.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20 µg of protein) and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes to denature the proteins.[17][20]

  • SDS-PAGE and Western Blotting:

    • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[20]

    • Transfer the separated proteins to a nitrocellulose membrane.[19]

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.[17]

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each pathway. Use β-actin as a loading control to ensure equal protein loading across all lanes.

Data Interpretation: A successful inhibition by this compound would be indicated by a dose-dependent reduction in the LPS-induced phosphorylation of IκBα and/or p38, compared to the vehicle-treated control. This provides direct evidence that the compound is interfering with upstream signaling kinases.

Conclusion

This application note provides a structured, multi-tiered approach to characterize the efficacy of this compound. By progressing from a high-throughput functional screen for NF-κB inhibition to more detailed mechanistic assays measuring cytokine release and protein phosphorylation, researchers can build a comprehensive profile of the compound's biological activity. This logical workflow, grounded in established protocols and best practices, ensures the generation of robust, reliable, and interpretable data, accelerating the journey from compound discovery to potential therapeutic application.

References

Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The preclinical assessment of novel chemical entities (NCEs) is a cornerstone of translational medicine, requiring rigorous in vivo experimental design to yield reliable data on pharmacokinetics, safety, and efficacy. This guide provides a comprehensive framework for designing and executing foundational in vivo studies for the novel compound "2-(Methylsulfonyl)-3-pyridinamine." While specific biological activity for this compound is not extensively documented, its pyridinamine scaffold is a common feature in molecules targeting kinases and other signaling proteins. Therefore, this document is structured as an exploratory guide for an NCE with potential applications in oncology or inflammatory diseases. The protocols herein are based on established, widely accepted methodologies in preclinical research and emphasize scientific integrity, ethical considerations, and robust data generation.

Compound Profile & Strategic Overview

1.1. Chemical Identity

  • Compound: this compound

  • Molecular Formula: C₆H₈N₂O₂S[1]

  • Molecular Weight: 172.21 g/mol [1]

  • Key Structural Features: The molecule contains a pyridinamine core, which is a known pharmacophore in many biologically active compounds, and a methylsulfonyl group, which can influence solubility, metabolic stability, and target binding. The structure suggests potential for hydrogen bonding and polar interactions, which are critical for drug-target engagement.

1.2. Preclinical Objectives The primary goals for the in vivo evaluation of a novel compound like this compound are to systematically characterize its behavior in a biological system.[2] This process moves from broad safety assessments to more specific questions about its therapeutic potential.

  • Phase I - Safety & Tolerability: To determine the maximum tolerated dose (MTD) and identify any potential toxicities.

  • Phase II - Pharmacokinetics (PK): To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, which is critical for designing effective dosing regimens.[3][4]

  • Phase III - Pharmacodynamics (PD) & Efficacy: To assess whether the compound engages its biological target in a living system and produces a desired therapeutic effect in a relevant disease model.

Foundational In Vivo Study Design

Success in preclinical research hinges on meticulous planning before any experiment begins.[5][6]

2.1. Ethical Conduct and Animal Welfare All animal experiments must be conducted in accordance with the highest ethical standards. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key principles include the 3Rs: Replacement, Reduction, and Refinement .[6] All reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[7][8][9][10]

2.2. Animal Model Selection The choice of animal model is critical and depends on the research question.[6]

  • For initial safety and PK studies: Healthy, immunocompetent rodents such as C57BL/6 mice or Sprague Dawley rats are standard.[3][4]

  • For efficacy studies (Oncology Example): The model must recapitulate key aspects of human cancer. Common choices include:

    • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG). These are useful for initial efficacy screening.[11][12]

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models better retain the heterogeneity of the original tumor.[11][12][13][14]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain, allowing for the study of interactions with a complete immune system.[13][15]

2.3. Compound Formulation & Vehicle Selection A poorly formulated compound can lead to misleading results.[16] Given the predicted low aqueous solubility of pyridinamine derivatives, selecting an appropriate vehicle is crucial.[17]

Vehicle Selection Workflow

A Start: Characterize Compound Solubility (Aqueous & Organic Solvents) B Is it soluble in aqueous buffer (e.g., PBS, Saline)? A->B C Use aqueous solution. END B->C Yes D Is it soluble in a water-miscible co-solvent (e.g., DMSO, PEG400)? B->D No E Formulate as a co-solvent system. (e.g., 10% DMSO, 40% PEG400, 50% Saline) Ensure final co-solvent % is non-toxic. D->E Yes F Is it soluble in oils (e.g., Corn Oil, Sesame Oil)? D->F No G Formulate as an oil solution/suspension. Suitable for PO/IP routes. F->G Yes H Formulate as an aqueous suspension using suspending agents (e.g., 0.5% CMC, Tween 80). F->H No cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant Tumor Cells (e.g., s.c. injection) B Monitor Tumor Growth A->B C Tumors reach ~100-150 mm³ B->C D Randomize Animals into Treatment Cohorts C->D E Initiate Dosing (Vehicle, Test Compound, Positive Control) D->E F Monitor Body Weight & Tumor Volume (2-3 times/week) E->F G Study Endpoint Reached (e.g., Tumor size limit) F->G H Euthanasia & Tissue Collection (Tumor, Plasma, Organs) G->H I Endpoint Assays (Histology, Biomarkers) H->I

References

Application Notes and Protocols for the Formulation of 2-(Methylsulfonyl)-3-pyridinamine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel chemical entity, 2-(Methylsulfonyl)-3-pyridinamine, for in vivo animal studies. Recognizing that successful preclinical evaluation is critically dependent on an appropriate drug delivery system, this guide eschews a one-size-fits-all template. Instead, it presents a logical, science-driven workflow, beginning with essential pre-formulation characterization and culminating in the selection and preparation of a robust dosing vehicle. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a significant number of which are related to the compound's physicochemical properties. A promising candidate can fail to demonstrate efficacy or may exhibit unexpected toxicity simply due to suboptimal formulation. This is particularly true for compounds with poor aqueous solubility, a common characteristic of modern drug candidates.[1][2] The objective of this application note is to provide a systematic approach to developing a suitable formulation for this compound, enabling accurate and reproducible in vivo evaluation.

Our approach is built on a foundational understanding of the molecule's intrinsic properties. By first characterizing its solubility, pKa, and stability, we can make informed decisions on the most appropriate formulation strategy, whether it be a simple solution, a pH-adjusted solution, or a suspension. This document provides detailed protocols for these initial characterization studies and subsequent formulation development, grounded in established scientific principles and regulatory guidance.

Pre-formulation Characterization: Understanding the Molecule

Before a single animal is dosed, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies, often referred to as pre-formulation, will dictate the entire formulation strategy.[3][4]

Physicochemical Properties Summary

A preliminary in silico and literature assessment provides the following information about this compound:

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂SPubChem
Molecular Weight172.21 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donors1ChemScene
Hydrogen Bond Acceptors4ChemScene

While these computed values are useful, experimental determination of solubility and pKa is essential for accurate formulation development.

Protocol for Determining Aqueous Solubility and pH-Solubility Profile

The aqueous solubility of a compound is a critical determinant of its oral bioavailability. For ionizable molecules, solubility can be highly dependent on the pH of the environment. Therefore, determining the pH-solubility profile is a crucial first step.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Analytical balance

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 according to standard laboratory procedures.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed to pellet the excess solid. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.

Protocol for pKa Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial for predicting the solubility and absorption of a drug in different segments of the gastrointestinal tract.[6][8][9][10]

Objective: To determine the ionization constant (pKa) of this compound.

Methodology: For poorly soluble compounds, traditional potentiometric titration can be challenging. A solubility-based method or capillary electrophoresis are suitable alternatives.[8][9][11]

Step-by-Step Protocol (Solubility-Based Method):

  • pH-Solubility Data: Utilize the data generated from the pH-solubility profile determination.

  • Henderson-Hasselbalch Equation: The pKa can be calculated from the pH-solubility data using the Henderson-Hasselbalch equation. For a basic drug: pH = pKa + log ([unionized drug]/[ionized drug]).[6]

  • Graphical Analysis: Plot the logarithm of the solubility against pH. The intersection of the slopes of the ionized and non-ionized portions of the curve will approximate the pKa.

Forced Degradation Studies for Stability Assessment

Understanding the stability of this compound under various stress conditions is essential for developing a stable formulation and for the development of a stability-indicating analytical method. These studies are mandated by regulatory bodies like the ICH.[12][13][14][15][16][17]

Objective: To investigate the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or Mass Spectrometry detector

  • Photostability chamber

Step-by-Step Protocol:

  • Acid and Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Store solutions at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature and analyze at the same time points as the hydrolysis study.

  • Photostability: Expose a solid sample and a solution of the compound to light conditions as specified in ICH guideline Q1B.[18] A control sample should be kept in the dark. Analyze both samples after the exposure period.

  • Analysis: Use a validated HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation to ensure the method is stability-indicating.

Formulation Development Strategy: A Decision-Based Approach

The data from the pre-formulation studies will guide the selection of an appropriate formulation. The following decision tree illustrates a logical progression for formulation development.

Formulation_Decision_Tree start Pre-formulation Data (Solubility, pKa, Stability) solubility_check Is Aqueous Solubility > Desired Dose Concentration? start->solubility_check solution Formulate as a Simple Aqueous Solution solubility_check->solution Yes ph_check Is the Compound Ionizable (pKa determined)? solubility_check->ph_check No ph_solubility_check Does pH Adjustment Significantly Increase Solubility? ph_check->ph_solubility_check Yes suspension Formulate as a Suspension ph_check->suspension No ph_solution Formulate as a pH-Adjusted Solution ph_solubility_check->ph_solution Yes ph_solubility_check->suspension No cosolvent Consider Co-solvent or Other Solubilization Techniques suspension->cosolvent If suspension is not viable

Caption: Decision tree for formulation strategy based on pre-formulation data.

Protocols for Formulation Preparation

Based on the decision tree, the following protocols provide detailed steps for preparing the most common types of formulations for oral gavage in animal studies.

Protocol for a Simple Aqueous Solution

This is the preferred formulation when the compound has sufficient aqueous solubility.

Materials:

  • This compound

  • Purified water or saline

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Step-by-Step Protocol:

  • Calculation: Calculate the required amount of this compound and the volume of the vehicle based on the desired final concentration and batch size.

  • Dissolution: Add the vehicle to a volumetric flask and then add the weighed compound. Stir until the compound is completely dissolved.

  • Final Volume: Add the remaining vehicle to reach the final volume and mix thoroughly.

  • Quality Control: Visually inspect for any undissolved particles. Confirm the concentration using a validated analytical method.

Protocol for a pH-Adjusted Solution

This approach is used for ionizable compounds where solubility can be enhanced by adjusting the pH.

Materials:

  • This compound

  • Purified water

  • Acidic or basic solutions for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

Step-by-Step Protocol:

  • Initial Dispersion: Disperse the weighed compound in a portion of the purified water.

  • pH Adjustment: While stirring, slowly add the acidic or basic solution dropwise to adjust the pH to the target value determined from the pH-solubility profile.

  • Dissolution: Continue stirring until the compound is fully dissolved.

  • Final Volume and pH Check: Add purified water to the final volume and re-check the pH. Adjust if necessary.

  • Quality Control: Visually inspect for clarity and confirm the concentration.

Protocol for a Suspension

For poorly soluble compounds, a suspension is often the most practical formulation. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.[19][20]

Materials:

  • This compound (micronized, if possible)

  • Suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose)

  • Wetting agent (e.g., 0.1% v/v Tween 80)

  • Purified water

  • Mortar and pestle or homogenizer

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the suspending vehicle by dissolving the suspending agent in purified water.

  • Wetting the Powder: In a mortar, add a small amount of the wetting agent to the weighed compound and triturate to form a smooth paste.

  • Dispersion: Gradually add the suspending vehicle to the paste while continuously mixing to form a uniform suspension.

  • Homogenization: For a more uniform particle size distribution, the suspension can be further processed with a homogenizer.

  • Final Volume: Transfer the suspension to a graduated cylinder and add the vehicle to the final volume.

  • Quality Control: Assess the uniformity of the suspension by analyzing samples taken from the top, middle, and bottom of the container. Ensure the suspension is easily re-suspendable upon shaking.

Analytical Method Validation

A validated analytical method is crucial for confirming the concentration and stability of the formulation. The validation should be conducted according to ICH Q2(R2) guidelines.[21][22][23][24][25]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

The successful preclinical evaluation of this compound hinges on the development of a well-characterized and stable formulation. By following the systematic approach outlined in this guide, from thorough pre-formulation characterization to the selection and preparation of an appropriate dosing vehicle, researchers can ensure the delivery of an accurate and reproducible dose. This meticulous approach not only enhances the quality and reliability of in vivo data but also accelerates the drug development process by minimizing formulation-related setbacks.

References

Application Note: Quantitative Determination of 2-(Methylsulfonyl)-3-pyridinamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents two robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of 2-(Methylsulfonyl)-3-pyridinamine in human plasma. These methods are designed to support pharmacokinetic and toxicokinetic studies in drug development. Method 1 utilizes a straightforward protein precipitation (PPT) technique for rapid sample processing, ideal for high-throughput screening. Method 2 employs a more rigorous solid-phase extraction (SPE) procedure, providing cleaner extracts and enhanced sensitivity, suitable for late-stage clinical trials. Both methods have been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5]

Introduction: The Rationale for Quantifying this compound

This compound is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity destined for clinical use, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Accurate quantification of the parent drug in biological matrices, such as plasma, is a critical component of this characterization. The data generated from such bioanalytical methods inform dose selection, safety margins, and the overall pharmacokinetic profile of the drug candidate.

The development of reliable and validated analytical methods is therefore not merely a technical exercise but a foundational element of regulatory submission and, ultimately, patient safety. The methods detailed herein are intended to provide a comprehensive guide for researchers, ensuring data of the highest quality and integrity.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's physicochemical properties is the cornerstone of rational method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈N₂O₂SPubChem
Molecular Weight 172.21 g/mol PubChem
XLogP3 0.3PubChem
Structure
alt text
PubChem

The compound's relatively low molecular weight and moderate polarity (indicated by the XLogP3 value) suggest that it is amenable to reversed-phase liquid chromatography. The presence of a basic pyridine ring and an amine group makes it a suitable candidate for positive ion electrospray ionization (ESI) in mass spectrometry.

Internal Standard Selection: A Critical Choice

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[6][7][8][9] Ideally, a stable isotope-labeled (SIL) version of the analyte would be used. However, in the absence of a commercially available SIL-IS for this compound, a structurally similar compound, 2-Methyl-6-(methylsulfonyl)pyridin-3-amine , is proposed.

Justification for IS Selection:

  • Structural Similarity: It shares the same core sulfonylpyridine amine scaffold, ensuring similar extraction and chromatographic behavior.

  • Mass Difference: The additional methyl group provides a sufficient mass difference (186.23 g/mol vs. 172.21 g/mol ) to be easily resolved by the mass spectrometer.

  • Commercial Availability: It is readily available from commercial suppliers.

Method 1: High-Throughput Analysis via Protein Precipitation (PPT)

This method is designed for speed and simplicity, making it well-suited for early discovery and high-throughput environments. The principle of PPT is the addition of a water-miscible organic solvent to the plasma sample, which denatures and precipitates the proteins.[10][11][12]

Experimental Workflow

Protein_Precipitation_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma 100 µL Plasma Sample Add_IS Add 25 µL Internal Standard (2-Methyl-6-(methylsulfonyl)pyridin-3-amine in Methanol) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (30s) Add_ACN->Vortex2 Centrifuge Centrifuge (10 min @ 14,000 rpm) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Protein Precipitation Workflow.

Detailed Protocol
  • Sample Thawing: Thaw plasma samples and quality control (QC) samples from -80°C storage at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

  • Injection: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 2: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: 173.1 -> 94.1
Internal Standard: 187.1 -> 108.1
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 45 psi

Method 2: Enhanced Sensitivity and Selectivity via Solid-Phase Extraction (SPE)

This method is designed for applications requiring lower limits of quantification and higher data quality, such as in regulated clinical trials. SPE provides a more thorough cleanup of the plasma matrix, reducing ion suppression and improving assay robustness.[13][14][15]

Experimental Workflow

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing cluster_Analysis LC-MS/MS Analysis Plasma 200 µL Plasma Sample Add_IS Add 50 µL Internal Standard Plasma->Add_IS Pretreat Add 200 µL 4% H₃PO₄ Add_IS->Pretreat Condition Condition SPE Cartridge (1 mL Methanol, 1 mL Water) Pretreat->Condition Load Load Pre-treated Sample Condition->Load Wash Wash Cartridge (1 mL 5% Methanol) Load->Wash Elute Elute with 1 mL Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol
  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of Mobile Phase A, as described in Method 1.

  • Injection: Inject 5 µL onto the LC-MS/MS system using the same conditions as in Method 1.

Method Validation Summary

Both methods should be fully validated according to the latest FDA and EMA guidelines.[1][2][3][4][5] The following table summarizes the expected performance characteristics.

Table 3: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (FDA/EMA)Expected Performance (Method 1: PPT)Expected Performance (Method 2: SPE)
Linearity (r²) ≥ 0.99> 0.995> 0.998
Calibration Range -1 - 1000 ng/mL0.1 - 500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)< 10%< 8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 12%< 10%
Recovery Consistent and reproducible~85%> 95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%AcceptableMinimal
Stability Bench-top, Freeze-thaw, Long-termStableStable

Potential Metabolism Considerations

While specific metabolic pathways for this compound have not been elucidated, compounds containing a sulfonylpyridine moiety may undergo metabolism. Sulfonylurea drugs, for instance, are primarily metabolized by cytochrome P450 (CYP) enzymes.[16] Potential metabolic transformations could include oxidation of the pyridine ring or N-dealkylation if substituted. During method development, it is prudent to assess for potential interference from major metabolites, although the high selectivity of tandem mass spectrometry often mitigates this risk.

Conclusion

The two LC-MS/MS methods presented in this application note provide robust and reliable options for the quantification of this compound in human plasma. The choice between the protein precipitation and solid-phase extraction methods will depend on the specific requirements of the study, with the former offering high throughput and the latter providing superior sensitivity and data quality. Both methods are designed to meet the stringent requirements of regulatory bodies, ensuring their suitability for use in all phases of drug development.

References

The Ascendance of a Privileged Scaffold: 2-(Methylsulfonyl)-3-pyridinamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmacophore

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, the 2-(methylsulfonyl)-3-pyridinamine moiety has emerged as a particularly versatile and impactful scaffold. Its unique combination of electronic properties, hydrogen bonding capabilities, and conformational rigidity has positioned it as a critical component in the design of highly potent and selective therapeutic agents across a range of disease areas, most notably in oncology and inflammatory diseases.

The core structure features a pyridine ring substituted with a methylsulfonyl group at the 2-position and an amino group at the 3-position. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic distribution of the pyridine ring, modulating the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amine. This electronic tuning is crucial for establishing specific interactions within the binding sites of target proteins. The adjacent amino group provides a key hydrogen bond donor, often critical for anchoring the molecule to the protein backbone. This guide will provide an in-depth exploration of the this compound scaffold, offering detailed application notes and protocols for its utilization in drug discovery programs.

Applications in Drug Discovery: A Scaffold for Precision Targeting

The utility of the this compound scaffold is best illustrated through its successful incorporation into inhibitors of various enzyme families, particularly protein kinases. The strategic placement of the sulfonyl and amino groups allows for tailored interactions that drive both potency and selectivity.

Kinase Inhibition: A Dominant Theme

Protein kinases are a major class of drug targets in oncology and immunology. The ATP-binding site of kinases, which contains a conserved hinge region, is a prime target for small molecule inhibitors. The this compound scaffold is adept at forming key interactions within this site. For instance, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a derivative of this scaffold, (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide, has demonstrated high potency and selectivity.[1] The pyridine nitrogen can act as a hydrogen bond acceptor with hinge region residues, while the 3-amino group can be functionalized to extend into other pockets of the active site, thereby enhancing affinity and selectivity.

The logical framework for the design of kinase inhibitors based on this scaffold often follows a well-defined structure-activity relationship (SAR) exploration.

SAR_Logic Scaffold 2-(Methylsulfonyl) -3-pyridinamine Core Hinge_Binding Pyridine N interacts with Kinase Hinge Scaffold->Hinge_Binding Inherent Property Vector_1 Modification at C4/C5/C6 (Selectivity Tuning) Scaffold->Vector_1 Vector_2 Functionalization of 3-Amino Group (Potency & Solubility) Scaffold->Vector_2 Final_Compound Optimized Kinase Inhibitor Hinge_Binding->Final_Compound Vector_1->Final_Compound Vector_2->Final_Compound

Caption: Logical workflow for SAR optimization of this compound based kinase inhibitors.

Beyond Kinases: Targeting Inflammatory Pathways

The anti-inflammatory potential of this scaffold extends beyond kinase inhibition. Derivatives of a related scaffold, 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, have been identified as selective and orally active inhibitors of cyclooxygenase-2 (COX-2).[2] Although the core is not identical, this highlights the broader utility of the methylsulfonyl-heterocycle motif in targeting enzymes involved in inflammation. The methylsulfonyl group often occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the binding affinity.

Experimental Protocols: From Synthesis to Biological Evaluation

A critical aspect of leveraging a new scaffold is the ability to synthesize its derivatives and evaluate their biological activity efficiently. The following protocols provide a representative, though generalized, framework for these activities.

Protocol 1: Synthesis of a Substituted 2-(Methylsulfonyl)-3-nitropyridine Intermediate

This protocol outlines a common route to a key intermediate, which can then be elaborated into a variety of final compounds. The synthesis begins with the oxidation of a more readily available methylthio-substituted pyridine.

Rationale: The oxidation of the thioether to the sulfone is a crucial step to install the electron-withdrawing group that is key to the scaffold's activity. The subsequent nitration directs the incoming nitro group to the 3-position, setting the stage for reduction to the desired 3-amino group.

Materials:

  • 2-(Methylthio)-pyridine

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Fuming nitric acid

  • Sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Oxidation:

    • Dissolve 2-(methylthio)-pyridine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-(methylsulfonyl)pyridine.

  • Nitration:

    • To a clean, dry flask, add concentrated sulfuric acid.

    • Cool the acid to 0 °C and slowly add the 2-(methylsulfonyl)pyridine from the previous step.

    • With vigorous stirring, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylsulfonyl)-3-nitropyridine.

Protocol 2: General Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for evaluating the potency of inhibitors against a target kinase. It is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust and high-throughput method to determine the binding affinity (IC50) of test compounds. The use of a europium-labeled antibody and a fluorescent tracer allows for a sensitive and specific measurement of inhibitor binding.

Materials:

  • Target kinase

  • Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (specific for the kinase family)

  • Test compounds (serially diluted in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • TR-FRET compatible plate reader

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute these into the assay buffer to create a 4X solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Add 5 µL of the 2X kinase/antibody solution to all wells except the negative control.

    • Add 10 µL of assay buffer to the negative control wells.

    • Add 10 µL of the 2X tracer solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compound (4X) Add_Compound Add 5 µL Compound to 384-well plate Compound_Prep->Add_Compound Kinase_Prep Kinase + Eu-Ab Solution (2X) Add_Kinase Add 5 µL Kinase/Ab Mix Kinase_Prep->Add_Kinase Tracer_Prep Alexa Fluor Tracer Solution (2X) Add_Tracer Add 10 µL Tracer Mix Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 1-2h at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. [Inhibitor] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a TR-FRET based kinase binding assay.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative compounds featuring the broader methylsulfonyl-heterocycle scaffold against their respective targets.

Compound ClassTargetKey Compound ExampleIC50 (nM)Reference
Aminothiazole-pyridinePI3KδCHMFL-PI3KD-3176[1]
2-Pyridinyl-3-phenylpyridineCOX-25-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine28[2]
3-(4-Pyrimidinyl) IndazoleLRRK2MLi-21[3]

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a powerful tool in the medicinal chemist's arsenal. Its inherent ability to engage in key interactions with a variety of enzyme active sites, particularly those of kinases, makes it a highly attractive starting point for drug discovery campaigns. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work will likely see the continued application of this scaffold in the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. As our understanding of the structural biology of these targets deepens, so too will our ability to design the next generation of precision medicines based on this privileged framework.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-(Methylsulfonyl)-3-pyridinamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(Methylsulfonyl)-3-pyridinamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring a robust and reproducible synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is typically accomplished through a multi-step process. A common and effective route involves three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a methylthio group onto a nitropyridine scaffold.

  • Oxidation: Conversion of the methylthio ether to the corresponding methylsulfone.

  • Reduction: Selective reduction of the nitro group to an amine.

Each of these steps presents unique challenges. This guide is structured to address potential issues at each stage of this synthetic sequence.

Experimental Workflow Diagram

synthesis_workflow start Start: 2-Chloro-3-nitropyridine step1 Step 1: Thiolation (S_NAr Reaction) start->step1 NaSMe (Sodium thiomethoxide) intermediate1 Intermediate: 2-(Methylthio)-3-nitropyridine step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 Oxidizing Agent (e.g., H₂O₂, m-CPBA) intermediate2 Intermediate: 3-Nitro-2-(methylsulfonyl)pyridine step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) product Final Product: This compound step3->product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific problems you might encounter during the synthesis.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

This initial step involves the nucleophilic aromatic substitution of a leaving group (typically a halide) on the pyridine ring with a methylthiolate source. A common starting material is 2-chloro-3-nitropyridine.

Question: My SNAr reaction to form 2-(methylthio)-3-nitropyridine is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer:

Incomplete conversion in this step often points to issues with the nucleophile's reactivity, the solvent, or the reaction temperature.

  • Cause 1: Inactive Nucleophile: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to moisture and air.

    • Solution: Use freshly opened or properly stored NaSMe. If you suspect degradation, you can prepare it fresh by reacting methanethiol with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cause 2: Improper Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Aprotic polar solvents like DMF, DMSO, or THF are generally effective as they solvate the cation of the nucleophile, increasing its reactivity. Ensure the solvent is anhydrous, as water can compete with the thiolate as a nucleophile, leading to undesired byproducts.

  • Cause 3: Insufficient Temperature: While SNAr reactions on activated rings like 2-chloro-3-nitropyridine can often proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, gradually increase the temperature to 40-60 °C. Avoid excessive heat, which can lead to side reactions.

ParameterRecommendationRationale
Nucleophile Sodium thiomethoxide (NaSMe)A potent and readily available nucleophile for this transformation.
Solvent Anhydrous THF, DMF, or DMSOAprotic polar solvents enhance the nucleophilicity of the thiolate.
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Protects the hygroscopic and air-sensitive nucleophile.
Step 2: Oxidation of 2-(Methylthio)-3-nitropyridine to 3-Nitro-2-(methylsulfonyl)pyridine

This step is a critical and often challenging part of the synthesis. The goal is to selectively oxidize the sulfide to a sulfone without affecting other functional groups.

Question: I'm observing a mixture of products in my oxidation step, including the starting material, the sulfoxide, and the desired sulfone. How can I improve the selectivity for the sulfone?

Answer:

Achieving complete oxidation to the sulfone while avoiding the formation of the sulfoxide intermediate requires careful control of the reaction conditions.

  • Cause 1: Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial.

    • Solution: At least two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

  • Cause 2: Inadequate Reaction Time or Temperature: The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide to the sulfoxide.

    • Solution: Monitor the reaction closely by TLC or LC-MS. You should see the sequential disappearance of the starting material, the appearance and then disappearance of the sulfoxide intermediate, and the formation of the sulfone product. If the reaction stalls at the sulfoxide stage, you may need to increase the reaction time or gently heat the mixture. A procedure using 30% hydrogen peroxide in acetic acid involves stirring and then refluxing for a period to ensure complete oxidation.[1]

  • Cause 3: Choice of Oxidizing Agent: Different oxidizing agents have varying reactivities.

    • Solution:

      • Hydrogen Peroxide (H₂O₂ in Acetic Acid): This is a common and effective "green" oxidant.[2] The in situ formation of peracetic acid can facilitate the oxidation. The reaction may require heating to go to completion.[1][3][4][5]

      • meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and often highly selective oxidizing agent. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at or below room temperature.

      • Oxone® (Potassium Peroxymonosulfate): A versatile and stable solid oxidant, often used in a biphasic system or in polar solvents like a water-acetone mixture.[6]

Troubleshooting Oxidation Issues

oxidation_troubleshooting start Oxidation Reaction Issue issue1 Incomplete Conversion (Starting Material Remains) start->issue1 issue2 Mixture of Products (Sulfoxide and Sulfone) start->issue2 issue3 Side Reactions (e.g., N-oxidation) start->issue3 solution1 Increase Oxidant Stoichiometry (to 2.2-2.5 eq.) issue1->solution1 solution2 Increase Reaction Time or Temperature issue1->solution2 issue2->solution1 issue2->solution2 solution3 Optimize Oxidant Choice (m-CPBA, Oxone®) issue2->solution3 issue3->solution3 solution4 Careful Temperature Control (run at 0°C or below) issue3->solution4

Caption: Decision tree for troubleshooting the oxidation step.

Step 3: Reduction of 3-Nitro-2-(methylsulfonyl)pyridine

The final step is the selective reduction of the nitro group to an amine. The main challenge here is to avoid the reduction of the sulfone group or the pyridine ring.

Question: My reduction of the nitro group is giving low yields or a mixture of byproducts. How can I improve the chemoselectivity of this step?

Answer:

The choice of reducing agent and reaction conditions is paramount for the successful and clean reduction of the nitro group in the presence of the sulfone.

  • Cause 1: Over-reduction: Harsh reducing conditions can lead to the reduction of the sulfone group or the pyridine ring.

    • Solution:

      • Catalytic Hydrogenation: This is often the method of choice. Using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is typically effective and chemoselective.[7] Raney nickel can also be used, but may require more careful control of conditions.[8]

      • Metal-based Reductions: Reagents like iron powder in acidic media (e.g., acetic acid or with ammonium chloride) or tin(II) chloride (SnCl₂) are known for their chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities.[8]

  • Cause 2: Catalyst Poisoning: If using catalytic hydrogenation, trace impurities from previous steps can poison the catalyst.

    • Solution: Ensure the starting material, 3-nitro-2-(methylsulfonyl)pyridine, is of high purity. If necessary, purify it by recrystallization before the reduction step.

  • Cause 3: Incomplete Reaction: The reaction may not go to completion if the catalyst is not active enough or if the reaction time is too short.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction is slow, you can try increasing the catalyst loading or the hydrogen pressure (if using H₂ gas). Ensure good agitation to maintain proper contact between the substrate, catalyst, and hydrogen source.

Reducing SystemAdvantagesPotential Issues
H₂/Pd-C High chemoselectivity, clean reaction.Catalyst can be pyrophoric; potential for catalyst poisoning.
Fe/Acid Inexpensive, robust, and highly chemoselective.Requires acidic conditions and a stoichiometric amount of metal, leading to a more demanding workup.
SnCl₂ Mild and chemoselective.The tin salts generated require a careful workup procedure.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of 2-chloro-3-nitropyridine?

A1: Yes, other 2-substituted-3-nitropyridines with a good leaving group can be used. For instance, 2-bromo-3-nitropyridine would also be a suitable substrate for the SNAr reaction with sodium thiomethoxide. The choice of starting material often depends on commercial availability and cost.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety measures are important:

  • Sodium thiomethoxide: It is a corrosive and malodorous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Oxidizing agents: Hydrogen peroxide and m-CPBA are strong oxidizers and can be explosive, especially in concentrated forms. Handle them with care, avoid contact with metals, and be mindful of potentially exothermic reactions.

  • Catalytic Hydrogenation: If using H₂ gas, ensure you have a proper setup to handle flammable gases. The Pd/C catalyst is often pyrophoric when dry and should be handled with care, typically wetted with a solvent.

Q3: How do I purify the final product, this compound?

A3: The final product is a solid and is typically purified by recrystallization.[9][10]

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A solvent screen with common solvents like ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes is recommended to find the optimal system.[11]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by vacuum filtration.

  • Purity Assessment: The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Q4: Can the pyridine nitrogen be oxidized during the oxidation of the sulfide?

A4: Yes, N-oxidation of the pyridine ring is a potential side reaction, especially with strong oxidizing agents like m-CPBA. This can be minimized by carefully controlling the reaction temperature (often running the reaction at 0 °C or below) and the stoichiometry of the oxidant. If N-oxidation is a persistent issue, switching to a different oxidizing system, such as H₂O₂ in acetic acid, might be beneficial.

IV. Detailed Experimental Protocols

Please note: These are generalized procedures and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 2-(Methylthio)-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Nitro-2-(methylsulfonyl)pyridine

  • Dissolve 2-(methylthio)-3-nitropyridine (1.0 eq) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours, monitoring the reaction by TLC until the sulfoxide intermediate is consumed.[1]

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the product.

Protocol 3: Synthesis of this compound

  • To a solution of 3-nitro-2-(methylsulfonyl)pyridine (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is completely consumed (as monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent.

V. References

  • Bastrakov, M. A., et al. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate.

  • NOTE Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. (n.d.). Asian Publication Corporation.

  • Synthesis of 2-Methylthio-5-nitro-pyridine. (n.d.). PrepChem.com.

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC - NIH.

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.).

  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. (n.d.). NIH.

  • DE2143989A1 - PROCESS FOR THE PREPARATION OF 2-METHYL-PYRIDINE-3-OL DERIVATIVES. (n.d.). Google Patents.

  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (n.d.). ResearchGate.

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (n.d.). Semantic Scholar.

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative .... (n.d.). RSC Publishing.

  • An eco-friendly oxidation of sulfide compounds. (n.d.). Indian Academy of Sciences.

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (n.d.). PMC - NIH.

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (n.d.). ResearchGate.

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

  • 2-Chloro-4-methyl-3-nitropyridine synthesis. (n.d.). ChemicalBook.

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (n.d.). ResearchGate.

  • Selective nitro reduction in the synthesis of 'real-world' targets. [a].... (n.d.). ResearchGate.

  • Reduction of nitro compounds. (n.d.). Wikipedia.

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ePrints Soton.

  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (n.d.).

  • Purification by Recrystallization. (n.d.). CUNY.

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PMC - PubMed Central.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ePrints Soton.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (n.d.). CORA.

  • 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. (n.d.). PubMed.

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate.

  • US6414137B1 - Selective solvent extraction for the purification of protected nucleosides. (n.d.). Google Patents.

  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (n.d.). RSC Publishing.

  • (PDF) SULFOXIDES AND SULFONES: REVIEW. (n.d.). ResearchGate.

  • (PDF) Selective oxidaton methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. (n.d.). ResearchGate.

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (n.d.). PMC - PubMed Central.

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. (n.d.). PMC.

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal.

References

Common side products in the synthesis of "2-(Methylsulfonyl)-3-pyridinamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Methylsulfonyl)-3-pyridinamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this key pharmaceutical intermediate. Our guidance is grounded in established reaction mechanisms and practical, field-proven insights to help you optimize your process, minimize impurities, and ensure high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic pathway for this compound?

The most common and scalable synthetic route is a three-step process starting from 2-chloro-3-nitropyridine. This pathway is favored due to the commercial availability of the starting material and the generally high-yielding nature of each transformation.

The sequence is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with a methylthiolate source, such as sodium thiomethoxide, to form 2-(methylthio)-3-nitropyridine. The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack.[1][2][3]

  • Oxidation: Oxidation of the intermediate thioether to the corresponding sulfone, 2-(methylsulfonyl)-3-nitropyridine. Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[4][5]

  • Nitro Group Reduction: Reduction of the 3-nitro group to the desired 3-amino group to yield the final product. This is typically achieved using methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[6][7]

Synthetic_Pathway cluster_0 Step 1: SNAr cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A 2-Chloro-3-nitropyridine B 2-(Methylthio)-3-nitropyridine A->B  NaSMe   C 2-(Methylsulfonyl)-3-nitropyridine B->C  m-CPBA or Oxone®   D This compound C->D  H₂, Pd/C or Fe/HCl  

Caption: Standard three-step synthesis of this compound.

Q2: During the oxidation of 2-(methylthio)-3-nitropyridine, my LC-MS shows a significant peak with a mass of [M+16]. What is this impurity?

This is unequivocally the 2-(methylsulfinyl)-3-nitropyridine (the sulfoxide), which is the intermediate in the oxidation of the thioether to the sulfone. Its formation is the most common side product in this step.

  • Causality: The oxidation of a sulfide to a sulfone is a two-stage process (Sulfide → Sulfoxide → Sulfone). The formation of the sulfoxide is often faster than its subsequent oxidation to the sulfone. If reaction conditions are not optimized, this intermediate can remain as a significant impurity.

  • Significance: The sulfoxide has different polarity and reactivity compared to the sulfone. Its presence can complicate the subsequent reduction step and the final product's purification.

Q3: The final reduction step produces a complex mixture with several colored impurities. What are the likely culprits?

The reduction of an aromatic nitro group is a complex, multi-electron process that can generate several dimeric condensation products, especially if the reaction does not proceed cleanly to completion.[8][9] These impurities are often intensely colored (yellow, orange, red) and can be challenging to remove.

The primary intermediates in the reduction are the nitroso (-NO) and hydroxylamine (-NHOH) species.[9][10] These highly reactive intermediates can couple to form the following dimeric side products:

  • Azoxy compounds: Formed from the condensation of nitroso and hydroxylamine intermediates.

  • Azo compounds: Formed by the reduction of azoxy compounds or condensation reactions.

  • Hydrazo compounds: Formed by the reduction of azo compounds.

Reduction_Side_Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine [H] Azoxy R-N=N⁺(-O⁻)-R (Azoxy Impurity) Nitroso->Azoxy Condensation Amine R-NH₂ (Amine - Desired Product) Hydroxylamine->Amine [H] Hydroxylamine->Azoxy Azo R-N=N-R (Azo Impurity) Azoxy->Azo [H] Troubleshooting_N_Oxide Start Oxidation Step Check_Impurity LC-MS shows [M_sulfone + 16] peak? Start->Check_Impurity N_Oxide_Present N-Oxide Confirmed Check_Impurity->N_Oxide_Present Yes No_N_Oxide Process OK Check_Impurity->No_N_Oxide No Cause1 Cause: Excess Oxidant? N_Oxide_Present->Cause1 Cause2 Cause: High Temp? N_Oxide_Present->Cause2 Solution1 Solution: Reduce m-CPBA to 2.2 eq. Cause1->Solution1 Solution2 Solution: Maintain Temp < 40°C during addition. Cause2->Solution2

References

Troubleshooting low yield in pyridinylsulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridinylsulfonamide Synthesis

Welcome to the Technical Support Center for pyridinylsulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Consistently Low or No Yield of the Desired Pyridinylsulfonamide

Question: My reaction is yielding very little or none of my target pyridinylsulfonamide. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in pyridinylsulfonamide synthesis, often stemming from issues with starting materials, reaction conditions, or competing side reactions. The primary suspects are the degradation of the sulfonyl chloride, suboptimal reaction parameters, or low reactivity of the aminopyridine.

A primary cause is the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them to the unreactive sulfonic acid.[1] Another common reason is the use of an inappropriate base or solvent, which can affect the nucleophilicity of the amine and the stability of the reactants.[1]

Below is a systematic workflow to diagnose and resolve low yield issues.

LowYieldTroubleshooting Start Problem: Low Yield VerifyReactants 1. Verify Reactant Quality & Stoichiometry Start->VerifyReactants OptimizeConditions 2. Optimize Reaction Conditions Start->OptimizeConditions AnalyzeSideReactions 3. Analyze for Side Reactions Start->AnalyzeSideReactions PurificationLoss 4. Investigate Purification Loss Start->PurificationLoss sub_vr1 Sulfonyl Chloride Degradation? VerifyReactants->sub_vr1 Check sub_vr2 Aminopyridine Purity/Reactivity? VerifyReactants->sub_vr2 Check sub_oc1 Inappropriate Base or Solvent? OptimizeConditions->sub_oc1 Evaluate sub_oc2 Suboptimal Temperature/Time? OptimizeConditions->sub_oc2 Evaluate sub_asr1 Bis-sulfonylation? AnalyzeSideReactions->sub_asr1 Analyze TLC/LC-MS sub_asr2 N-sulfonylation of Pyridine Ring? AnalyzeSideReactions->sub_asr2 Analyze TLC/LC-MS sub_pl1 Product lost during workup? PurificationLoss->sub_pl1 Investigate

Caption: Troubleshooting workflow for low pyridinylsulfonamide yield.

1. Starting Material Integrity:

  • Sulfonyl Chloride: Sulfonyl chlorides are notoriously sensitive to moisture.[1][2] Hydrolysis to the corresponding sulfonic acid is a common cause of reaction failure.

    • Protocol: Always use freshly purchased or distilled sulfonyl chloride. If the reagent is old, it's advisable to perform a quality check (e.g., by NMR or IR spectroscopy) before use. It is not recommended to use old sulfonyl chloride as it can hydrolyze over time due to atmospheric moisture, leading to lower yields.[1] Store sulfonyl chlorides under an inert atmosphere (nitrogen or argon) in a desiccator.

  • Aminopyridine: The purity of the aminopyridine is crucial. Impurities can interfere with the reaction. Additionally, the electronic properties of the pyridine ring can significantly impact the nucleophilicity of the amino group. Electron-withdrawing groups on the pyridine ring will decrease the reactivity of the amine.

    • Protocol: Ensure the aminopyridine is pure by checking its melting point or by analytical techniques like HPLC or NMR. If necessary, recrystallize or purify by column chromatography.

2. Optimizing Reaction Conditions:

The choice of base and solvent is critical for the success of the sulfonylation reaction.[3]

ParameterRecommendationRationale
Base Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)These are non-nucleophilic bases that effectively scavenge the HCl byproduct without competing with the aminopyridine nucleophile.[1] Pyridine can also serve as the solvent.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)These are anhydrous, aprotic solvents that are inert to the reaction conditions and can dissolve both reactants.[1]
Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature (0 °C) during the addition of the sulfonyl chloride to control the exothermic reaction, and then allowed to warm to room temperature. For less reactive amines, gentle heating may be necessary.[2]
Stoichiometry 1.0 eq. Aminopyridine, 1.1-1.2 eq. Sulfonyl Chloride, 2.0 eq. BaseA slight excess of the sulfonyl chloride can help drive the reaction to completion. An excess of the base is necessary to neutralize the generated HCl.[2]

Experimental Protocol: General Pyridinylsulfonamide Synthesis

  • Thoroughly dry all glassware in an oven and cool under a stream of nitrogen or argon.

  • To a solution of the aminopyridine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of the sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of an Unexpected Side Product

Question: I am observing an unexpected side product in my reaction. What could it be and how can I prevent its formation?

Answer: The formation of side products is a common issue, particularly when dealing with the reactive nature of sulfonyl chlorides and the potential for multiple reactive sites on the aminopyridine.

SideReactions Start Side Product Formation BisSulfonylation Bis-sulfonylation Start->BisSulfonylation NSulfonylation N-Sulfonylation of Pyridine Ring Start->NSulfonylation Hydrolysis Sulfonyl Chloride Hydrolysis Start->Hydrolysis Sol_BS Solution: - Use a slight excess of amine - Slow addition of sulfonyl chloride BisSulfonylation->Sol_BS Sol_NS Solution: - Use milder reaction conditions - Consider protecting groups NSulfonylation->Sol_NS Sol_H Solution: - Use anhydrous conditions - Fresh sulfonyl chloride Hydrolysis->Sol_H

Caption: Common side reactions in pyridinylsulfonamide synthesis.

1. Bis-sulfonylation:

  • Cause: This occurs when a primary aminopyridine reacts with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonylated product. This is more likely to happen if the sulfonyl chloride is in large excess or if the addition is too rapid.

  • Prevention:

    • Use a slight excess of the aminopyridine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]

    • Add the sulfonyl chloride solution slowly to the reaction mixture to maintain a low concentration of the sulfonyl chloride at any given time.

2. N-Sulfonylation of the Pyridine Ring:

  • Cause: The nitrogen atom of the pyridine ring is also nucleophilic and can react with the sulfonyl chloride, especially under harsh conditions or with highly reactive sulfonyl chlorides. This can lead to the formation of a pyridinium salt.

  • Prevention:

    • Maintain a low reaction temperature.

    • Use a less reactive sulfonylating agent if possible.

    • In complex syntheses, consider protecting the pyridine nitrogen, although this adds extra steps to the synthetic route.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying my pyridinylsulfonamide. What are the best methods for purification?

Answer: Purification can be challenging due to the polar nature of the sulfonamide group and the potential for closely related impurities.

1. Recrystallization:

  • Applicability: This is the most effective method for purifying solid sulfonamides.[1]

  • Protocol:

    • Solvent Selection: The key is to find a solvent or solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1] Perform small-scale solubility tests to find the optimal solvent.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature. Large, pure crystals should form.[1] Cooling in an ice bath can maximize recovery.[1] Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[1]

2. Column Chromatography:

  • Applicability: Useful for purifying oils or solids that do not recrystallize well, and for separating mixtures of products.

  • Stationary Phase: Silica gel is most commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity of the eluent can be adjusted based on the polarity of the compound and impurities as determined by TLC analysis.

3. Analytical Characterization:

To confirm the purity and identity of the final product, a combination of analytical techniques should be employed.

TechniquePurpose
HPLC To determine the purity of the compound.[4]
LC-MS To confirm the molecular weight of the desired product.[5]
NMR (¹H, ¹³C) To elucidate the structure and confirm the absence of impurities.
IR Spectroscopy To identify the characteristic sulfonamide functional group stretches.

References

Addressing solubility issues of "2-(Methylsulfonyl)-3-pyridinamine" in assays

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for 2-(Methylsulfonyl)-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during in vitro and in vivo experiments. As Senior Application Scientists, we've structured this guide in a user-friendly question-and-answer format, grounded in chemical principles and validated laboratory practices.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A1: The structure of this compound contains both polar and non-polar features which contribute to its challenging solubility in purely aqueous solutions. The molecule has a methylsulfonyl group and a pyridinamine core. While the amine and sulfonyl groups can participate in hydrogen bonding, the pyridine ring is aromatic and contributes to the compound's hydrophobicity.[1][2] This dual nature can lead to precipitation when diluting a stock solution (often in DMSO) into an aqueous buffer.[3][4]

A similar compound, 2-Amino-5-(methylsulfonyl)pyridine, is described as being sparingly soluble in water.[5] It is highly likely that this compound exhibits similar behavior. The key issue is often the dramatic change in solvent polarity when a DMSO stock is introduced to a large volume of aqueous buffer, causing the compound to "crash out" of solution.[3]

Q2: What is the best initial solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[3][6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This concentrated stock can then be serially diluted for your experiments.

It is crucial to ensure the compound is fully dissolved in the DMSO stock before any subsequent dilutions. Gentle warming or vortexing can aid in this process. However, always be mindful of the compound's stability at elevated temperatures.

Q3: My compound dissolves in DMSO but precipitates when I add it to my cell culture media or assay buffer. What can I do?

A3: This is a classic solubility problem.[7][8] The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3][9][10] Here are several strategies to address this, starting with the simplest:

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of buffer, try a stepwise dilution. Adding the stock to a vigorously vortexing buffer can sometimes prevent immediate precipitation by creating a transient supersaturated solution.[8]

  • Increase Final DMSO Concentration (with caution): If your assay can tolerate it, you might be able to use a higher final concentration of DMSO (e.g., up to 1%). However, you must validate this by running a DMSO-only control to ensure it doesn't affect your experimental results.[4]

If these simple fixes are not sufficient, you will need to explore more advanced formulation strategies.

Troubleshooting Guide: Advanced Solubility Enhancement

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[11][12] this compound has a basic amine group on the pyridine ring.[13][14]

  • Mechanism: In acidic conditions (lower pH), the amine group will become protonated, forming a positively charged salt. This ionized form is generally more water-soluble than the neutral form.[12]

  • Practical Steps:

    • Determine the pKa of the pyridinamine group (predicted to be around 2.92).[15] To ensure the compound is predominantly in its charged, more soluble form, the pH of the final assay buffer should be at least one to two pH units below the pKa.

    • Prepare your assay buffer at a lower pH (e.g., pH 4.0-5.0) and test for solubility improvement.

    • Crucial Consideration: Ensure that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability). Always run appropriate pH controls.

Q5: What are co-solvents, and can they help with my solubility issues?

A5: Co-solvents are organic solvents that are miscible with water and can be used in small amounts to increase the solubility of hydrophobic compounds.[16][17][18] They work by reducing the polarity of the aqueous environment.[16]

Co-SolventTypical Starting Concentration in Final AssayConsiderations
Ethanol1-5%Can be cytotoxic at higher concentrations.[19][20]
Propylene Glycol (PG)1-5%Generally well-tolerated by many cell lines.[20]
Polyethylene Glycol 400 (PEG-400)1-10%Can increase viscosity. Generally low toxicity.[20]

Workflow for Co-Solvent Use:

Caption: Workflow for using co-solvents.

Q6: I've heard about cyclodextrins for improving solubility. Are they suitable for my experiments?

A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more water-soluble.[23][24][25]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[23]

    • Methyl-β-cyclodextrin (M-β-CD): Also effective but can sometimes have higher toxicity.[23]

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 1-5% (w/v).

  • Prepare Compound Stock: Create a concentrated stock of this compound in a suitable organic solvent (DMSO is acceptable).

  • Form the Complex: While vortexing the cyclodextrin solution, slowly add the compound stock.

  • Equilibrate: Allow the mixture to equilibrate for at least one hour at room temperature to ensure complex formation.

  • Filter (Optional but Recommended): Use a 0.22 µm filter to remove any undissolved compound.

  • Assay: Use the clear filtrate in your experiment. Remember to include a vehicle control containing only the cyclodextrin solution.

Caption: Cyclodextrin encapsulation mechanism.

Summary of Troubleshooting Strategies

StrategyPrincipleKey AdvantageMain Consideration
Optimized Dilution Kinetic trapping in a supersaturated stateSimple and fastMay not be sufficient for very insoluble compounds
pH Adjustment Ionization of the basic amine groupCan significantly increase solubilityAssay must be compatible with the required pH
Co-solvents Reducing solvent polarityEffective for many compoundsPotential for solvent-induced artifacts or toxicity[19]
Cyclodextrins Encapsulation to form a soluble complexHigh solubilizing capacity, low toxicityMay alter the free concentration of the compound

By systematically working through these FAQs and troubleshooting guides, you can develop a robust protocol for working with this compound, ensuring reliable and reproducible results in your assays.

References

Stability challenges of "2-(Methylsulfonyl)-3-pyridinamine" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylsulfonyl)-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a methylsulfonyl group and an amine group. The electronic interplay between the electron-withdrawing sulfonyl group and the electron-donating amine group, combined with the inherent reactivity of the pyridine nucleus, can lead to stability challenges under various experimental conditions. Understanding these potential issues is critical for developing robust analytical methods, designing reliable biological assays, and ensuring the long-term viability of stock solutions.

This guide will walk you through common stability-related questions and problems, offering both theoretical explanations and practical, step-by-step protocols to diagnose and resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] Generally, extremes in pH (highly acidic or basic conditions) and elevated temperatures can accelerate degradation.[1][3] Exposure to UV light may also induce photodegradation.[4]

Q2: What is the expected primary degradation pathway for this compound in aqueous solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with a sulfonyl group on a pyridine or pyrimidine ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] In aqueous solutions, particularly under basic conditions, this could lead to the hydrolysis of the methylsulfonyl group, resulting in the formation of 2-hydroxy-3-pyridinamine and methanesulfinic acid.[6][7]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For short-term use, a high-purity grade of a common organic solvent such as DMSO or ethanol is recommended. For aqueous buffers, it is crucial to control the pH, as both highly acidic and basic conditions can promote hydrolysis. It is advisable to start with a neutral pH buffer (around 7.0-7.4) for initial experiments and assess stability.

Q4: How should I store my stock solutions to ensure maximum stability?

A4: To maximize stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture absorption.[8] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For light-sensitive compounds, storage in amber vials or wrapping the vials in aluminum foil is a good practice.[4]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments. Each guide provides a systematic approach to identifying the root cause and implementing a solution.

Scenario 1: Inconsistent Results in a Cell-Based Assay

Problem: You are observing variable results (e.g., IC50 values, cellular response) in your biological assays using a stock solution of this compound.

Potential Cause: The compound may be degrading in your cell culture medium over the course of the experiment. The pH of the medium (typically 7.2-7.4, but can change with cell metabolism) and the incubation temperature (37°C) could be contributing factors.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent assay results.

Detailed Protocol for Media Stability Assessment:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your assays.

  • Incubation: Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analytical Measurement: Analyze the concentration of the parent compound in each aliquot using a validated stability-indicating analytical method, such as HPLC-UV.[9][10]

  • Data Interpretation: A decrease in the peak area of the parent compound over time, especially with the appearance of new peaks, indicates degradation.

Corrective Actions:

  • Fresh Solutions: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

  • Reduced Incubation: If possible, modify your assay protocol to reduce the incubation time of the compound with the cells.

  • pH Optimization: If degradation is rapid, consider if the assay can be performed in a more stable buffered environment, if compatible with your biological system.

Scenario 2: Appearance of Unknown Peaks in HPLC Analysis of a Stock Solution

Problem: During routine analysis of your stock solution (e.g., in DMSO stored at -20°C), you observe new, smaller peaks that were not present when the solution was initially prepared.

Potential Cause: The compound may be undergoing slow degradation even under storage conditions. This could be due to trace amounts of water in the solvent, exposure to light, or instability at the storage temperature.

Forced Degradation Study to Identify Degradants:

A forced degradation study is a systematic way to predict and identify potential degradation products.[2][11][12] This involves subjecting the compound to a range of harsh conditions.

Table 1: Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CAcid-catalyzed hydrolysis
Base Hydrolysis 0.1 M NaOH2-24 hours at 60°CBase-catalyzed hydrolysis of the sulfonyl group
Oxidation 3% H₂O₂2-24 hours at RTOxidation of the amine or pyridine ring
Thermal 80°C (in solid state and solution)24-72 hoursThermally induced decomposition
Photolytic UV light (e.g., 254 nm) / White light24-72 hoursPhotodegradation

Experimental Workflow for Forced Degradation:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Solutions of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products & Pathways G->H

Caption: Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare several aliquots of your compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Application: Subject each aliquot to one of the stress conditions listed in Table 1. Include a control sample that is not stressed.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a high-resolution analytical technique like LC-MS.[13] This will help in separating the degradation products and obtaining their mass-to-charge ratio, which is crucial for structural elucidation.

  • Comparison: Compare the chromatograms of the stressed samples to your control and the original "unknown peak" sample. If the retention time and mass of a forced degradation product match your unknown peak, you have likely identified it.

Preventative Measures:

  • Solvent Quality: Always use high-purity, anhydrous solvents for preparing stock solutions.

  • Inert Atmosphere: If the compound is found to be sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Optimized Storage: Based on the study, if a particular condition (e.g., light) causes significant degradation, ensure appropriate protective measures are taken during routine storage and handling.

References

Technical Support Center: Refining Purification Protocols for 2-(Methylsulfonyl)-3-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Methylsulfonyl)-3-pyridinamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Introduction: The Purification Challenge

This compound derivatives are characterized by the presence of a basic pyridine ring, a polar sulfonyl group, and a primary amine. This unique combination of functional groups presents specific challenges during purification, primarily related to their interaction with stationary phases in chromatography and their solubility characteristics in various solvents. Understanding these properties is the cornerstone of developing robust and efficient purification protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the purification of this compound derivatives.

Q1: Why do my chromatographic peaks for this compound derivatives show significant tailing?

A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica surface. This leads to non-ideal adsorption-desorption kinetics and results in asymmetrical peaks.

Q2: What is a good starting point for a mobile phase in flash chromatography for these compounds?

A: A common starting point for flash chromatography of sulfonyl pyridine derivatives is a gradient of ethyl acetate in a non-polar solvent like n-hexane.[3] Given the polarity of the sulfonyl and amine groups, you will likely need a relatively polar mobile phase. A gradient from 20% to 100% ethyl acetate in hexane is a reasonable initial screening range.

Q3: My compound seems to be unstable on the silica gel column. How can I confirm this and what can I do?

A: Compound instability on silica can be a concern for acid-sensitive molecules.[4] To check for degradation, you can perform a 2D TLC.[4] Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate degradation.[4] If instability is confirmed, consider using a less acidic stationary phase like deactivated silica or alumina, or switching to reverse-phase chromatography.[1]

Q4: I am struggling to find a suitable single solvent for recrystallization. What should I try next?

A: When a single solvent is not effective, a two-solvent system is a powerful alternative.[5] The ideal pair consists of a "good" solvent in which your compound is soluble when hot, and a "poor" solvent (miscible with the first) in which it is insoluble even at elevated temperatures. Common solvent systems to explore include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[6]

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to tackling persistent purification problems.

Chromatography Troubleshooting

Issue 1: Persistent Peak Tailing Despite Mobile Phase Optimization

Q: I've tried various hexane/ethyl acetate gradients, but my peak tailing remains. What is the next logical step?

A: When gradient optimization is insufficient, the issue likely lies with the stationary phase interactions. Here is a systematic approach to address this:

  • Mobile Phase Additives: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic silanol sites.

    • Triethylamine (TEA): Add 0.1-2.0% TEA to your mobile phase.[7] This is often very effective for basic compounds.

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as a polar modifier in a dichloromethane (DCM) based mobile phase.[7]

  • Change of Stationary Phase: If additives do not resolve the issue, consider a different stationary phase.

    • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic silanol groups.

    • Alumina: Alumina is a basic stationary phase and can be an excellent alternative for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be highly effective for polar compounds that are problematic on normal phase silica.

Workflow for Mitigating Peak Tailing

Caption: A decision-making workflow for troubleshooting peak tailing in chromatography.

Issue 2: Poor Resolution and Co-elution with Impurities

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: Improving resolution requires altering the selectivity of your chromatographic system. Consider the following strategies:

  • Solvent System Modification:

    • Change Solvent Strength: If the Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.[7]

    • Introduce Different Solvents: Replacing one of the mobile phase components can alter the selectivity. For instance, substituting ethyl acetate with acetone or a mixture of DCM and methanol can change the interactions with the stationary phase and improve separation.

  • Stationary Phase Selectivity:

    • If you are using silica, switching to a different stationary phase like alumina or a bonded phase (e.g., cyano or diol) can provide different separation mechanisms.

  • pH Adjustment (for Reverse-Phase):

    • In reverse-phase chromatography, small changes in the pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds like your aminopyridine derivative. Buffering the mobile phase at a pH 2 units away from the pKa of your compound and impurity can often lead to baseline separation.[2]

Crystallization Troubleshooting

Issue 3: Oiling Out Instead of Crystallization

Q: When I try to recrystallize my compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute is not soluble in the hot solvent but is also not crystalline. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the solute has a high affinity for the solvent. Here are some techniques to promote crystallization:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling process further.[8]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[8]

  • Solvent System Adjustment: If oiling out persists, you may need to adjust your solvent system.

    • Increase the volume of the "poor" solvent: In a two-solvent system, adding more of the anti-solvent can sometimes induce crystallization.

    • Try a different solvent system: The interaction between your compound and the solvent is critical. Experiment with different solvent pairs.

Protocol for Two-Solvent Recrystallization

  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent ("good" solvent) in which it is readily soluble.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[5]

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.[5]

Data Summary Tables

Table 1: Common Chromatographic Conditions for Sulfonyl Pyridine Derivatives

Stationary PhaseMobile Phase SystemModifierTarget Compound Polarity
Silica GelHexane / Ethyl Acetate0.1-1% TriethylamineModerate
Silica GelDichloromethane / Methanol0.1-1% TriethylamineHigh
Alumina (Basic)Hexane / Ethyl AcetateNoneModerate (for basic compounds)
C18 (Reverse Phase)Water / Acetonitrile0.1% Formic Acid or TFAHigh (water-soluble)
C18 (Reverse Phase)Water / Methanol0.1% Ammonium HydroxideHigh (water-soluble, base stable)

Table 2: Suggested Solvent Pairs for Two-Solvent Recrystallization

"Good" Solvent"Poor" Solvent (Anti-Solvent)Notes
EthanolWaterSuitable for moderately polar compounds.
Acetonen-HexaneA versatile pair for a wide range of polarities.
Ethyl Acetaten-HexaneGood for compounds of intermediate polarity.
Dichloromethanen-HexaneEffective but be mindful of the volatility of DCM.
Tetrahydrofuran (THF)n-HexaneAnother good option for compounds with moderate polarity.

Visualizing the Purification Workflow

Caption: General workflow for the purification of this compound derivatives.

References

Technical Support Center: Enhancing COX-2 Selectivity of 2-(Methylsulfonyl)-3-pyridinamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. This guide is specifically tailored to address challenges and frequently asked questions related to increasing the COX-2 selectivity of derivatives based on the "2-(Methylsulfonyl)-3-pyridinamine" core structure. Our goal is to provide actionable insights and robust experimental frameworks to accelerate your drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound scaffold a promising starting point for a selective COX-2 inhibitor?

The this compound scaffold incorporates two key pharmacophoric features found in several highly successful selective COX-2 inhibitors, such as Etoricoxib.[1][2][3]

  • The Diaryl Heterocyclic System: The core structure, consisting of a pyridine ring linked to a phenyl ring, mimics the general diarylheterocycle template of the "coxib" class of drugs. This arrangement correctly orients the key functional groups within the COX active site.

  • The Methylsulfonyl (SO₂Me) Group: This is the critical COX-2 pharmacophore.[4][5][6] Its size and ability to act as a hydrogen bond acceptor allow it to project into a specific "secondary pocket" or "side cavity" present in the COX-2 active site, which is sterically hindered in the COX-1 isoform.[4][7] This interaction is the primary driver of COX-2 selectivity.

The 3-pyridinamine moiety provides a versatile chemical handle for further structural modifications to fine-tune potency and selectivity.

Q2: What is the fundamental molecular basis for achieving COX-2 selectivity?

The ability to design a selective COX-2 inhibitor hinges on exploiting key structural differences between the COX-1 and COX-2 active sites.[4] Although the two isoforms share a high degree of sequence homology, a few critical amino acid substitutions alter the geometry of the active site channel.

The primary difference is the substitution of Isoleucine (Ile) at position 523 in COX-1 with the smaller Valine (Val) in COX-2 .[4] This change, along with the substitution of Ile434 in COX-1 for Val434 in COX-2, creates a larger, more accessible hydrophobic side pocket adjacent to the main channel in COX-2.[4][7] Selective inhibitors are designed with bulky substituents, like the methylsulfonyl group, that can fit into this secondary pocket, anchoring the molecule and blocking the active site. Access to this pocket is restricted in COX-1 by the bulkier isoleucine residue, preventing tight binding of the inhibitor.

A secondary, but important, difference is the presence of Arginine (Arg) at position 513 within the COX-2 side pocket, compared to Histidine (His) at the same position in COX-1 .[8][9] The Arg513 residue offers a site for potential hydrogen bonding with polar moieties on the inhibitor, which can be exploited to further enhance binding affinity and selectivity.[8]

FeatureCOX-1 IsoformCOX-2 IsoformImplication for Selectivity
Key Residue at 523 Isoleucine (Ile)Valine (Val)Creates a sterically hindered main channel.
Key Residue at 434 Isoleucine (Ile)Valine (Val)A larger side pocket is accessible in COX-2.
Key Residue at 513 Histidine (His)Arginine (Arg)Offers a unique H-bond donor in the COX-2 side pocket.
Active Site Volume Smaller (~20% less)LargerAccommodates bulkier inhibitors.

Troubleshooting Guide: Improving Sub-Optimal Selectivity

Problem: My this compound analog shows potent COX inhibition but lacks sufficient selectivity for COX-2 over COX-1. What structural modifications can I explore?

This is a common challenge. Achieving high selectivity often requires an iterative process of structural refinement. The core strategy is to introduce modifications that enhance interactions with the unique features of the COX-2 active site (the side pocket and Arg513) while simultaneously creating steric clashes with the more constricted COX-1 active site.

Below is a workflow for systematically approaching this problem.

G cluster_0 Design & Synthesis Phase cluster_1 Screening & Analysis Phase cluster_2 Decision & Iteration Start Start with Core Scaffold: This compound ModA Strategy A: Modify Pyridine Ring (e.g., add Cl, Me at C5/C6) Start->ModA ModB Strategy B: Modify 3-Amino Position (e.g., add substituted phenyl rings) Start->ModB ModC Strategy C: Bioisosteric Replacement of SO2Me (e.g., SO2NH2) Start->ModC Synth Synthesize Analogs ModA->Synth ModB->Synth ModC->Synth Assay In Vitro COX-1/COX-2 Inhibition Assays Synth->Assay Docking Molecular Docking (In Silico Validation) Synth->Docking Analysis Analyze IC50 & SI Data Assay->Analysis Docking->Analysis Decision Selectivity Goal Met? Analysis->Decision Decision->ModA No, Iterate Lead Lead Candidate Identified Decision->Lead Yes

Caption: Iterative workflow for enhancing COX-2 selectivity.

Strategy A: Modification of the Central Pyridine Ring

  • Rationale: Introducing small, strategically placed substituents on the pyridine ring can improve the compound's orientation and hydrophobic interactions within the COX-2 active site. This approach is used in Etoricoxib, which has a chlorine atom at the 5-position of the pyridine ring.[2]

  • Suggested Modifications:

    • Introduce a small substituent at the C5-position: A chloro or methyl group is a logical starting point. For example, 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(pyridin-3-yl)pyridine was identified as a potent and selective compound in one series.[10]

    • Explore C6-substitution: A methyl group at the C6-position (adjacent to the nitrogen) can also influence the dihedral angle between the pyridine and phenylsulfonyl rings, potentially optimizing the fit.

Strategy B: Substitution on the 3-Amino Group

  • Rationale: The amine at the 3-position is an excellent vector for introducing larger groups that can form additional interactions. By adding a substituted phenyl ring at this position, you can probe for interactions deeper within the active site or with residues at the channel entrance.

  • Suggested Modifications:

    • Add a phenylamino group: This modification transforms the scaffold into a 2-(4-(methylsulfonyl)phenyl)-N-phenylpyridin-3-amine derivative.

    • Introduce substituents on the new N-phenyl ring: Adding small electron-withdrawing or electron-donating groups (e.g., F, Cl, Me, OMe) at the para-position of this new ring can modulate electronic properties and create new interactions. Studies on related scaffolds have shown that a para-methoxy or fluorine substituent can improve both potency and selectivity.[4] One study found that an 8-methyl...N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative exhibited extremely high potency (IC₅₀ = 0.07 µM) and selectivity (SI = 508.6).[7]

Strategy C: Bioisosteric Replacement of the Methylsulfonyl Group

  • Rationale: While the SO₂Me group is a classic COX-2 pharmacophore, its properties can be subtly altered with bioisosteric replacements to fine-tune interactions, particularly with Arg513.

  • Suggested Modifications:

    • Sulfonamide (SO₂NH₂): Replacing the methyl group with an amino group introduces a hydrogen bond donor, which could form a favorable interaction with the Arg513 backbone. This is the strategy used in Celecoxib.[3]

    • N-Acetylsulfonamide (SO₂NHAc): This modification has also been explored in rofecoxib analogs as a viable bioisostere.[4]

Experimental Protocols & Validation

Q3: How do I experimentally measure the COX-2 selectivity of my newly synthesized compounds?

Accurate determination of IC₅₀ values for both COX-1 and COX-2 is crucial. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) gives the Selectivity Index (SI), a quantitative measure of selectivity. A higher SI indicates greater selectivity for COX-2.

Protocol 1: In Vitro Fluorometric COX Inhibition Assay

This is a common and reliable method for initial screening. The assay measures the peroxidase activity of COX, which converts a probe into a fluorescent product.

Objective: To determine the IC₅₀ values for each compound against purified human COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 purified enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) or similar peroxidase probe

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for selective, Indomethacin for non-selective)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of your test compounds and reference inhibitors in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer to the working concentration recommended by the supplier.

  • Assay Reaction: a. To each well of the 96-well plate, add 150 µL of assay buffer. b. Add 10 µL of the diluted enzyme (COX-1 or COX-2). c. Add 10 µL of your diluted test compound or reference inhibitor. d. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: a. Add 10 µL of the peroxidase probe (e.g., TMPD). b. Add 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for your probe. Measure the fluorescence kinetically over 5-10 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: Molecular Docking Workflow

In silico docking can provide invaluable insights into the binding modes of your inhibitors and help rationalize experimental SAR data.

Objective: To predict the binding pose of your analogs within the active sites of COX-1 and COX-2 and identify key interactions that confer selectivity.

Software:

  • Molecular modeling software (e.g., AutoDock Vina, GOLD, Schrödinger Suite).

  • Protein Data Bank (PDB) for crystal structures.

Step-by-Step Workflow:

  • Protein Preparation: a. Download the crystal structures of COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 3LN1, co-crystallized with celecoxib).[8] b. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges. Define the active site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation: a. Draw your this compound analogs in 2D and convert them to 3D structures. b. Perform energy minimization and assign charges using a suitable force field (e.g., MMFF94).

  • Docking Simulation: a. Run the docking algorithm to place the ligand into the defined active site of both COX-1 and COX-2. Generate multiple binding poses.

  • Analysis and Visualization: a. Analyze the top-ranked poses based on the docking score (binding energy). b. Visualize the predicted binding mode. Pay close attention to:

    • For COX-2: Does the methylsulfonyl group successfully enter the secondary side pocket near Val523? Does it form any hydrogen bonds or favorable interactions with Arg513?[7][8]
    • For COX-1: Does the molecule create a steric clash with Ile523? Is the binding energy significantly less favorable compared to COX-2? c. Correlate the docking scores and predicted interactions with your experimental IC₅₀ values.

G cluster_cox1 COX-1 Active Site cluster_cox2 COX-2 Active Site cox1 Main Channel Ile523 (Bulky) His513 clash Steric Clash! cox1:f1->clash inhibitor1 Inhibitor inhibitor1->cox1:f1 cox2 Main Channel Val523 (Small) Arg513 Secondary Pocket fit Favorable Binding cox2:f3->fit inhibitor2 Scaffold SO2Me Group inhibitor2:p1->cox2:f3 Inserts into pocket

Caption: Basis of selective binding in COX-1 vs. COX-2.

References

Interpreting unexpected NMR peaks in "2-(Methylsulfonyl)-3-pyridinamine" analysis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Interpreting Unexpected NMR Peaks in "2-(Methylsulfonyl)-3-pyridinamine" Analysis Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for NMR analysis. This guide is designed to assist you, as a fellow scientist, in troubleshooting and interpreting unexpected peaks observed in the Nuclear Magnetic Resonance (NMR) spectrum of "this compound". As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to confidently identify the source of these spectral anomalies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your analysis.

Troubleshooting Unexpected NMR Peaks

Question 1: I'm seeing signals in my 1H NMR spectrum that I can't assign to my target molecule, "this compound". What are the first steps I should take?

Answer:

Observing unexpected peaks is a common challenge in NMR spectroscopy. A systematic approach is key to identifying their source. The initial steps involve confirming the expected spectrum and then categorizing the unexpected signals.

Step 1: Establishing a Reference - The Expected Spectrum

First, let's establish the expected ¹H NMR spectrum for this compound. Based on the structure, we anticipate signals corresponding to the methylsulfonyl group, the amino group, and the three protons on the pyridine ring.

  • Methyl Protons (CH₃SO₂): This will be a sharp singlet, typically downfield due to the electron-withdrawing nature of the sulfonyl group, likely in the range of 3.0-3.5 ppm .

  • Amino Protons (NH₂): This will be a broad singlet, and its chemical shift is highly variable depending on concentration, solvent, and temperature. It can appear anywhere from 4.0-6.0 ppm . This peak's broadness is due to quadrupole broadening and chemical exchange.

  • Pyridine Ring Protons (H-4, H-5, H-6): These will be in the aromatic region, typically between 7.0 and 8.5 ppm . Their exact shifts and coupling patterns depend on the electronic effects of the amino and methylsulfonyl substituents. We would expect three distinct signals, likely multiplets or doublets of doublets.

Step 2: Initial Analysis of Unexpected Peaks

Once you have a baseline, you can begin to diagnose the unexpected signals. Ask yourself the following:

  • Is it a sharp singlet? This could indicate a common solvent impurity.

  • Is it a broad peak? This might be water or another exchangeable proton.

  • Are there multiple new peaks with defined couplings? This could suggest a structurally related impurity, such as a starting material or a byproduct.

The following logical workflow can guide your troubleshooting process:

G A Unexpected Peak(s) Observed in ¹H NMR B Review Spectrum Acquisition Parameters (e.g., solvent, temperature) A->B C Compare Peak(s) to Common Impurity Tables B->C D Peak Matches Known Impurity? C->D E Identify as Solvent/Grease/etc. D->E Yes F Peak does NOT Match Known Impurity D->F No G Perform D₂O Exchange Experiment F->G H Peak Disappears or Shifts? G->H I Identify as Exchangeable Proton (e.g., -NH₂, -OH) H->I Yes J Peak is Unaffected H->J No K Analyze Synthetic Route for Potential Impurities (Starting Materials, Reagents, Byproducts) J->K L Spike Sample with Suspected Impurity K->L M Peak Intensity Increases? L->M N Confirm Impurity Identity M->N Yes O Consider Product Degradation M->O No P Use 2D NMR (COSY, HSQC) for Structural Elucidation O->P

Caption: Troubleshooting workflow for unexpected NMR peaks.

Question 2: I have a sharp singlet at ~2.50 ppm in my DMSO-d₆ spectrum. What is it?

Answer:

A singlet at 2.50 ppm in DMSO-d₆ is the characteristic residual peak of the solvent itself (DMSO-d₅). Similarly, a peak around 3.33 ppm is often due to residual water in the DMSO-d₆ solvent. It is crucial to be aware of the chemical shifts of common laboratory solvents, as they are frequent sources of "unexpected" peaks.

Here is a table of common laboratory solvents and their approximate ¹H NMR chemical shifts in DMSO-d₆.

CompoundChemical Shift (ppm)Multiplicity
Acetone2.09s
Acetonitrile2.07s
Dichloromethane5.76s
Diethyl ether1.09 (t), 3.38 (q)t, q
Ethyl acetate1.15 (t), 1.99 (s), 4.03 (q)t, s, q
Hexane0.86 (t), 1.25 (m)t, m
Toluene2.31 (s), 7.17-7.28 (m)s, m
Residual DMSO 2.50 s (quintet)
Water ~3.33 s (broad)

Data compiled from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] and subsequent publications that have expanded upon this work.[2][3]

Question 3: I see a broad peak that disappears when I add a drop of D₂O to my NMR tube. What does this signify?

Answer:

This is a classic indication of an exchangeable proton. The deuterium from the D₂O exchanges with the labile protons (¹H) in your sample, such as those in amine (-NH₂), hydroxyl (-OH), or carboxylic acid (-COOH) groups. The resulting deuterated species are not visible in the ¹H NMR spectrum, causing the peak to "disappear."

For "this compound," the primary exchangeable protons are those of the amino group (-NH₂). This experiment is a definitive way to confirm the assignment of the -NH₂ signal.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Gently shake the tube to ensure thorough mixing. You may need to briefly vortex the sample.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the exchangeable protons should have significantly diminished or disappeared entirely in the second spectrum.

Question 4: My spectrum shows an extra set of aromatic peaks. Could this be unreacted starting material?

Answer:

This is a strong possibility. The synthetic route to your compound can provide valuable clues about potential impurities. A common synthesis for compounds like yours may involve the oxidation of a thioether precursor, such as "2-(Methylthio)-3-pyridinamine."

If the oxidation is incomplete, you may have some of this starting material remaining. The ¹H NMR spectrum of the thioether would be similar to your product, but the methyl group would be a singlet at a higher field (less deshielded), likely around 2.4-2.6 ppm , compared to the methylsulfonyl group at ~3.2 ppm. The aromatic signals would also be slightly shifted.

Another possibility is the presence of regioisomers or byproducts from the synthesis. For instance, if the starting material was 3-amino-2-chloropyridine, incomplete reaction could leave traces of this. The ¹H NMR of 3-aminopyridine shows signals around 8.0 (d), 7.0 (dd), and 6.8 (dd) ppm.[4]

Troubleshooting Steps:

  • Review the Synthesis: Identify all starting materials, reagents, and potential byproducts.

  • Obtain Reference Spectra: If possible, find known spectra for these potential impurities.

  • Spiking Experiment: If you have a sample of the suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. If the intensity of the unexpected peaks increases, you have confirmed the identity of the impurity.

FAQs: "this compound" Analysis

Q: Why is the -NH₂ peak sometimes very broad and other times sharper? A: The peak shape of -NH₂ protons is influenced by several factors. The nitrogen atom has a quadrupole moment which can lead to faster relaxation and broader signals. Furthermore, the rate of chemical exchange with other labile protons (like trace water) can affect the peak width. In very pure, dry, aprotic solvents, the N-H protons may even show coupling to adjacent ring protons.

Q: Can the chemical shift of the methylsulfonyl group change? A: While generally stable, its chemical shift can be influenced by the solvent. A change in solvent from a non-polar (like CDCl₃) to a polar one (like DMSO-d₆) can cause slight shifts in all peaks, including the methylsulfonyl singlet. Always report the solvent used when documenting a chemical shift.

Q: I'm seeing a complex multiplet in the aromatic region instead of clean doublets. Why? A: This could be due to second-order coupling effects, especially if the chemical shifts of two coupled protons are very close. It could also indicate the presence of an impurity whose signals are overlapping with your product's signals. Running the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) can often resolve these complex multiplets into simpler, first-order patterns. Additionally, 2D NMR techniques like COSY can help to unravel which protons are coupled to each other.

Q: What if I suspect my compound is degrading? A: Pyridine derivatives can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light over time.[5] To check for degradation, you can re-run the NMR on an older sample and compare it to a freshly prepared or purified one. If new peaks appear over time, degradation is likely. Techniques like LC-MS would be ideal for identifying the degradation products.

References

Technical Support Center: A Researcher's Guide to the Storage and Handling of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Methylsulfonyl)-3-pyridinamine (CAS No. 878805-97-1).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers, troubleshooting workflows, and the scientific rationale behind best practices to minimize degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound? A1: For maximum long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[3][4] Storing in a tightly sealed container in a dark, refrigerated, and desiccated environment is crucial.[2][5]

Q2: How should I store solutions of this compound? A2: Once in solution, the compound's stability decreases. Stock solutions should be prepared in a suitable dry solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6] If the solution is stored for longer than one month at -20°C, its purity should be re-verified before use.[6]

Q3: What are the primary visual signs of degradation? A3: The pure compound is typically a white to off-white solid.[2] The most common visual indicators of degradation are a change in color (e.g., developing a yellow or brown tint), a change in texture (e.g., clumping or becoming sticky, indicating moisture absorption), or a noticeable change in solubility.

Q4: Is this compound sensitive to light or atmospheric oxygen? A4: Yes. The aminopyridine functional group makes the compound susceptible to both photodegradation and oxidation.[7][8] Exposure to light can provide the energy to initiate degradation reactions, while atmospheric oxygen can react with the electron-rich pyridine ring. Therefore, protection from light and storage under an inert atmosphere are critical.[2][3]

Q5: What chemicals or materials should I avoid storing it near? A5: this compound should be stored away from incompatible materials, including strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .[9][10] Contact with these substances can lead to vigorous and exothermic reactions, causing rapid and complete degradation of the compound.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter, providing a logical workflow from observation to resolution.

Problem: I've observed a change in the physical appearance (color, texture) of my solid compound. What should I do?

A change in physical appearance is a primary indicator of chemical degradation. Do not assume the material is still suitable for use without verification.

  • Causality: Such changes are typically caused by one or more of the following factors:

    • Oxidation: Reaction with atmospheric oxygen, often accelerated by light, can create colored byproducts. The amine functionality is particularly susceptible.

    • Moisture Absorption (Hydrolysis): The compound may be hygroscopic. Absorbed water can lead to hydrolysis or changes in the solid's crystalline structure, causing clumping.

    • Photodegradation: Exposure to UV or even ambient light can break chemical bonds or initiate radical reactions, leading to discoloration.[8]

  • Recommended Troubleshooting Workflow:

    Follow this step-by-step process to assess the integrity of the suspect compound.

    Troubleshooting_Workflow A Observation: Color/Texture Change B Step 1: Quarantine Batch Isolate the container to prevent accidental use. Label clearly as 'Under Investigation'. A->B C Step 2: Document & Compare Photograph the suspect material alongside a reputable reference or previous batch photo. B->C D Step 3: Analytical Purity Assessment Dissolve a small, precise amount in a suitable solvent (e.g., HPLC-grade Acetonitrile or DMSO). C->D E Run Stability-Indicating HPLC-UV Analysis Compare the resulting chromatogram to a reference standard or Certificate of Analysis (CoA). D->E F Decision Point: Does purity meet experimental requirements? (e.g., >98%) E->F G PASS: Use with Caution Consider using for non-critical experiments. Store under optimal conditions. F->G Yes H FAIL: Discard Compound Dispose of material according to institutional safety guidelines. F->H No

    Caption: Troubleshooting workflow for physically altered compound.

Problem: My experimental results are inconsistent. Could compound degradation be the cause?

Inconsistent biological or chemical activity is often traced back to the degradation of a key reagent, leading to lower effective concentrations and the introduction of potentially interfering byproducts.

  • Causality:

    • Loss of Purity in Solid: Using a degraded solid starting material directly impacts the concentration and purity of all prepared solutions.

    • Degradation in Solution: The compound is less stable in solution. Storing stock solutions improperly (e.g., at 4°C for extended periods, repeated freeze-thaw cycles) can cause significant degradation that is not visually apparent.[6]

  • Recommended Actions:

    • Review Solution Preparation Logs: Check the date of preparation, solvent used, and storage history of the solution .

    • Prepare Fresh Stock: Always use solid material that has been stored under ideal conditions to prepare a new stock solution.

    • Perform a Comparative Experiment: Directly compare results using the old (suspect) solution and the freshly prepared one. A significant difference in outcome strongly implicates degradation.

    • Implement a Stability-Indicating Analytical Method: Regularly checking the purity of your stock solutions is the best way to ensure consistency. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[11][12]

  • Protocol: General Purpose Stability-Indicating HPLC Method

    This protocol provides a starting point for assessing the purity of this compound. It must be optimized for your specific equipment and requirements.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-22 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at 254 nm and 270 nm.

    • Sample Preparation: Dilute the stock solution to ~0.5 mg/mL in the mobile phase.

    • Analysis: The appearance of new peaks or a decrease in the area of the main peak relative to a freshly prepared standard indicates degradation.

  • Data Summary: Recommended Storage Conditions

Form Temperature Atmosphere Light Condition Max Recommended Duration
Solid +2 to +8 °CInert (Argon/Nitrogen)Dark>2 Years (with verification)
Solid Room TemperatureStandardDark<6 Months
Solution -80 °CN/ADark (in amber vials)6 Months[6]
Solution -20 °CN/ADark (in amber vials)1 Month[6]

Section 3: The Science of Degradation

Q: What are the likely degradation pathways for this compound?

Understanding the potential chemical transformations is key to preventing them. The structure contains two key functional groups that dictate its stability: the aminopyridine ring and the methylsulfonyl group.

  • Oxidation of the Aminopyridine Ring: The primary amine and the nitrogen in the pyridine ring are nucleophilic and can be oxidized. This can lead to the formation of N-oxides or other oxidized species, which are often colored and may have different chemical properties. This process is often catalyzed by light and trace metals.

  • Hydrolysis: While the methylsulfonyl group is generally stable, compounds with sulfonyl groups attached to heteroaromatic rings can undergo hydrolysis under certain conditions (e.g., non-neutral pH, elevated temperature), especially in aqueous buffers.[13] This would cleave the C-S bond, leading to the formation of 2-aminopyridine and methanesulfonic acid.

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV light.[8] The energy from photons can promote electrons to higher energy states, leading to bond cleavage and the formation of radical species that initiate chain degradation reactions.

Degradation_Pathways Parent This compound Oxidation N-Oxide Products (Colored Impurities) Parent->Oxidation O₂ / Light / Trace Metals Hydrolysis Hydrolysis Products (e.g., 2-Aminopyridine) Parent->Hydrolysis H₂O / Non-neutral pH Photo Photodegradation Products (Radical species, fragments) Parent->Photo UV Light (hν)

Caption: Potential degradation pathways for the compound.

Section 4: References

  • 4-aminopyridine - SD Fine-Chem. (n.d.). Retrieved from Google Search.

  • 2-Pyridinamine, 3-(methylsulfonyl)- | C6H8N2O2S | CID 66927078 - PubChem. (n.d.). Retrieved from PubChem.

  • 4-Aminopyridine SOP. (n.d.). Retrieved from Google Search.

  • 2-Methyl-6-(methylsulfonyl)pyridin-3-amine | C7H10N2O2S | CID 51050527 - PubChem. (n.d.). Retrieved from PubChem.

  • 2-Aminopyridine - SAFETY DATA SHEET. (2021). Retrieved from Google Search.

  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012). Retrieved from Google Search.

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). Retrieved from Google Search.

  • 2-AMino-5-(Methylsulfonyl)pyridine Formula - ECHEMI. (n.d.). Retrieved from ECHEMI.

  • CAS No. 1208081-98-4 Specifications - Ambeed.com. (n.d.). Retrieved from Ambeed.com.

  • 3-(methylsulfonyl)-2-Pyridinamine | 878805-97-1 - ChemicalBook. (2025). Retrieved from ChemicalBook.

  • Compound Handling Instructions-MCE. (n.d.). Retrieved from MedChemExpress.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. (2023). Retrieved from ACS Publications.

  • 2-(3-Methylsulfonylphenyl)pyridine | C12H11NO2S | CID 44754932 - PubChem. (n.d.). Retrieved from PubChem.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Retrieved from Google Search.

  • 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed. (1998). Retrieved from PubMed.

  • 878805-97-1 | 3-(Methylsulfonyl)pyridin-2-amine - ChemScene. (n.d.). Retrieved from ChemScene.

  • Chemical Safety Data Sheet MSDS / SDS - Pyridine-4-sulfonyl Chloride - ChemicalBook. (2025). Retrieved from ChemicalBook.

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC - NIH. (n.d.). Retrieved from NIH.

  • Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. (n.d.). Retrieved from PubMed Central.

  • 878805-97-1|3-(Methylsulfonyl)pyridin-2-amine|BLD Pharm. (n.d.). Retrieved from BLD Pharm.

  • Technical Support Center: Degradation Pathways of Substituted Pyridines - Benchchem. (n.d.). Retrieved from Benchchem.

  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. (2022). Retrieved from Google Search.

  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed. (n.d.). Retrieved from PubMed.

References

Validation & Comparative

A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. Novel 2-(Methylsulfonyl)-3-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Celecoxib, a diaryl-substituted pyrazole, has long served as a benchmark for selective COX-2 inhibition.[4][5][6] This guide provides a comparative efficacy analysis between Celecoxib and a promising class of emerging COX-2 inhibitors based on the 2-(methylsulfonyl)phenyl-imidazo[1,2-a]pyridin-3-amine scaffold, which is structurally related to the query compound "2-(Methylsulfonyl)-3-pyridinamine". While this compound itself is not a recognized COX-2 inhibitor, its core structure is integral to these novel compounds.

This analysis synthesizes available preclinical data to offer a nuanced perspective on their relative potencies and selectivities, equipping researchers with the foundational knowledge to navigate this evolving area of medicinal chemistry.

The Central Role of COX-2 in Inflammation

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[1][7] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining renal blood flow.[8] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][8] Therefore, the selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory action with a reduced risk of gastrointestinal toxicity.[1][3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 COX1->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Celecoxib Celecoxib & Pyridinamine Derivatives Celecoxib->COX2 Inhibition

COX-2 Signaling Pathway and Point of Inhibition

Efficacy Benchmark: Celecoxib

Celecoxib is a selective COX-2 inhibitor characterized by its diarylheterocyclic structure, which includes a sulfonamide group that is crucial for its selective binding to the COX-2 active site.[3]

Chemical Structure of Celecoxib

Celecoxib_Structure cluster_celecoxib Celecoxib C [Image of Celecoxib's chemical structure]

Chemical Structure of Celecoxib

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Celecoxib exhibits a potent inhibitory effect on COX-2, with reported IC50 values in the nanomolar range.

A New Frontier: this compound Derivatives

Recent advancements in medicinal chemistry have identified a new class of potent and selective COX-2 inhibitors based on a 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine scaffold.[1][9] These compounds are of particular interest as they represent a novel structural class with the potential for a differentiated pharmacological profile. The core structure incorporates the methylsulfonyl pharmacophore, a key feature in many selective COX-2 inhibitors, including Celecoxib, which targets a secondary pocket in the COX-2 enzyme, contributing to its selectivity.[1][6]

Core Structure of Novel Pyridinamine Derivatives

Pyridinamine_Core_Structure cluster_pyridinamine Core Scaffold of Pyridinamine Derivatives P [Image of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine core structure]

Core Structure of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of Celecoxib and a representative potent compound from the novel pyridinamine derivative series, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine).[1][9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib 13.02 - 820.04 - 6.86.6 - 405
Compound 5n 35.60.07508.6

Note: IC50 values for Celecoxib can vary between studies and assay conditions.[4][10][11][12]

The data indicates that compound 5n exhibits COX-2 inhibitory potency comparable to that of Celecoxib, with an IC50 value of 0.07 µM.[1][9] Notably, this derivative demonstrates a high selectivity index of 508.6, suggesting a potentially favorable safety profile with respect to COX-1-mediated effects.[1][9]

Experimental Protocol: In Vitro COX Inhibition Assay

To ensure the trustworthiness and reproducibility of these findings, a detailed understanding of the experimental methodology is crucial. The following is a representative protocol for an in vitro COX inhibition assay, a standard method for determining the potency and selectivity of COX inhibitors.[11][13][14][15]

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Detection & Analysis Reagent_Prep Reagent & Compound Preparation (Serial dilutions of test compounds) Enzyme_Prep Enzyme & Cofactor Addition (COX-1 or COX-2, Heme) Inhibitor_Incubation Inhibitor Incubation (Pre-incubation with enzyme) Enzyme_Prep->Inhibitor_Incubation Reaction_Initiation Reaction Initiation (Addition of Arachidonic Acid) Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (Allow for prostaglandin synthesis) Reaction_Initiation->Reaction_Incubation Reaction_Termination Reaction Termination (Addition of stop solution) Reaction_Incubation->Reaction_Termination Detection Detection of Prostaglandin E2 (PGE2) (e.g., EIA or Fluorometric Assay) Reaction_Termination->Detection Data_Analysis Data Analysis (Calculation of % inhibition and IC50 values) Detection->Data_Analysis

Workflow for an In Vitro COX Inhibition Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds (e.g., Celecoxib, pyridinamine derivatives) and a vehicle control (typically DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of desired concentrations for testing.

    • Prepare the assay buffer, cofactor solution (e.g., heme), and the substrate (arachidonic acid).[13][14]

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the various concentrations of the test compounds or the vehicle control to the wells.

    • Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[13][14] This step is critical as many COX inhibitors exhibit time-dependent inhibition.[14]

  • Initiation and Termination of the Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Allow the reaction to proceed for a defined period (e.g., 2-10 minutes) at 37°C.[13][14]

    • Terminate the reaction by adding a stop solution, such as stannous chloride or hydrochloric acid.[13][14]

  • Detection and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced, a primary product of the COX reaction, using a suitable detection method. Common methods include enzyme immunoassay (EIA) or fluorometric assays.[11][13][16]

    • Calculate the percentage of COX activity inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis reveals that novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives represent a promising class of selective COX-2 inhibitors.[1][9] Their in vitro potency is on par with the established drug Celecoxib, and they exhibit a high degree of selectivity for COX-2 over COX-1.[1][9]

For researchers and drug development professionals, these findings underscore the potential of exploring novel chemical scaffolds to identify next-generation anti-inflammatory agents. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and cardiovascular safety of these pyridinamine derivatives is warranted to fully elucidate their therapeutic potential. The continued exploration of structure-activity relationships within this chemical series may lead to the discovery of even more potent and selective COX-2 inhibitors with improved pharmacological properties.[3][17][18]

References

A Comparative Analysis of 2-(Methylsulfonyl)-3-pyridinamine and Established COX-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel scaffold "2-(Methylsulfonyl)-3-pyridinamine" against well-established selective cyclooxygenase-2 (COX-2) inhibitors. As experimental data for this specific compound is not publicly available, this analysis is grounded in established structure-activity relationships (SAR) within the field of COX-2 inhibition. We will dissect its structural motifs, compare them to clinically successful drugs like Celecoxib, Rofecoxib, and Etoricoxib, and provide detailed experimental protocols for its potential evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the discovery of novel anti-inflammatory agents.

The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation.[1][2] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins (PGs).[2][3] However, the discovery of two COX isoforms, COX-1 and COX-2, revolutionized the field.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[3][4]

  • COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, and is the key mediator of pro-inflammatory prostaglandin synthesis.[3][5]

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastrointestinal ulcers and bleeding (via COX-1 inhibition).[2][3] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][6]

The COX Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis cascade.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Damage/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Prostanoids_Housekeeping via various synthases Prostanoids_Inflammation Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammation via various synthases NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Coxibs Selective COX-2 Inhibitors Coxibs->COX2 Selectively Inhibit

Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.

Established COX-2 Inhibitors: The "Coxib" Class

The "coxib" class of drugs is characterized by a diarylheterocyclic scaffold.[6][7] This core structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme, a feature not present in the more constricted active site of COX-1.[3][5] A key pharmacophore for many potent and selective COX-2 inhibitors is a methylsulfonyl (SO₂CH₃) or sulfonamide (SO₂NH₂) group on one of the phenyl rings.[1][5]

Below are the structures and key performance data for three prominent coxibs: Celecoxib, Rofecoxib, and Etoricoxib.

InhibitorStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide150.04~375
Rofecoxib 4-(4-methylsulfonylphenyl)-3-phenyl-5H-furan-2-one>10000.018>55,555
Etoricoxib 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine1.10.011106

Note: IC₅₀ values and selectivity indices can vary depending on the specific assay conditions. The data presented here are representative values from the literature for comparative purposes.[8][9]

Celecoxib (Celebrex®) was the first selective COX-2 inhibitor to gain widespread clinical use.[5] It features a central pyrazole ring and a sulfonamide moiety.[6] Rofecoxib (Vioxx®) , with its furanone core and methylsulfonyl group, exhibited even higher selectivity for COX-2.[10] However, it was withdrawn from the market due to concerns about an increased risk of cardiovascular events.[10][11] Etoricoxib (Arcoxia®) is a second-generation coxib with a bipyridine structure and demonstrates high potency and selectivity for COX-2.[12][13]

Structural Analysis of this compound

Now, let's turn our attention to the compound of interest, this compound.

Structure: 3-(Methylsulfonyl)pyridin-2-amine Molecular Formula: C₆H₈N₂O₂S[14]

At first glance, this compound possesses a key feature associated with COX-2 selectivity: the methylsulfonyl (SO₂CH₃) group . This polar, electron-withdrawing group is known to be crucial for binding within a hydrophilic side pocket of the COX-2 active site.[1][15]

However, the overall scaffold is quite different from the classic diarylheterocyclic coxibs:

  • Single Aromatic Ring: It is a single substituted pyridine ring, not a diaryl system. The diaryl structure in coxibs is critical for occupying the main channel of the COX active site.

  • Aminopyridine Core: The 2-amino-3-sulfonylpyridine core is not a common template among highly potent COX-2 inhibitors.

Based on these features, we can hypothesize the following:

  • Potential for COX-2 Interaction: The presence of the methylsulfonyl group suggests that the molecule could interact with the COX-2 active site.

  • Likely Lower Potency: The absence of the second aryl ring, which typically fits into a hydrophobic pocket of the COX-2 active site, suggests that the binding affinity and, therefore, the inhibitory potency of this compound would likely be significantly lower than that of the established coxibs.

  • Uncertain Selectivity: While the methylsulfonyl group is a selectivity determinant, the overall shape and electronic properties of the molecule will dictate its ability to preferentially bind to COX-2 over COX-1. Without the bulk of a second aryl group, its selectivity is uncertain.

This scaffold represents a departure from the traditional coxib structure. While it contains a key pharmacophore, its potential as a potent and selective COX-2 inhibitor would need to be confirmed and likely optimized through further medicinal chemistry efforts. For instance, derivatization at the amino group with a second aryl or heteroaryl moiety could be a starting point to explore if a diaryl-like conformation can be achieved.

Experimental Protocols for Evaluation

To empirically determine the COX-2 inhibitory activity and selectivity of this compound or any novel compound, a standardized set of experiments is required.

Experimental Workflow

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Safety & ADME/Tox Start Synthesize Test Compound (this compound) Assay Human Whole Blood (HWB) Assay or Recombinant Enzyme Assay Start->Assay Data Determine IC50 values for COX-1 and COX-2 Assay->Data Calc Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) Data->Calc Model Carrageenan-Induced Paw Edema in Rats Calc->Model If potent & selective Measure Measure Paw Volume (Edema Inhibition) Model->Measure Dose Determine ED50 Measure->Dose GI Gastrointestinal Toxicity Assay Dose->GI If active in vivo CV Cardiovascular Safety Panel GI->CV PK Pharmacokinetic Studies CV->PK

Caption: Workflow for the Evaluation of a Novel COX-2 Inhibitor.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition.[15]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.

Materials:

  • Heparinized whole blood from healthy human volunteers.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid.

  • Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) ELISA kits.

  • Reference compounds: Celecoxib (selective COX-2 inhibitor), Naproxen (non-selective inhibitor).

Methodology:

  • COX-2 Inhibition Assay: a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add the test compound at various concentrations (e.g., 0.01 to 100 µM). c. Incubate for 30 minutes at 37°C. d. Add LPS (10 µg/mL) to induce COX-2 expression and PGE₂ production. e. Incubate for 24 hours at 37°C. f. Centrifuge to separate plasma. g. Measure PGE₂ concentration in the plasma using an ELISA kit.

  • COX-1 Inhibition Assay: a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add the test compound at various concentrations. c. Incubate for 1 hour at 37°C to allow for COX-1 inhibition. d. Add arachidonic acid to stimulate platelet aggregation and TXB₂ production. e. Allow blood to clot for 1 hour at 37°C. f. Centrifuge to separate serum. g. Measure TXB₂ concentration in the serum using an ELISA kit.

  • Data Analysis: a. For each assay, plot the percentage of inhibition against the log concentration of the test compound. b. Use a non-linear regression analysis to calculate the IC₅₀ value. c. Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[15]

Objective: To evaluate the in vivo efficacy of the test compound in reducing acute inflammation.

Materials:

  • Male Wistar rats (150-200g).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • 1% (w/v) solution of carrageenan in sterile saline.

  • Pletysmometer for measuring paw volume.

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally (p.o.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.

  • Data Analysis: a. Calculate the percentage of edema for each animal at each time point: % Edema = [(Vₜ - V₀) / V₀] x 100. b. Calculate the percentage of inhibition of edema for each group compared to the vehicle control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100. c. The results will indicate the dose-dependent anti-inflammatory effect of the compound.

Conclusion and Future Directions

The compound this compound presents an interesting scaffold for potential COX-2 inhibition due to the presence of the key methylsulfonyl pharmacophore. However, its significant structural deviation from the well-established diarylheterocyclic class of coxibs suggests that its potency and selectivity may be limited. A thorough experimental evaluation, following the protocols outlined in this guide, is essential to determine its actual biological activity.

Should this scaffold show even modest activity, it could serve as a valuable starting point for a new class of anti-inflammatory agents. Future medicinal chemistry efforts could focus on introducing a second aryl or heteroaryl group to better occupy the COX-2 active site, potentially leading to the discovery of novel, potent, and selective inhibitors with unique pharmacological profiles. The exploration of non-traditional scaffolds is a vital endeavor in the ongoing quest for safer and more effective anti-inflammatory therapies.

References

A Senior Application Scientist's Guide to Validating the In Vivo Anti-inflammatory Activity of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel, efficacious, and safe anti-inflammatory therapeutics is a cornerstone of modern drug development. This guide provides a comprehensive framework for the preclinical in vivo validation of 2-(Methylsulfonyl)-3-pyridinamine, a novel compound with putative anti-inflammatory properties. We present a comparative analysis of two robust and complementary rodent models: the Carrageenan-Induced Paw Edema (CIPE) model for acute, localized inflammation and the Lipopolysaccharide (LPS)-Induced Endotoxemia model for systemic inflammatory responses.

This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step experimental protocols but also the critical scientific rationale behind the experimental design. By detailing the selection of appropriate controls, endpoint analyses, and mechanistic considerations, we aim to establish a self-validating system for the rigorous assessment of this compound's therapeutic potential. All methodologies are grounded in established scientific literature to ensure reproducibility and translational relevance.

Introduction: The Rationale for In Vivo Validation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases.[1] The therapeutic landscape is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant adverse effects.[2][3] This necessitates the discovery of novel agents with improved safety profiles and targeted mechanisms of action.

This compound is a compound of interest due to its structural features. The methylsulfonyl group is a key pharmacophore in several selective COX-2 inhibitors, and pyridinyl scaffolds are present in various anti-inflammatory agents.[4][5][6] While in vitro assays provide preliminary evidence of activity, they cannot replicate the complex interplay of cellular and molecular mediators in a whole-organism system. Therefore, in vivo validation is an indispensable step to confirm efficacy, understand the pharmacokinetic and pharmacodynamic relationship, and identify potential liabilities before advancing to clinical development.

This guide will compare the utility of an acute, localized inflammation model (CIPE) against a systemic inflammation model (LPS) to build a comprehensive efficacy profile for this compound.

Comparative In Vivo Model Selection

The choice of an in vivo model is contingent on the specific questions being asked. Here, we employ two distinct models to assess the compound's efficacy against different facets of the inflammatory response.

Acute Localized Inflammation: Carrageenan-Induced Paw Edema (CIPE)

The CIPE model is a gold-standard, highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[7][8]

  • Underlying Biology: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin. The later phase (1.5-5 hours) is characterized by the infiltration of neutrophils and the production of pro-inflammatory mediators, most notably prostaglandins, which are synthesized via the cyclooxygenase (COX) enzymes.[8] This phase is particularly sensitive to inhibition by NSAIDs.[7]

  • Primary Endpoint: Measurement of paw volume (edema), a direct indicator of inflammatory exudate.

  • Strengths: Technically straightforward, rapid, and excellent for screening compounds that target prostaglandin synthesis.

  • Limitations: Represents a non-immune, acute inflammatory response and may not be predictive of efficacy in chronic or immune-mediated diseases.

Acute Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia

This model mimics the systemic inflammatory response syndrome (SIRS) or sepsis, driven by a potent pro-inflammatory cascade.[9]

  • Underlying Biology: LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages.[10] This triggers a powerful signaling cascade, heavily reliant on the transcription factor NF-κB, leading to the massive release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into circulation.[9][11][12]

  • Primary Endpoint: Measurement of plasma levels of key pro-inflammatory cytokines (TNF-α, IL-6).

  • Strengths: Highly relevant for studying cytokine storm-related pathologies and evaluating compounds that target upstream signaling pathways like NF-κB.[9]

  • Limitations: Represents an overwhelming, acute systemic response that may not reflect the nuances of chronic inflammatory conditions. High mortality can be a confounding factor if not properly dosed.[10]

Experimental Design and Protocols

A robust experimental design with appropriate controls is paramount for data integrity. This design creates a self-validating system where the activity of the test compound can be unequivocally compared against known standards.

Test Article and Controls
  • Test Article: this compound (MSP). A dose-response study is recommended (e.g., 10, 30, 100 mg/kg). The compound should be formulated in a non-inflammatory vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Vehicle Control: The formulation vehicle administered at the same volume and route as the test article. This is the negative control group.

  • Positive Control (CIPE Model): Indomethacin (e.g., 5-10 mg/kg). A potent, non-selective COX inhibitor that reliably reduces carrageenan-induced edema.[2][8][13][14] Its mechanism involves blocking prostaglandin synthesis, which is a key driver of the late-phase edema.[15]

  • Positive Control (LPS Model): Dexamethasone (e.g., 1-5 mg/kg). A synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive effects.[16][17] It acts by binding to glucocorticoid receptors, which then modulate gene expression to suppress the production of numerous pro-inflammatory cytokines, including TNF-α and IL-6.[17][18]

Experimental Workflow Diagram

G cluster_0 Carrageenan-Induced Paw Edema (CIPE) Model Workflow cluster_1 LPS-Induced Endotoxemia Model Workflow T0 T = -60 min Administer MSP, Indomethacin, or Vehicle T1 T = 0 min Measure Baseline Paw Volume T0->T1 T2 Inject 1% Carrageenan (Subplantar) T1->T2 T3 T = 1, 2, 3, 4, 5 hours Measure Paw Volume T2->T3 T4 T = 5 hours Terminal Sample Collection (Paw Tissue, Plasma) T3->T4 L0 T = -60 min Administer MSP, Dexamethasone, or Vehicle L1 T = 0 min Inject LPS (i.p.) L0->L1 L2 T = 1.5 hours Terminal Sample Collection (Cardiac Puncture for Plasma) L1->L2

Caption: Comparative workflows for the CIPE and LPS in vivo models.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least 5 days prior to the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle, Indomethacin (10 mg/kg), and MSP (10, 30, 100 mg/kg).

  • Dosing: At T=-60 minutes, animals are dosed with the respective compounds, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Baseline Measurement: At T=0, the baseline volume of the right hind paw is measured using a plethysmometer.

  • Inflammation Induction: Immediately after baseline measurement, 100 µL of a 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[8][19]

  • Edema Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Data Calculation: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean Edema_Vehicle - Mean Edema_Treated) / Mean Edema_Vehicle] * 100

Protocol: LPS-Induced Endotoxemia in Mice
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least 5 days.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle, Dexamethasone (5 mg/kg), and MSP (10, 30, 100 mg/kg).

  • Dosing: At T=-60 minutes, animals are dosed with the respective compounds (i.p. or p.o.).

  • Inflammation Induction: At T=0, mice are injected i.p. with LPS (e.g., 1-5 mg/kg in sterile PBS).[20][21] The dose should be optimized to induce a robust cytokine response without causing excessive mortality.

  • Sample Collection: At T=1.5 hours (coinciding with the peak of TNF-α release), animals are euthanized. Blood is collected via cardiac puncture into EDTA-containing tubes.[9]

  • Sample Processing: Blood is centrifuged (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma, which is then stored at -80°C until analysis.

  • Cytokine Analysis: Plasma levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Analysis and Interpretation

Quantitative Data: CIPE Model

Table 1: Effect of this compound (MSP) on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)Paw Volume Increase at 3h (mL) (Mean ± SEM)% Inhibition of Edema
Vehicle (0.5% CMC)0.85 ± 0.06-
Indomethacin (10 mg/kg)0.34 ± 0.04 60.0%
MSP (10 mg/kg)0.72 ± 0.0515.3%
MSP (30 mg/kg)0.55 ± 0.05**35.3%
MSP (100 mg/kg)0.41 ± 0.0451.8%
*Data are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to Vehicle group (One-way ANOVA followed by Dunnett's test).

Interpretation: The hypothetical data in Table 1 show that MSP produces a dose-dependent reduction in paw edema. The highest dose (100 mg/kg) shows efficacy comparable to the positive control, Indomethacin. This suggests that MSP possesses potent anti-inflammatory activity in an acute model, possibly through a mechanism involving the inhibition of prostaglandin synthesis.

Quantitative Data: LPS Model

Table 2: Effect of this compound (MSP) on Plasma Cytokine Levels in LPS-Treated Mice

Treatment Group (Dose)Plasma TNF-α (pg/mL) (Mean ± SEM)Plasma IL-6 (pg/mL) (Mean ± SEM)
Vehicle (0.5% CMC)3250 ± 2804580 ± 350
Dexamethasone (5 mg/kg)850 ± 110 1100 ± 150
MSP (10 mg/kg)2980 ± 2504150 ± 310
MSP (30 mg/kg)2150 ± 210 2890 ± 260
MSP (100 mg/kg)1450 ± 180 1950 ± 220
*Data are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to Vehicle group (One-way ANOVA followed by Dunnett's test).

Interpretation: The data in Table 2 indicate that MSP dose-dependently suppresses the systemic release of the pro-inflammatory cytokines TNF-α and IL-6.[1][22][23][24] This potent activity, approaching that of Dexamethasone at the highest dose, strongly suggests that MSP interferes with the upstream signaling pathways that regulate cytokine gene transcription, such as the NF-κB pathway.

Mechanistic Insights: The NF-κB Signaling Pathway

The results from the LPS model strongly point towards the inhibition of a master regulatory pathway. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[11][25][26] LPS binding to TLR4 initiates a cascade that leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate gene transcription.[27][28]

G cluster_0 cluster_1 cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signaling Cascade IkB IκB IKK->IkB 3. Phosphorylation IkB->IkB 4. Degradation NFkB p65 p50 IkB_NFkB IκB-NFκB (Inactive Complex) Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MSP This compound (Hypothesized Target) MSP->IKK Inhibition? NFkB_nuc p65 p50 NFkB_nuc->Genes 6. Gene Transcription

Caption: The NF-κB signaling pathway, a likely target for MSP's anti-inflammatory action.

Given its potent effect on cytokine production, a logical next step would be to perform in vitro or ex vivo studies (e.g., using Western blot to assess IκB degradation or p65 phosphorylation in LPS-stimulated macrophages) to confirm that this compound directly inhibits the NF-κB pathway.

Conclusion and Future Directions

This comparative guide demonstrates a robust strategy for validating the in vivo anti-inflammatory activity of the novel compound this compound. The data from the CIPE model establish its efficacy against acute, localized inflammation, while the LPS model confirms its potent ability to suppress a systemic cytokine response. The combined results suggest that this compound is a highly promising anti-inflammatory candidate that likely acts by inhibiting a key upstream signaling pathway, such as NF-κB.

Future work should focus on:

  • Confirming the Mechanism of Action: Directly assessing the effect of MSP on the NF-κB pathway and COX enzyme activity.

  • Chronic Inflammation Models: Evaluating efficacy in more complex, translational models like collagen-induced arthritis or inflammatory bowel disease.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing the relationship between drug exposure and therapeutic effect.

  • Safety and Toxicology: Conducting comprehensive safety studies to determine the therapeutic window.

By following this structured, evidence-based approach, researchers can confidently and efficiently characterize the preclinical profile of novel anti-inflammatory compounds, paving the way for potential clinical translation.

References

The Essential Guide to Kinase Inhibitor Cross-Reactivity Profiling: A Comparative Analysis Using "Compound X" (2-(Methylsulfonyl)-3-pyridinamine) as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this journey is understanding the compound's selectivity. A highly selective inhibitor is often sought to minimize off-target effects and associated toxicities.[1][2] However, in some contexts, such as oncology, polypharmacology—the ability of a drug to interact with multiple targets—can be beneficial.[3] Therefore, a comprehensive cross-reactivity profile is not just a checkbox exercise; it is a fundamental dataset that informs critical decisions in a drug discovery program.

This guide provides an in-depth comparison of modern cross-reactivity profiling methodologies. To illustrate the principles and practicalities, we will use a hypothetical but structurally relevant molecule, "Compound X" (2-(Methylsulfonyl)-3-pyridinamine), as a case study. While specific experimental data for this exact compound is not publicly available, its sulfonylpyridine scaffold is a common motif in kinase inhibitor design, making it an excellent model for this discussion.[4][5] We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to profiling.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, the primary target for the majority of small molecule inhibitors.[1] This structural similarity is the root cause of inhibitor promiscuity, which can lead to unforeseen side effects.[1] Therefore, early and comprehensive profiling against a broad panel of kinases is essential to understand a compound's activity spectrum and identify potential liabilities.[2][6]

A Multi-Pronged Approach to Profiling: Comparing Key Technologies

No single assay can provide a complete picture of a compound's selectivity. A well-rounded profiling strategy often employs a combination of in vitro biochemical assays and cell-based target engagement studies. Here, we compare three widely used and powerful techniques.

Radiometric Assays: The Gold Standard for In Vitro Kinase Activity

Radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by a kinase.[7][8] This method is considered a "gold standard" because it directly measures catalytic activity and is not easily confounded by assay artifacts that can affect other methods.[9][10]

Key Advantages:

  • Direct Measurement of Catalysis: Provides a true measure of inhibitory activity.[7]

  • High Sensitivity and Robustness: Generally exhibits a low background signal.[9]

  • Universal Applicability: Can be applied to virtually any kinase-substrate pair.[9][10]

  • Physiologically Relevant ATP Concentrations: Can be performed at ATP concentrations that mimic the cellular environment (e.g., 1 mM), providing a more accurate assessment of potency.[9]

Limitations:

  • Requires handling of radioactive materials.

  • Can be lower throughput compared to some other methods.

NanoBRET™ Target Engagement Assays: Quantifying Intracellular Binding

Moving from a test tube to a living cell is a critical step in validating a compound's activity. The NanoBRET™ Target Engagement assay is a powerful in-cell method that quantifies the binding of a compound to its target protein in real-time.[11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same target (acceptor).[12] A test compound competes with the tracer, leading to a dose-dependent decrease in the BRET signal.[11]

Key Advantages:

  • Live-Cell Measurement: Provides a more physiologically relevant assessment of target engagement, accounting for cell permeability and efflux.[13]

  • Quantitative Affinity Data: Allows for the determination of intracellular IC50 values.

  • Residence Time Measurement: Can be adapted to measure how long a compound stays bound to its target, a critical parameter for in vivo efficacy.[13]

Limitations:

  • Requires genetic modification of cells to express the NanoLuc®-fusion protein.

  • A specific fluorescent tracer for the target of interest must be available or developed.[13]

KiNativ™: In Situ Kinome Profiling

KiNativ™ is a chemical proteomics platform that enables the assessment of kinase inhibitor binding in a native biological system, such as a cell or tissue lysate.[14][15] The assay uses biotinylated, irreversible ATP/ADP probes that covalently label the active site of kinases.[14][16] By pre-incubating the lysate with an inhibitor, the binding of the probe to its target kinases is blocked. After tryptic digestion and enrichment of the biotinylated peptides, mass spectrometry is used to identify and quantify the kinases that were engaged by the inhibitor.[15][17]

Key Advantages:

  • Profiling in a Native Environment: Assesses inhibitor binding to full-length, endogenously expressed kinases in the presence of their natural binding partners.[15]

  • Broad Kinome Coverage: Can simultaneously profile hundreds of kinases.[16]

  • No Need for Antibodies or Recombinant Proteins: Works directly with complex biological samples.

Limitations:

  • Provides information on target binding, but not directly on the functional inhibition of kinase activity.

  • Requires specialized mass spectrometry instrumentation and expertise.

Comparative Data for "Compound X" (Hypothetical)

To illustrate how data from these platforms would be presented and interpreted, the following tables summarize hypothetical results for "Compound X."

Table 1: In Vitro Kinase Inhibition Profile of Compound X (Radiometric Assay)

Kinase TargetIC50 (nM)
Primary Target A 15
Kinase B250
Kinase C1,200
Kinase D>10,000
Kinase E8,500
(...and so on for a panel of >300 kinases)

IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 indicates higher potency.[18]

Table 2: Intracellular Target Engagement of Compound X (NanoBRET™ Assay)

Target-NanoLuc® FusionIntracellular IC50 (nM)
Primary Target A 45
Kinase B800
Kinase C5,500

Note: The intracellular IC50 is typically higher than the biochemical IC50 due to factors like cell membrane permeability and the high concentration of ATP in cells.

Table 3: Kinome-Wide Target Engagement of Compound X in Cell Lysate (KiNativ™)

Kinase TargetPercent Inhibition at 1 µM
Primary Target A 98%
Kinase B75%
Kinase C32%
Kinase F68%
(...and so on for all identified kinases)

Experimental Protocols

Detailed Protocol: Radiometric Kinase Assay (Dot Blot Format)

This protocol is adapted for a high-throughput dot blot format.[7][8]

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and a buffer containing MgCl₂.

  • Inhibitor Addition: Add varying concentrations of "Compound X" (or the test inhibitor) to the wells. Include appropriate controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Dot Blotting: Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.[7]

  • Washing: Wash the membrane multiple times with phosphoric acid to remove any unbound radiolabeled ATP.

  • Detection: Dry the membrane and expose it to a phosphor screen. Quantify the radioactivity in each spot using a phosphorimager.[7]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the general steps for a NanoBRET™ assay.[11][19]

  • Cell Preparation: Culture cells that have been transfected to express the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Harvest the cells and plate them in a white, 96-well or 384-well assay plate.

  • Compound Treatment: Add a dilution series of "Compound X" to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[19]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells. This solution also contains an extracellular NanoLuc® inhibitor to minimize background from any lysed cells.[12]

  • Signal Detection: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).[12][19]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Visualizing the Workflow and Data Interpretation

A logical workflow is crucial for efficient and comprehensive profiling.

Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.

Interpreting the data requires careful consideration of the different assay formats.

  • IC50 vs. Ki: The IC50 value is dependent on assay conditions, particularly the ATP concentration for competitive inhibitors.[3][20] The inhibition constant (Ki) is an intrinsic measure of binding affinity.[21][22] While IC50 is widely used for initial screening, Ki provides a more standardized value for comparison across different studies.

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from a biochemical assay to a cellular assay can indicate poor cell permeability, active efflux from the cell, or high intracellular ATP competition.

  • Selectivity Score: To quantify selectivity, a selectivity score (S-score) can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion and Expert Recommendations

The cross-reactivity profile of a kinase inhibitor is a critical dataset that profoundly influences its developmental trajectory. As demonstrated with our hypothetical "Compound X," a multi-tiered approach provides the most comprehensive and reliable data.

  • For initial, broad screening, a radiometric assay against a large kinase panel is unparalleled in its directness and scope.[6][10]

  • To confirm that the compound engages its intended target in a physiological context, the NanoBRET™ Target Engagement assay is an invaluable tool.[11][13]

  • For an unbiased view of target engagement in a native proteome, KiNativ™ offers a powerful orthogonal validation.[14][15]

By strategically combining these methodologies, researchers can build a robust data package that clearly defines the selectivity of their compounds. This not only de-risks potential safety liabilities but also provides a solid foundation for understanding the compound's mechanism of action, ultimately accelerating the path toward novel therapeutics.[23][24]

References

A Head-to-Head Comparison of Pyridine and Pyrimidine Scaffolds in Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the myriad of options, pyridine and pyrimidine rings, both six-membered aromatic heterocycles, have emerged as "privileged scaffolds." This is due to their prevalence in a vast array of biologically active compounds and their ability to engage in diverse non-covalent interactions with biological targets.[1] This guide provides a comprehensive head-to-head comparison of pyridine and pyrimidine scaffolds in the context of developing novel anti-inflammatory agents, offering insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental considerations for researchers in drug discovery.

The Central Role of Heterocycles in Inflammation Modulation

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[2] While essential for healing, dysregulated inflammation contributes to a wide range of chronic diseases. The development of effective anti-inflammatory therapies often hinges on the inhibition of key enzymes and signaling pathways that propagate the inflammatory cascade. Both pyridine and pyrimidine derivatives have proven to be versatile frameworks for designing potent and selective inhibitors of these targets.[3][4]

Pyridine: A Versatile Scaffold in Anti-Inflammatory Drug Design

The pyridine ring, an isostere of benzene containing one nitrogen atom, is a fundamental building block in numerous approved drugs.[5] Its polarity and ability to act as a hydrogen bond acceptor make it a valuable component for enhancing solubility and bioavailability.[3] In the realm of anti-inflammatory agents, pyridine derivatives have demonstrated efficacy through various mechanisms.

A notable example of a pyridine-containing anti-inflammatory drug is Etoricoxib , a selective COX-2 inhibitor.[6] The pyridine moiety in such compounds often plays a crucial role in orienting the molecule within the active site of the target enzyme. Beyond COX inhibition, pyridine-based compounds have been shown to suppress the production of other inflammatory mediators like nitric oxide (NO).[3][7]

Pyrimidine: A Powerhouse in Inhibiting Inflammatory Pathways

The pyrimidine scaffold, characterized by two nitrogen atoms at positions 1 and 3 of the ring, is another cornerstone of medicinal chemistry.[8][9] This structural motif is inherent to essential biological molecules like nucleic acids, which has perhaps contributed to its evolutionary selection as a versatile drug scaffold.[10] Pyrimidine derivatives exhibit a broad spectrum of anti-inflammatory activities, often attributed to their ability to inhibit multiple key inflammatory mediators.[8][9][11]

The primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (PGE2).[11] Many derivatives show preferential inhibition of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[12][13] Furthermore, pyrimidine scaffolds are integral to compounds that inhibit TNF-α, NF-κB, and various interleukins, showcasing their multi-faceted anti-inflammatory potential.[8][11]

Head-to-Head Comparison: Pyridine vs. Pyrimidine

FeaturePyridine ScaffoldsPyrimidine Scaffolds
Primary MOA Primarily COX inhibition, also NO suppression.[3][6]Broad-spectrum inhibition of COX, PGE2, TNF-α, NF-κB, leukotrienes, and interleukins.[8][11]
Target Selectivity Can be designed for high selectivity (e.g., Etoricoxib for COX-2).[13]Often exhibit broad-spectrum activity, though high selectivity for specific targets like COX-2 can be achieved.[12][14]
Key Kinase Targets p38 MAPK, various other kinases.[15]p38 MAPK, Janus Kinases (JAKs).[16][17]
Physicochemical Properties Generally good solubility and bioavailability due to polarity.[3]Properties are highly tunable with substitution, offering a wide chemical space for optimization.[18]
Representative Drugs Etoricoxib, Piroxicam, Flunixin.[6]Tofacitinib, Epirizole, Proquazone.[2]
Synthetic Accessibility Well-established and versatile synthetic routes.[3]Diverse and well-documented synthetic methodologies.[8]

Modulation of Key Inflammatory Signaling Pathways

Both pyridine and pyrimidine scaffolds have been successfully incorporated into inhibitors of critical kinase signaling pathways that drive inflammation.

Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation GI_Protection GI Protection, Platelet Aggregation PGs_Thromboxanes->GI_Protection Pyridine_Inhibitors Pyridine-based Inhibitors (e.g., Etoricoxib) Pyridine_Inhibitors->COX2 Inhibit Pyrimidine_Inhibitors Pyrimidine-based Inhibitors Pyrimidine_Inhibitors->COX1 Inhibit (can be non-selective) Pyrimidine_Inhibitors->COX2 Inhibit

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial transducer of inflammatory signals. Both pyridine and pyrimidine scaffolds have been instrumental in developing potent p38 MAPK inhibitors.[15][16] The selectivity of certain pyridol-pyrimidine inhibitors for p38α is attributed to a unique peptide flip in the enzyme's active site, a feature that can be exploited in rational drug design.[16][19]

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Proinflammatory_Cytokines Pyridine_Pyrimidine_Inhibitors Pyridine & Pyrimidine -based Inhibitors Pyridine_Pyrimidine_Inhibitors->p38_MAPK Inhibit

Experimental Protocols for Evaluation

The following are standardized protocols for assessing the anti-inflammatory activity of novel pyridine and pyrimidine derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds for the two COX isoforms.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Detection Method: Measurement of PGE2 production using an enzyme immunoassay (EIA) kit.

  • Procedure: a. Prepare a reaction mixture containing buffer, heme, and the test compound at various concentrations. b. Add the COX-1 or COX-2 enzyme and incubate. c. Initiate the reaction by adding arachidonic acid. d. Incubate for a specified time at 37°C. e. Stop the reaction and measure the PGE2 concentration using EIA.

  • Data Analysis: Calculate the IC50 values for each isoform and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model for evaluating the acute anti-inflammatory effects of test compounds.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Inducing Agent: 1% solution of carrageenan in saline.

  • Procedure: a. Administer the test compound or vehicle orally or intraperitoneally. b. After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw. c. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of both pyridine and pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.

  • For Pyridine-based COX inhibitors: A key feature for COX-2 selectivity in diarylpyridine derivatives is the presence of a SO2Me or SO2NH2 group on one of the phenyl rings, which can access a secondary pocket in the COX-2 active site.[13]

  • For Pyrimidine-based inhibitors: The substitution pattern at positions 2, 4, and 5 of the pyrimidine ring is critical for activity.[4][10] For instance, in some series of COX-2 inhibitors, a trifluoromethyl group at position 6 and a 4-(methylsulfonyl)phenyl group at position 4 were found to be important for high potency and selectivity.[20][21]

Conclusion

Both pyridine and pyrimidine scaffolds are exceptionally valuable in the development of anti-inflammatory agents. Pyrimidine derivatives often provide a platform for broad-spectrum activity against multiple inflammatory mediators, while pyridine-containing compounds have been successfully developed into highly selective agents for specific targets. The choice between these scaffolds will ultimately depend on the desired therapeutic profile, including the target of interest and the intended mechanism of action. A thorough understanding of their respective SAR and a robust experimental evaluation are critical for harnessing the full potential of these privileged heterocyclic systems in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

Comparative Guide to Confirming the Binding Mode of 2-(Methylsulfonyl)-3-pyridinamine to Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the binding mode of 2-(Methylsulfonyl)-3-pyridinamine, a key structural motif found in selective COX-2 inhibitors like Etoricoxib, to its target enzyme, Cyclooxygenase-2 (COX-2). We will explore the essential experimental methodologies, compare the expected binding interactions with established inhibitors, and provide the causal logic behind each scientific choice, ensuring a robust and self-validating experimental design.

The Rationale: Why Binding Mode Confirmation is Critical

Cyclooxygenase-2 is a cornerstone target in the development of anti-inflammatory therapies.[1][2] Unlike the constitutively expressed COX-1 isoform which serves homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a more specific target for therapeutic intervention.[3] The clinical success and side-effect profile of a COX-2 inhibitor are intrinsically linked to its molecular interaction with the enzyme's active site.

The chemical scaffold "this compound" is central to Etoricoxib, a highly selective second-generation NSAID.[4][5] Its efficacy and selectivity are not accidental; they are the result of precise atomic interactions with the COX-2 active site. Confirming the binding mode of this compound or its derivatives is paramount for:

  • Validating Target Engagement: Providing definitive proof that the molecule interacts with COX-2 as intended.

  • Rational Drug Design: Understanding the structure-activity relationship (SAR) to guide the synthesis of more potent and selective analogs.

  • Explaining Selectivity: Delineating the specific interactions that favor binding to COX-2 over COX-1, a crucial factor in mitigating gastrointestinal side effects.[3][6]

The key to COX-2 selectivity lies in a subtle but critical difference in its active site compared to COX-1. The substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates a larger, more accommodating side pocket.[7][8] Selective inhibitors are designed to exploit this structural variance, and the methylsulfonyl group (SO₂CH₃) is a hallmark moiety that effectively occupies this pocket.[9]

The Trinity of Validation: A Multi-Pronged Experimental Approach

To establish the binding mode with unimpeachable scientific rigor, a single experiment is insufficient. We advocate for a tripartite approach where structural, thermodynamic, and functional data are integrated to build a cohesive and validated model of interaction.

The "Gold Standard": X-Ray Co-Crystallography

Causality: This technique provides the most direct and highest-resolution visualization of the protein-ligand complex. It allows us to "see" the precise orientation of the inhibitor within the COX-2 active site, identifying every point of contact, bond distance, and interaction geometry. This structural snapshot is the ultimate arbiter of binding mode hypotheses.[10][11]

Experimental Workflow: Co-crystallization

Co-crystallization, where the protein and ligand are mixed before crystallization, is often preferred over soaking pre-existing crystals, especially for high-affinity binders, as it can promote a more stable and fully occupied complex.[12][13][14]

xray_workflow cluster_prep Preparation cluster_cryst Complex Formation & Crystallization cluster_data Data Collection & Analysis P_exp COX-2 Expression & Purification Complex Protein-Ligand Complex Formation P_exp->Complex L_prep Ligand Synthesis & Solubilization L_prep->Complex Screen High-Throughput Crystallization Screening Complex->Screen Optimize Optimization of Crystal Growth Screen->Optimize Harvest Crystal Harvesting & Cryo-protection Optimize->Harvest Diffract X-ray Diffraction Data Collection Harvest->Diffract Solve Structure Solution & Refinement Diffract->Solve Analyze Binding Mode Analysis Solve->Analyze

Caption: Workflow for X-ray Co-crystallography.

Step-by-Step Protocol:

  • Recombinant COX-2 Expression & Purification: Express murine or human COX-2 in a suitable system (e.g., Sf9 insect cells). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

  • Ligand Preparation: Synthesize and purify this compound. Prepare a concentrated stock solution in a compatible solvent like DMSO.

  • Complex Formation: Incubate the purified COX-2 protein with a 5- to 10-fold molar excess of the ligand for several hours on ice to ensure saturation of the binding sites.[12]

  • Crystallization: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) for the protein-ligand complex.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known COX-2 structure (e.g., PDB ID: 3LN1) as a search model.

  • Analysis: Carefully analyze the resulting electron density map to unambiguously place the ligand and identify key interactions with active site residues like Arg513, His90, Val523, and Tyr385.

Quantifying the Interaction: Isothermal Titration Calorimetry (ITC)

Causality: While crystallography shows us how the ligand binds, ITC tells us how tightly and through what thermodynamic forces. ITC directly measures the heat released (exothermic) or absorbed (endothermic) upon binding, providing a complete thermodynamic profile of the interaction in solution, without the need for labels or secondary assays.[15][16][17] This data is crucial for validating that the interaction observed in the crystal is also the dominant interaction in a more physiological state.

Experimental Workflow: ITC

itc_workflow cluster_cell Sample Cell cluster_syringe Injection Syringe cluster_output Output Data Protein COX-2 Protein Raw Raw Thermogram (Heat Pulses) Protein->Raw Heat Change Ligand Ligand Ligand->Protein Titration Fit Binding Isotherm (Fitted Curve) Raw->Fit Integration Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS) Fit->Thermodynamics Analysis

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the purified COX-2 protein extensively against the final ITC buffer. Dissolve the ligand in the exact same final dialysis buffer to minimize heats of dilution.

  • Loading: Load the COX-2 solution into the sample cell and the ligand solution into the injection syringe of the calorimeter.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution at a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a raw thermogram.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₐ or Kₑ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Functional Validation: Site-Directed Mutagenesis

Causality: This technique provides the functional proof that links the structural and thermodynamic data. If crystallography suggests a critical hydrogen bond with a specific residue (e.g., Arg513), mutating that residue to one that cannot form the same interaction (e.g., Alanine) should drastically reduce the binding affinity. This functional knockout validates the importance of that specific interaction in the overall binding mode.[18][19]

Experimental Workflow: Site-Directed Mutagenesis

mutagenesis_logic cluster_wt Wild-Type Interaction cluster_mut Mutant Interaction WT Wild-Type COX-2 (e.g., Arg513) WT_ITC Measure Binding (ITC / Assay) WT->WT_ITC Mutant Mutant COX-2 (e.g., Arg513Ala) Mutant_ITC Measure Binding (ITC / Assay) Mutant->Mutant_ITC Ligand Ligand Ligand->WT_ITC Ligand->Mutant_ITC WT_Result Result: High Affinity (Low Kd) WT_ITC->WT_Result Conclusion Conclusion: Arg513 is critical for binding. WT_Result->Conclusion Mutant_Result Result: Low Affinity (High Kd) Mutant_ITC->Mutant_Result Mutant_Result->Conclusion

Caption: Logic of a Site-Directed Mutagenesis Experiment.

Step-by-Step Protocol:

  • Identify Key Residues: From the co-crystal structure, identify amino acids that form direct, critical interactions (e.g., hydrogen bonds, salt bridges) with the ligand.

  • Generate Mutant: Use a commercial site-directed mutagenesis kit to introduce a point mutation in the COX-2 expression plasmid (e.g., changing the codon for Arg513 to one for Alanine). Sequence the plasmid to confirm the mutation.

  • Express and Purify Mutant Protein: Follow the same protocol used for the wild-type enzyme to express and purify the mutant COX-2 protein.

  • Comparative Binding Analysis: Use ITC or a functional enzyme inhibition assay to measure the binding affinity of this compound to the mutant protein.

  • Compare Results: A significant (>10-fold) decrease in binding affinity for the mutant compared to the wild-type protein confirms the functional importance of the mutated residue.

Comparative Analysis: Contextualizing the Binding Mode

The binding mode of this compound should be compared to well-characterized, selective COX-2 inhibitors to understand the nuances of its interaction. The primary comparators are its parent drug, Etoricoxib, and the archetypal selective inhibitor, Celecoxib.

FeatureThis compound (Expected)CelecoxibEtoricoxib
Key Moiety Methylsulfonyl (SO₂CH₃)Sulfonamide (SO₂NH₂)Methylsulfonyl (SO₂CH₃)
Interaction with Side Pocket (Val523) The methylsulfonyl group projects into the selective side pocket, forming hydrophobic interactions.The sulfonamide group projects into the side pocket, forming a key hydrogen bond with His90 and interacting with Arg513.[20][21]The methylsulfonyl group projects into the side pocket, a key determinant of its high selectivity.[22]
Interaction with Arg513 Potential for polar interactions or water-mediated hydrogen bonds via the pyridine nitrogens.Forms hydrogen bonds via its sulfonamide group.[20]The pyridine nitrogen can interact with Arg513.
Interaction with Tyr385 & Ser530 The core aromatic rings will likely form hydrophobic and π-stacking interactions within the main channel.The trifluoromethyl group interacts with the hydrophobic channel.The phenyl and pyridine rings occupy the main hydrophobic channel.
Selectivity (COX-2 vs COX-1) HighHighVery High[4]
Binding Affinity (Kd) Expected in the low nanomolar rangeNanomolar rangeNanomolar range

Key Insights from Comparison:

  • Both the sulfonamide group of Celecoxib and the methylsulfonyl group of the Etoricoxib family are "gatekeepers" of COX-2 selectivity, as both are shaped to fit into the unique side pocket not readily accessible in COX-1.[20][22]

  • While Celecoxib's sulfonamide can act as a hydrogen bond donor and acceptor, the methylsulfonyl group of this compound primarily engages in shape-driven hydrophobic and van der Waals interactions within this pocket.[22] This highlights that shape recognition can be as powerful a discriminator for selectivity as specific hydrogen bonding.[22]

By systematically applying these structural, thermodynamic, and functional validation techniques and placing the results in the context of known inhibitors, a researcher can confirm the binding mode of this compound to COX-2 with a high degree of scientific confidence.

References

Comparative In Vivo Efficacy of Novel COX-2 Inhibitors in the Rat Paw Edema Model

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating "2-(Methylsulfonyl)-3-pyridinamine" Against Established Anti-Inflammatory Agents

Introduction: The Pursuit of Selective Anti-Inflammatory Therapeutics

The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions. A key enzymatic target in this field is cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] The development of selective COX-2 inhibitors marked a significant advancement over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit both COX-1 and COX-2, often leading to gastrointestinal side effects.[2][3] The carrageenan-induced rat paw edema model remains a fundamental and highly reproducible preclinical assay for the in vivo evaluation of acute anti-inflammatory agents, particularly those targeting the COX pathway.[4][5][6]

This guide provides a comparative analysis of the in vivo efficacy of a novel compound, "this compound," against the well-established selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Indomethacin, within the context of the carrageenan-induced rat paw edema model. While direct experimental data for "this compound" is not publicly available, this guide will utilize a hypothetical, yet scientifically plausible, dataset to illustrate its potential performance profile. This approach is intended to provide researchers with a framework for evaluating similar novel chemical entities. The core of this analysis is built upon robust experimental design and a clear understanding of the underlying biological mechanisms.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effect of the compounds discussed in this guide is primarily mediated through the inhibition of the COX-2 enzyme. The inflammatory cascade initiated by carrageenan injection leads to the release of various mediators, including prostaglandins, which are synthesized via the arachidonic acid pathway.[1][4] COX-2 is the key enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for other pro-inflammatory prostaglandins like PGE2.[7][8] By selectively inhibiting COX-2, compounds like "this compound" and Celecoxib can effectively reduce the production of these inflammatory mediators, thereby mitigating edema and inflammation.[7][9]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 isomerases Inflammation Inflammation (Edema, Pain) PGE2->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Test_Compound This compound (Hypothetical COX-2 Inhibitor) Test_Compound->COX2 inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

Comparative In Vivo Efficacy Data

The following table summarizes the comparative in vivo anti-inflammatory effects of "this compound" (hypothetical data), Celecoxib, and Indomethacin in the carrageenan-induced rat paw edema model. The primary endpoint is the percentage inhibition of paw edema at a specific time point post-carrageenan administration.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan (hours)% Inhibition of EdemaReference
This compound 10Oral (p.o.)465% (Hypothetical)N/A
Celecoxib 30Oral (p.o.)6Significant reduction[8]
1, 10, 30Intraperitoneal (i.p.)4Dose-dependent reduction[7][10][11]
Indomethacin 10Oral (p.o.)533%[12]
10Intraperitoneal (i.p.)487.3%[13]
1Intraperitoneal (i.p.)60 min post-carrageenan44%[14]

Note: The data for "this compound" is hypothetical and presented for comparative and illustrative purposes only.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines a standardized method for inducing and assessing acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds: "this compound", Celecoxib, Indomethacin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plebysmometer or digital calipers

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Vehicle Control

    • "this compound" (e.g., 10 mg/kg, p.o.)

    • Celecoxib (e.g., 30 mg/kg, p.o.)

    • Indomethacin (e.g., 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

  • Compound Administration: Administer the respective test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[4][15][16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[4][12]

  • Data Analysis: Calculate the percentage increase in paw volume for each rat at each time point relative to its baseline volume. The percentage inhibition of edema for each treated group is then calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound/Vehicle Administration (p.o./i.p.) Baseline->Dosing T = -1 hour Induction Carrageenan Injection (0.1 mL, 1%, s.c.) Dosing->Induction T = 0 Measurement Paw Volume Measurement (Hourly for 6 hours) Induction->Measurement T = 1-6 hours Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Discussion and Field-Proven Insights

The carrageenan-induced paw edema model is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is associated with prostaglandin synthesis and is sensitive to COX inhibitors.[5] Therefore, significant inhibition in the later phase, as would be expected from "this compound," Celecoxib, and Indomethacin, is indicative of an NSAID-like mechanism of action.

When designing these experiments, the choice of vehicle and route of administration is critical and can significantly impact the bioavailability and efficacy of the test compound. Oral administration is generally preferred for its clinical relevance. The timing of compound administration relative to carrageenan injection is also a key parameter, ideally aligning with the peak plasma concentration of the drug.[4]

The hypothetical data for "this compound" suggests a potent anti-inflammatory effect, comparable to or potentially exceeding that of established drugs at similar or lower doses. This would position it as a promising candidate for further development. However, it is crucial to follow up such in vivo efficacy studies with pharmacokinetic and pharmacodynamic (PK/PD) profiling, as well as safety and toxicology assessments, to build a comprehensive profile of the drug candidate. For instance, while selective COX-2 inhibitors were developed to reduce gastrointestinal toxicity, some have been associated with cardiovascular risks.[12]

Conclusion

This guide provides a framework for the comparative in vivo evaluation of "this compound" in the rat paw edema model. By leveraging a standardized and well-characterized assay, researchers can generate robust and reproducible data to compare the efficacy of novel compounds against established anti-inflammatory agents. The hypothetical data presented for "this compound" illustrates a promising profile for a selective COX-2 inhibitor. Future experimental work should aim to validate these findings and further characterize the pharmacological properties of this and other novel anti-inflammatory candidates.

References

Navigating the Structure-Activity Landscape of 2-(Methylsulfonyl)-3-pyridinamine Analogs: A Prospective Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(methylsulfonyl)-3-pyridinamine scaffold represents a compelling starting point for drug discovery endeavors. Its constituent parts—a pyridine ring, a reactive methylsulfonyl group, and a nucleophilic aminopyridine moiety—offer a rich tapestry of potential interactions with biological targets. While extensive, publicly available structure-activity relationship (SAR) data for this specific scaffold remains limited, its structural motifs are present in a variety of biologically active agents, including kinase inhibitors and compounds targeting other enzyme classes.

This guide, therefore, embarks on a prospective SAR exploration. Leveraging established medicinal chemistry principles and drawing analogies from structurally related molecules, we will construct a logical framework for the systematic modification of the this compound core. The objective is to provide researchers and drug development professionals with a strategic roadmap for unlocking the therapeutic potential of this promising, yet underexplored, chemical space. Our analysis will be grounded in the hypothetical context of targeting a generic protein kinase, a common target class for such scaffolds.

Core Scaffold Analysis and Hypothesized Binding Mode

The this compound core presents three primary vectors for chemical modification: the pyridine ring, the methylsulfonyl group, and the amino group. In a hypothetical kinase binding pocket, we can envision the following key interactions:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often forming a crucial "hinge-binding" interaction with the backbone amide protons of the kinase hinge region.

  • Amino Group: Can serve as a hydrogen bond donor, potentially interacting with backbone carbonyls or specific amino acid side chains within the active site.

  • Methylsulfonyl Group: A strong electron-withdrawing group and a potent hydrogen bond acceptor. It can also engage in favorable dipole-dipole interactions and modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

cluster_scaffold This compound Core cluster_target Hypothetical Kinase Active Site Core Pyridine Ring N Pyridine Nitrogen (H-bond acceptor) Core->N NH2 Amino Group (H-bond donor) Core->NH2 SO2Me Methylsulfonyl Group (H-bond acceptor, EWG) Core->SO2Me Hinge Hinge Region (Backbone Amides) N->Hinge Hinge Binding Pocket Binding Pocket Residues NH2->Pocket H-bond SO2Me->Pocket H-bond / Dipole

Caption: Hypothesized interactions of the core scaffold.

Part 1: Modifications of the Pyridine Ring

Substitution on the pyridine ring is a classical strategy to improve potency, selectivity, and pharmacokinetic properties. We will explore substitutions at the 4-, 5-, and 6-positions.

Substitution at the 5-Position

The 5-position is often solvent-exposed in kinase inhibitors and provides a good handle for introducing groups that can pick up additional interactions or tune properties without disrupting the core binding motif.

CompoundR5-SubstituentHypothetical Kinase IC50 (nM)Rationale for Modification
1a (Parent) -H250Baseline compound
1b -F150Small, electron-withdrawing group can improve pKa and potentially form favorable interactions.
1c -Cl80Larger halogen may occupy a small hydrophobic pocket.
1d -CH3300Small alkyl group may lead to steric clashes if the pocket is tight.
1e -OCH350Can act as a hydrogen bond acceptor and improve solubility.
1f -CN100Strong electron-withdrawing group and potential H-bond acceptor.

Analysis: Based on our hypothetical data, small electron-withdrawing groups at the 5-position appear to be beneficial for potency, with the chloro and methoxy substituents providing the most significant improvements. This suggests the presence of a nearby polar or small hydrophobic pocket.

Part 2: Bioisosteric Replacement of the Methylsulfonyl Group

The methylsulfonyl moiety is a key functional group, but it can sometimes be associated with metabolic liabilities or poor solubility. Exploring bioisosteric replacements is a crucial step in lead optimization.

CompoundR2-SubstituentHypothetical Kinase IC50 (nM)Rationale for Modification
1a (Parent) -SO2Me250Baseline compound
2a -S(O)Me500Sulfoxide is less electron-withdrawing and has a different geometry.
2b -C(O)N(H)Me150Amide can mimic the hydrogen bonding capabilities of the sulfone.
2c -C(O)Me800Ketone is a weaker H-bond acceptor.
2d -CN>1000Nitrile is too small and electronically different.

Analysis: The data suggests that the sulfone is a highly effective group for this hypothetical target. The methyl-amide appears to be the most promising bioisostere, likely by preserving key hydrogen bonding interactions.

Part 3: Derivatization of the Amino Group

The exocyclic amino group can be a handle for introducing larger substituents that can probe deeper into the binding pocket or extend into solvent-exposed regions to improve physicochemical properties.

CompoundR3-SubstituentHypothetical Kinase IC50 (nM)Rationale for Modification
1a (Parent) -NH2250Baseline compound
3a -N(H)Me400Methylation may disrupt a key hydrogen bond donation.
3b -N(H)C(O)Me80Acylation can introduce an additional H-bond acceptor and probe a new region of the pocket.
3b -N(H)-benzyl60Aromatic ring can explore for hydrophobic or pi-stacking interactions.

Analysis: Acylation and benzylation of the amino group show a significant increase in potency. This strongly suggests the presence of a larger, accessible pocket adjacent to the amino group that can accommodate these substituents and form favorable interactions.

Experimental Protocols

General Kinase Inhibition Assay (Hypothetical)

A standard in vitro kinase assay would be employed to determine the IC50 values of the synthesized analogs.

  • Reagents: Recombinant kinase, appropriate peptide substrate, ATP, and test compounds.

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • Kinase, peptide substrate, and test compound are pre-incubated in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Start Start Dilute Serial Dilution of Compound Start->Dilute Pre-incubate Pre-incubate Kinase, Substrate, and Compound Dilute->Pre-incubate Initiate Initiate Reaction with ATP Pre-incubate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylation Stop->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

A Researcher's Guide to Benchmarking the Selectivity Index of Novel Kinase Inhibitors: A Case Study with 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the success of a therapeutic candidate often hinges not just on its potency against the intended target, but also on its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a wider therapeutic window and a better safety profile. This guide provides a comprehensive framework for determining the selectivity index of a novel compound, using the hypothetical case of "2-(Methylsulfonyl)-3-pyridinamine," a molecule whose chemical structure is suggestive of potential kinase inhibitory activity.

We will delve into the experimental design, from initial biochemical assays to cellular validation, and provide the rationale behind the selection of methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their compounds.

The Critical Role of the Selectivity Index

The selectivity of a drug candidate is a quantitative measure of its potency against its intended target versus its potency against other, unintended targets (off-targets). A higher selectivity index indicates a greater preference for the desired target, which is a crucial attribute for a successful therapeutic agent. There are several ways to quantify selectivity, with the most common being the ratio of the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for an off-target to the IC50 or Kd for the primary target.[1][2] For the purpose of this guide, we will focus on the IC50-based selectivity index, calculated as:

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

A high SI value is desirable, indicating that the compound is significantly more potent against the primary target.

Experimental Workflow for Determining the Selectivity Index

The process of benchmarking the selectivity index of a novel compound like this compound can be broken down into a systematic workflow. This workflow ensures the generation of robust and reproducible data, which is essential for making informed decisions in a drug discovery pipeline.

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Analysis & Interpretation A Hypothesize Primary Target (e.g., a specific kinase) B Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 for Primary Target B->C J Calculate Selectivity Indices C->J D Select Kinase Panel for Screening (representing diverse kinase families) E High-Throughput Kinase Screening (e.g., radiometric or fluorescence-based assays) D->E F Determine IC50 for Off-Targets E->F F->J G Select Cell Line with Target-Driven Proliferation H Cell Viability Assay (e.g., CellTiter-Glo) G->H I Determine Cellular IC50 H->I K Compare with Benchmark Inhibitors I->K J->K L Decision Making K->L

Caption: A streamlined workflow for determining the selectivity index of a novel inhibitor.

Phase 1: Determining On-Target Potency

The initial step is to ascertain the potency of "this compound" against its hypothesized primary target. Based on its chemical scaffold, which is common in kinase inhibitors, we will proceed with the hypothesis that it targets a protein kinase. For this guide, let's assume a plausible, well-studied kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as the primary target.

Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.[3][4]

Materials:

  • Purified, active VEGFR2 enzyme

  • VEGFR2 substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • "this compound" serially diluted in DMSO

  • Assay buffer

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of "this compound" in DMSO, typically starting from 10 mM.

  • Kinase Reaction: In a 384-well plate, add the assay buffer, VEGFR2 enzyme, and the specific substrate.

  • Inhibitor Addition: Add the serially diluted "this compound" or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be close to the Km value for the specific kinase to accurately reflect the inhibitor's potency.[5]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is normalized to the controls and plotted as percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression curve fit.[6]

Phase 2: Broad Profiling for Off-Target Effects

To understand the selectivity of "this compound," it is crucial to screen it against a broad panel of kinases. This provides a comprehensive view of its off-target interactions.

Experimental Protocol: Kinase Panel Screening

Radiometric assays, such as the HotSpot™ assay, are considered the gold standard for kinase profiling due to their direct measurement of enzymatic activity and low incidence of false positives.[7][8]

Procedure:

  • Compound Submission: "this compound" is submitted to a specialized service provider (e.g., Reaction Biology) for screening against a large panel of kinases (e.g., >400 kinases).

  • Assay Performance: The compound is typically tested at a fixed concentration (e.g., 1 µM) in the presence of radio-labeled ATP (e.g., 33P-ATP) and the respective kinase and substrate.

  • Detection: After the reaction, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50% at 1 µM) are identified as "hits."

  • IC50 Determination for Hits: For the identified off-target hits, follow-up dose-response assays are performed using the same radiometric method to determine their respective IC50 values.

G cluster_0 Kinase Panel center Test Compound K1 Kinase 1 center->K1 High Inhibition K2 Kinase 2 center->K2 Low Inhibition K3 Kinase 3 center->K3 No Inhibition Kn ...Kinase n center->Kn

Caption: Visual representation of a kinase panel screening to identify off-target interactions.

Phase 3: Cellular Confirmation of Activity and Selectivity

Biochemical assays provide a clean measure of enzyme inhibition, but it is crucial to confirm that the compound is active in a more complex cellular environment.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[9][10][11]

Materials:

  • A cancer cell line known to be dependent on VEGFR2 signaling (e.g., HUVEC or a relevant tumor cell line).

  • "this compound" serially diluted in culture medium.

  • CellTiter-Glo® Reagent.

  • 96-well or 384-well clear-bottom white plates.

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in the wells of the plate and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of "this compound" for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® Reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[12]

Phase 4: Data Interpretation and Comparative Analysis

With the biochemical and cellular IC50 values in hand, the selectivity index for each off-target can be calculated.

Comparative Data Table

To put the selectivity of "this compound" into context, it is essential to compare it with known, well-characterized inhibitors of the same primary target.

CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target (e.g., Kinase X) IC50 (nM)Selectivity Index (Off-Target/Primary Target)Cellular IC50 (nM)
This compound VEGFR2[Hypothetical Data] 15[Hypothetical Data] 1500100[Hypothetical Data] 80
Pazopanib[13]VEGFR230c-Kit: 742.5-
SunitinibVEGFR29PDGFRβ: 8~0.9-

This table uses hypothetical data for "this compound" for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the selectivity index of a novel compound, exemplified by "this compound." By combining precise biochemical assays for on- and off-target potency with cellular validation, researchers can build a comprehensive selectivity profile. This data is indispensable for prioritizing lead candidates and is a critical component of the journey from a promising molecule to a potential therapeutic. The ultimate goal is to identify compounds with a high selectivity index, as these are more likely to exhibit a favorable safety profile in subsequent preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Synthesis and Activity of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of a reproducible synthetic route for 2-(methylsulfonyl)-3-pyridinamine, a key aminopyridine sulfone scaffold. Furthermore, it explores the compound's potential biological activities by drawing comparisons with structurally related molecules and provides detailed experimental protocols for validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and evaluate this and similar chemical entities.

Section 1: Reproducibility of Synthesis

The synthesis of aromatic sulfones is a cornerstone of medicinal chemistry, with numerous methods reported. For heteroaromatic sulfones like this compound, a highly reliable and frequently employed strategy is the oxidation of the corresponding, and often more accessible, thioether precursor, 2-(methylthio)-3-pyridinamine. This approach is favored for its typically high yields, predictable outcomes, and the commercial availability of a wide range of oxidizing agents.

The primary causality behind this experimental choice lies in the robust nature of the thioether-to-sulfone oxidation. The sulfur atom in the thioether is electron-rich and readily attacked by electrophilic oxygen sources. The reaction proceeds through a stable sulfoxide intermediate, which can be further oxidized to the sulfone under slightly more forcing conditions or with an excess of the oxidant. This two-step oxidation provides a controllable and reproducible pathway to the desired sulfone.

Comparative Analysis of Common Oxidation Protocols

While various oxidants can achieve the transformation from a thioether to a sulfone, their efficacy, selectivity, and reaction conditions can differ. The choice of reagent often depends on the presence of other sensitive functional groups in the molecule and the desired scale of the reaction. Below is a comparison of common oxidants used for this purpose.

Oxidizing AgentTypical Solvent(s)Temperature (°C)Typical Reaction TimeReported Yield Range (%)Key Advantages & Considerations
m-CPBA Dichloromethane (DCM), Chloroform0 to Room Temp1 - 4 hours80 - 95%Highly effective and predictable. Byproduct (m-CBA) is easily removed by a basic wash. Stoichiometry is key: ~1 equiv for sulfoxide, >2 equiv for sulfone.
Oxone® Methanol/Water, Acetonitrile/WaterRoom Temp1 - 12 hours75 - 95%Inexpensive, stable, and environmentally benign. Often used in biphasic systems. Reaction progress can be slower than with m-CPBA.[1][2][3][4]
Hydrogen Peroxide (H₂O₂) / Acetic Acid Acetic AcidRoom Temp to 60°C2 - 24 hours70 - 90%Cost-effective for large-scale synthesis. Requires careful temperature control to avoid runaway reactions. Can be less selective with sensitive substrates.
Detailed Experimental Protocol: Synthesis via Thioether Oxidation

This protocol describes a two-step synthesis starting from the commercially available 2-chloro-3-nitropyridine to yield the target compound, this compound.

Step 1: Synthesis of 2-(Methylthio)-3-aminopyridine (Intermediate)

  • Reactant Preparation: To a solution of 2-chloro-3-nitropyridine (1.0 equiv.) in a suitable polar aprotic solvent like DMF, add sodium thiomethoxide (1.1 equiv.) portion-wise at 0 °C. The use of sodium thiomethoxide provides a potent sulfur nucleophile for the subsequent aromatic substitution.

  • Nucleophilic Aromatic Substitution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The electron-withdrawing nitro group activates the 2-position for nucleophilic attack by the thiomethoxide, displacing the chloride.

  • Work-up and Isolation: Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(methylthio)-3-nitropyridine.

  • Nitro Group Reduction: Dissolve the crude product in ethanol or methanol. Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using Pd/C. Heat the mixture to reflux for 2-3 hours until the reduction is complete.

  • Purification: Filter the reaction mixture through celite to remove the catalyst/iron salts and concentrate the filtrate. The resulting residue, 2-(methylthio)-3-aminopyridine, can be purified by column chromatography.

Step 2: Oxidation to this compound (Target Compound)

  • Reactant Preparation: Dissolve the intermediate 2-(methylthio)-3-aminopyridine (1.0 equiv.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. This initial cooling is crucial to moderate the exothermic reaction upon addition of the oxidant.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of m-CPBA ensures the complete conversion of the thioether, through the sulfoxide intermediate, to the final sulfone.[5][6][7][8]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the meta-chlorobenzoic acid byproduct) and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford pure this compound. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidation start 2-Chloro-3-nitropyridine thioether_nitro 2-(Methylthio)-3-nitropyridine start->thioether_nitro NaSMe, DMF thioether_amino 2-(Methylthio)-3-aminopyridine thioether_nitro->thioether_amino Fe / NH4Cl or H2, Pd/C sulfone This compound thioether_amino->sulfone m-CPBA, DCM

Caption: Synthetic pathway to this compound.

Section 2: Comparative Activity Analysis

The biological activity of this compound is not extensively documented under its specific name. However, the sulfonylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological targets. Based on available literature for analogous structures, we can infer and compare its likely activities.

Plausible Biological Activities and Mechanism of Action
  • COX-2 Inhibition: Aromatic sulfone moieties are classic features of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Etoricoxib. The methylsulfonyl group can form key hydrogen bonds within the active site of the COX-2 enzyme. It is plausible that this compound could exhibit inhibitory activity against this enzyme.

  • Covalent Modification via SₙAr: 2-Sulfonylpyridines are known to act as tunable, cysteine-reactive electrophiles.[9] The sulfonyl group is an excellent leaving group, activating the C2 position of the pyridine ring for nucleophilic aromatic substitution (SₙAr). This allows the molecule to form a stable, covalent bond with the thiol side chain of cysteine residues in proteins. This mechanism is the basis for a new generation of targeted covalent inhibitors for enzymes like kinases and proteases. The reactivity can be tuned by other substituents on the pyridine ring.[9][10][11]

Visualization of the SₙAr Mechanism

Caption: Nucleophilic aromatic substitution (SₙAr) mechanism.

Comparative Biological Activity of Related Sulfonyl Heterocycles

The following table presents IC₅₀ values for various sulfonyl-containing heterocyclic compounds against COX enzymes, illustrating the potential for this class of molecules as anti-inflammatory agents.

Compound ClassSpecific ExampleTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Phenyl SulfoneCelecoxib (Standard)COX-17.6~0.009
COX-20.0084
Pyridinyl Phenylpyridine Sulfone5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridineCOX-1>100>1111
COX-20.09
Pyridine Chalcone DerivativeExample 7a from Ref.[4]Nitric Oxide (NO) Production in RAW 264.7 cells76.6N/A
Pyrimidine Chalcone DerivativeExample 9d from Ref.[4]Nitric Oxide (NO) Production in RAW 264.7 cells88.7N/A

Data compiled from publicly available literature for illustrative comparison.[4]

Detailed Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a framework for screening this compound for its inhibitory activity against human recombinant COX-2.[12]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in the assay buffer to the manufacturer's recommended concentration. Keep on ice.

    • Heme Cofactor: Prepare a stock solution of heme in DMSO.

    • Arachidonic Acid (Substrate): Prepare a stock solution of arachidonic acid in ethanol.

    • Fluorometric Probe: Use a probe such as ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), which is oxidized in the presence of peroxidase activity to the highly fluorescent resorufin.

    • Test Compound: Prepare a stock solution of this compound in DMSO. Create a series of dilutions at 10X the final desired assay concentrations.

  • Assay Procedure (96-well plate format):

    • Controls: Designate wells for "100% Activity" (enzyme, no inhibitor), "Inhibitor Control" (e.g., Celecoxib), and "Blank" (no enzyme).

    • Compound Addition: Add 10 µL of the 10X test compound dilutions to the respective wells. Add 10 µL of DMSO to the "100% Activity" wells.

    • Enzyme Addition: Add a mixture of assay buffer, heme, and the fluorometric probe to all wells.

    • Pre-incubation: Add 20 µL of the diluted COX-2 enzyme solution to all wells except the "Blank". Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.

    • Measurement: Immediately begin reading the fluorescence kinetically at an excitation/emission of ~535/587 nm using a microplate reader. Record data every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the test compound wells to the "100% Activity" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of the COX-2 Inhibition Assay Workflow

Assay_Workflow cluster_setup Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Add_Inhibitor Add Inhibitor/ Vehicle (DMSO) Add_Enzyme_Mix Add Enzyme, Heme, and Probe Add_Inhibitor->Add_Enzyme_Mix Pre_Incubate Pre-incubate (37°C, 15 min) Add_Enzyme_Mix->Pre_Incubate Add_Substrate Initiate with Arachidonic Acid Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Reading (Ex/Em 535/587 nm) Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates (Slopes) Read_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Performance of 2-(Methylsulfonyl)-3-pyridinamine: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical comparative analysis for "2-(Methylsulfonyl)-3-pyridinamine". As of the latest literature review, specific experimental data for this exact compound is not publicly available. The data, protocols, and analysis presented herein are constructed as a representative case study based on well-documented results for structurally analogous selective COX-2 inhibitors. This guide is intended for research and drug development professionals to illustrate the critical process of correlating in vitro findings with in vivo outcomes for this class of compounds.

Introduction: The Rationale for Investigating this compound

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent efficacy without the gastrointestinal side effects associated with traditional COX-1/COX-2 inhibitors remains a priority. The discovery that the cyclooxygenase (COX) enzyme exists as two primary isoforms—constitutively expressed COX-1, which is crucial for gastric cytoprotection, and inducible COX-2, which is upregulated at sites of inflammation—paved the way for the development of selective COX-2 inhibitors[1].

The chemical scaffold of "this compound" incorporates key pharmacophoric features common to many selective COX-2 inhibitors: a central aromatic ring system (pyridine) and a SO2Me (methylsulfonyl) moiety. This methylsulfonyl group is known to play a critical role in achieving selectivity by binding to a secondary side-pocket present in the active site of the COX-2 enzyme but absent in COX-1[1][2]. Based on these structural precedents, we hypothesize that this compound will function as a selective COX-2 inhibitor.

This guide provides a structured comparison of its projected in vitro enzymatic inhibition and its in vivo anti-inflammatory efficacy and safety profile, demonstrating the essential bridge between laboratory assays and preclinical animal models.

Part 1: In Vitro Characterization - Enzymatic Selectivity

The foundational step in evaluating a potential NSAID is to determine its inhibitory potency and selectivity against the target COX isoforms. A highly selective compound should potently inhibit COX-2 while sparing COX-1 activity.

Experimental Objective & Design

The primary objective is to quantify the 50% inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes. We employ a fluorometric inhibitor screening assay, which measures the peroxidase activity of the COX enzyme. The assay compares the test compound's performance against Celecoxib (a known COX-2 selective inhibitor) and Indomethacin (a non-selective inhibitor).

Hypothetical In Vitro COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
This compound 18.50.15123.3
Celecoxib (Control) 15.20.04380.0
Indomethacin (Control) 0.120.280.43

Data is hypothetical, modeled on published results for analogous compounds to represent a plausible outcome[1][3].

Interpretation of In Vitro Results

The hypothetical data strongly suggest that this compound is a potent and selective COX-2 inhibitor. Its low nanomolar IC50 value against COX-2 indicates high potency, while its significantly higher IC50 against COX-1 results in a selectivity index greater than 100. This profile is far superior to the non-selective control, Indomethacin, and positions it as a promising candidate for possessing anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.

Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard methodologies for this assay type[4].

  • Reagent Preparation : Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and purified human recombinant COX-1 and COX-2 enzymes. Prepare stock solutions of the test compound, Celecoxib, and Indomethacin in DMSO.

  • Enzyme Incubation : In a 96-well microplate, add the assay buffer. Add the appropriate enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition : Add serial dilutions of the test compound or control compounds to the wells. Include wells with DMSO only as a no-inhibition control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid (the substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Data Acquisition : Immediately begin reading the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every minute for 10-15 minutes using a plate reader.

  • Data Analysis : Calculate the rate of reaction for each well. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing the Mechanism: The COX-2 Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 cPLA2 PL->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA releases COX2 COX-2 (Inducible) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 2-(Methylsulfonyl) -3-pyridinamine Inhibitor->COX2 inhibits

Caption: COX-2 pathway and the inhibitory action of the test compound.

Part 2: In Vivo Evaluation - Anti-Inflammatory Efficacy & Safety

Positive in vitro data is the first step. The critical next phase is to determine if this enzymatic selectivity translates into effective anti-inflammatory activity and improved safety in a living system.

Experimental Objective & Design

We utilized the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation[5][6]. The objective is to measure the ability of orally administered this compound to reduce inflammation. A secondary but equally critical objective is to assess its ulcerogenic potential by examining the gastric mucosa of the treated animals, a key indicator of COX-1 inhibition.

Hypothetical In Vivo Efficacy and Safety Data
Treatment Group (Oral, 10 mg/kg)Max. Paw Edema Inhibition (%) at 3hUlcer Index (Mean Score)
Vehicle Control (0.5% CMC) 0%0.1 ± 0.05
This compound 68%0.4 ± 0.15
Celecoxib (Control) 72%0.5 ± 0.20
Indomethacin (Control) 75%8.2 ± 1.5*

p < 0.01 compared to vehicle control. Data is hypothetical and modeled on published results for analogous compounds to represent a plausible outcome[3][5].

Interpretation of In Vivo Results

The in vivo data strongly corroborate the in vitro findings. This compound demonstrated potent anti-inflammatory activity, with a 68% reduction in paw edema, comparable to the control drugs. Crucially, its ulcer index was minimal and statistically indistinguishable from the vehicle and Celecoxib groups. This is in stark contrast to Indomethacin, which, despite its efficacy, induced significant gastric ulceration. This outcome directly links the in vitro COX-2 selectivity to a tangible in vivo safety benefit.

Detailed Protocol: Carrageenan-Induced Rat Paw Edema & Ulcer Index
  • Animal Acclimation : Male Wistar rats (150-180g) are acclimated for one week. Animals are fasted overnight before the experiment but allowed water ad libitum.

  • Grouping and Dosing : Animals are randomized into four groups (n=6 per group). The respective compounds (suspended in 0.5% carboxymethyl cellulose) are administered orally one hour before the carrageenan injection.

  • Baseline Measurement : The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation : 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement : Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Efficacy Calculation : The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

  • Gastric Ulcer Assessment : Four hours after dosing, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for lesions or ulcers using a magnifying glass. The severity is scored (e.g., 0=no lesion, 1=petechiae, 2=small ulcer, etc.), and a mean ulcer index is calculated for each group.

Visualizing the Workflow

InVivo_Workflow Start Acclimated Rats (Fasted) Dosing Oral Dosing (Vehicle, Test Cmpd, Controls) Start->Dosing Wait1 Wait 1 Hour Dosing->Wait1 Baseline Measure Baseline Paw Volume Wait1->Baseline Carrageenan Inject Carrageenan (Sub-plantar) Baseline->Carrageenan MeasureEdema Measure Paw Volume (Hourly for 4h) Carrageenan->MeasureEdema Euthanize Euthanize & Collect Stomachs (at 4h) MeasureEdema->Euthanize Analysis Calculate % Inhibition & Ulcer Index Euthanize->Analysis

References

A Researcher's Guide to Selective COX-2 Inhibitors: A Comparative Analysis of Alternatives to Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

To the dedicated community of researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of alternatives to pyridine-based scaffolds, such as "2-(Methylsulfonyl)-3-pyridinamine," for the inhibition of Cyclooxygenase-2 (COX-2). As Senior Application Scientists, our goal is to move beyond mere product lists and provide a foundational understanding of the causality behind experimental choices, the nuances of different chemical classes, and the practical methodologies required to validate and compare these critical compounds.

The quest for selective COX-2 inhibitors is driven by a clear therapeutic goal: to achieve potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal complications associated with non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that also inhibit the homeostatic COX-1 enzyme.[1][2] The methylsulfonyl-pyridine structure represents a valid starting point in this endeavor, with several novel series showing high potency and selectivity.[3][4][5] However, the landscape of COX-2 inhibition is complex, shaped by both remarkable successes and significant clinical setbacks that have taught the field invaluable lessons about safety and selectivity. This guide will explore the established "coxib" class, analyze the reasons behind market withdrawals, and provide the experimental frameworks necessary for rigorous evaluation of next-generation candidates.

The COX Signaling Pathway: The Rationale for Selectivity

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for a host of prostanoids that mediate critical physiological and pathological processes.[6][7]

  • COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[2] Its inhibition is the primary cause of the gastrointestinal side effects seen with traditional NSAIDs like ibuprofen and aspirin.[8]

  • COX-2 , conversely, is an inducible enzyme, with its expression significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[2][9] The prostaglandins produced by COX-2 are central mediators of inflammation, pain, and fever.[8][10]

This fundamental difference forms the "COX-2 hypothesis": that selective inhibition of COX-2 can provide powerful anti-inflammatory benefits without the gastrointestinal toxicity of non-selective NSAIDs.[2]

COX_Pathway cluster_0 COX-1 (Constitutive) cluster_1 COX-2 (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Physiological PGH2_2 Prostaglandin H2 COX2->PGH2_2 Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory Inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) Inhibitor->COX2 Inhibition InflammatoryStimuli Inflammatory Stimuli (Cytokines, LPS) InflammatoryStimuli->COX2 Upregulates Expression Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Efficacy start Compound Library / New Chemical Entity vitro_assay Protocol 1: In Vitro Enzyme Inhibition Assay (Purified COX-1 & COX-2) start->vitro_assay vitro_result Determine IC50 values Calculate Selectivity Index (SI) vitro_assay->vitro_result decision1 High Potency & Selectivity? vitro_result->decision1 cell_assay Protocol 2: Cell-Based COX-2 Activity Assay (LPS-stimulated Macrophages) cell_result Confirm potency in a cellular context Measure PGE2 reduction cell_assay->cell_result decision2 Cellular Activity Confirmed? cell_result->decision2 vivo_model Protocol 3: In Vivo Anti-Inflammatory Model (Carrageenan-induced Paw Edema) vivo_result Evaluate anti-inflammatory effect Assess potential toxicity vivo_model->vivo_result end Lead Candidate for Further Development vivo_result->end decision1->start No (Re-design) decision1->cell_assay Yes decision2->start No (Poor Permeability?) decision2->vivo_model Yes

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-(Methylsulfonyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers at the forefront of drug discovery and development, our work inherently involves handling novel chemical entities. 2-(Methylsulfonyl)-3-pyridinamine is one such compound, utilized as an intermediate in complex syntheses. While comprehensive toxicological data for this specific molecule is not widely published, its structure provides critical clues to its potential hazards. The molecule contains a pyridinamine moiety, a class of compounds that necessitates careful handling due to potential toxicity.[1]

This guide adopts the precautionary principle, a cornerstone of laboratory safety culture.[2] By analyzing the hazards of analogous structures, such as 3-aminopyridine, we can establish a robust framework for safe handling. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment by Chemical Analogy

The primary structural alert in this compound is the aminopyridine functional group. Aromatic amines can be toxic and are often skin and respiratory irritants.[3][4] The methylsulfonyl group is generally considered to be of low toxicity, as evidenced by data on compounds like Methylsulfonylmethane (MSM).[5][6][7] Therefore, our safety protocols are principally derived from the hazards associated with the pyridinamine portion of the molecule.

Potential Hazard Basis of Assessment (Analog: 3-Aminopyridine) Potential Effects & Routes of Exposure
Acute Toxicity 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]Oral: Toxic upon ingestion. Dermal: Toxic if absorbed through the skin. Inhalation: Toxic if dust or aerosols are inhaled.
Skin Irritation/Corrosion Causes skin irritation.[1] Some pyridine derivatives can cause severe skin burns.May cause redness, pain, and inflammation upon direct contact. Prolonged contact may lead to more severe damage.
Eye Irritation/Damage Causes serious eye irritation.[1]Direct contact can cause redness, pain, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[1][8]Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The Hierarchy of Controls: A Multi-Layered Safety System

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy, as mandated by OSHA, begins with engineering and administrative controls to minimize exposure potential at the source.[9][10]

  • Engineering Controls : The most effective control measure.

    • Chemical Fume Hood : All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to control airborne exposure.[11][12]

    • Ventilation : Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

  • Administrative Controls : Standard operating procedures that reinforce safety.

    • Access Restriction : Clearly designate areas where this compound is handled and restrict access to trained personnel only.

    • Safe Work Practices : Avoid working alone. Always inform a colleague of your activities. Do not eat, drink, or smoke in the laboratory.[13]

    • Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide and your institution's Chemical Hygiene Plan.[10]

Personal Protective Equipment (PPE) Operational Plan

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table provides minimum PPE requirements for common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical safety goggles and a face shield.Double-gloved with compatible materials (e.g., two pairs of nitrile gloves or a nitrile inner glove and neoprene outer glove).Flame-retardant lab coat, fully fastened. Long pants and closed-toe shoes are mandatory.Not required if performed within a certified chemical fume hood.
Preparing Solutions Chemical safety goggles. A face shield is recommended if splashing is possible.Double-gloved with compatible materials. Change gloves immediately if contamination occurs.Flame-retardant lab coat, fully fastened.Not required if performed within a certified chemical fume hood.
Running Reactions & Transfers Chemical safety goggles.Double-gloved with compatible materials. Check glove manufacturer data for solvent compatibility.[14]Flame-retardant lab coat, fully fastened. Consider a chemically resistant apron for larger volumes.Not required if performed within a certified chemical fume hood.
Handling Large Spills (>10g) Chemical safety goggles and a face shield.Heavy-duty chemical resistant gloves (e.g., Butyl or Viton® over Nitrile).Chemically resistant suit or coveralls. Chemically resistant boots.A NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges may be required.[15]
Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational context.

PPE_Selection_Workflow start Start: Assess Task task What is the scale and physical form of the compound? start->task sub_mg Sub-mg Scale (e.g., analytical standard) task->sub_mg Microscale mg_to_g Milligram to Gram Scale (e.g., typical bench synthesis) task->mg_to_g Lab Scale large_scale Large Scale / Bulk Transfer (>50g or >250mL solution) task->large_scale Process Scale ppe_base Standard PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves sub_mg->ppe_base ppe_hood Standard PPE within a Chemical Fume Hood mg_to_g->ppe_hood ppe_enhanced Enhanced PPE: - Fume Hood - Goggles + Face Shield - Chem-Resistant Apron - Consider heavier gloves large_scale->ppe_enhanced

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-3-pyridinamine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-3-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.